molecular formula C28H42ClN7O4 B10800353 EPZ004777 hydrochloride

EPZ004777 hydrochloride

Número de catálogo: B10800353
Peso molecular: 576.1 g/mol
Clave InChI: NPEPLDAFAVXSBD-XRJUUMFPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPZ004777 hydrochloride is a useful research compound. Its molecular formula is C28H42ClN7O4 and its molecular weight is 576.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEPLDAFAVXSBD-XRJUUMFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EPZ004777 Hydrochloride: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the mechanism of action of EPZ004777 hydrochloride, a pioneering small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document elucidates the molecular interactions, downstream cellular consequences, and pivotal experimental methodologies that have defined our understanding of this targeted epigenetic therapy.

The Epigenetic Aberration in MLL-Rearranged Leukemia: A Rationale for DOT1L Inhibition

Mixed Lineage Leukemia (MLL), also known as KMT2A-rearranged leukemia, is an aggressive hematological malignancy characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the formation of oncogenic MLL fusion proteins. A key pathogenic event in MLL-rearranged leukemia is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) to ectopic gene loci by these MLL fusion proteins.[1][2]

DOT1L is the sole known enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[3][4] The mislocalization of DOT1L leads to hypermethylation of H3K79 at MLL target genes, including critical leukemogenic drivers like HOXA9 and MEIS1.[5][6][7] This aberrant epigenetic mark is associated with actively transcribed genes and results in the sustained expression of a pro-leukemic gene program, driving the initiation and maintenance of the disease.[3][7] Consequently, the enzymatic activity of DOT1L presented a compelling therapeutic target for the selective treatment of MLL-rearranged leukemias.[6][8]

Core Mechanism of Action: Competitive Inhibition of DOT1L

This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[5][9] Its primary mechanism of action is the direct inhibition of the catalytic activity of DOT1L. By binding to the SAM-binding pocket of the enzyme, EPZ004777 prevents the transfer of a methyl group from the SAM cofactor to the lysine 79 residue of histone H3.[1][9] This targeted inhibition reverses the aberrant H3K79 hypermethylation, leading to the suppression of the leukemogenic gene expression program.[1][10]

The downstream effects of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound and multifaceted, culminating in selective anti-leukemic activity. These effects include:

  • Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 leads to a significant downregulation in the expression of key leukemogenic genes, most notably HOXA9 and MEIS1.[5][10]

  • Induction of Cell Cycle Arrest and Apoptosis: Inhibition of DOT1L activity triggers a cell cycle arrest, predominantly in the G0/G1 phase, which is followed by the induction of programmed cell death (apoptosis) in MLL-rearranged cells.[1][10][11]

  • Promotion of Cellular Differentiation: Treatment with EPZ004777 has been shown to induce morphological and immunophenotypic changes consistent with myeloid differentiation.[4][11]

Crucially, EPZ004777 demonstrates remarkable selectivity for MLL-rearranged leukemia cells, with minimal impact on the proliferation of cells lacking the MLL translocation.[10][12] This selectivity underscores the dependency of MLL-rearranged leukemia on the aberrant DOT1L activity.

Quantitative Data Summary

The following tables summarize key quantitative data for EPZ004777, highlighting its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of DOT1L by EPZ004777

ParameterValueAssay Conditions
IC500.4 nM (400 ± 100 pM)Cell-free enzymatic assay with recombinant DOT1L and nucleosomal substrate.[9][12]
KD0.25 ± 0.02 nMSurface Plasmon Resonance (SPR).[13]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged and Non-Rearranged Leukemia Cell Lines

Cell LineMLL StatusAssayIC50 / EC50
MV4-11MLL-AF4Proliferation Assay (14-18 days)~4 nM[14]
MOLM-13MLL-AF9Proliferation Assay (14-18 days)Dramatically reduced viability at 3 µM[10][12]
THP-1MLL-AF9Antiproliferative Assay4 nM[14]
JurkatNon-MLL-rearrangedProliferation Assay (18 days)Unaffected at 3 µM[10][12]
HL-60Non-MLL-rearrangedProliferation Assay (14 days)No significant effect[11]

Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)

HMTIC50
PRMT5521 ± 137 nM
Other HMTs>50 µM

Data compiled from MedchemExpress and associated publications.[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of EPZ004777.

DOT1L In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

  • Reagents: Recombinant human DOT1L, chicken erythrocyte nucleosomes, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), unlabeled SAM, assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT), stop solution (e.g., 800 mM SAM), scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of EPZ004777 in DMSO.

    • In a microtiter plate, combine recombinant DOT1L enzyme and the nucleosome substrate in the assay buffer.

    • Add the diluted EPZ004777 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

    • Initiate the methyltransferase reaction by adding a solution containing [³H]-SAM.

    • Incubate the reaction for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).[14]

    • Quench the reaction by adding the stop solution.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled nucleosomes.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each EPZ004777 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation and Viability Assay

This assay determines the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.

  • Reagents: MLL-rearranged and non-rearranged leukemia cell lines, complete cell culture medium, EPZ004777, DMSO, a viability dye (e.g., Trypan Blue) or a viability assay kit (e.g., Guava ViaCount).

  • Procedure:

    • Plate exponentially growing cells in 96-well plates at a defined density (e.g., 3 x 10⁴ cells/well) in a final volume of 150 µL.[10]

    • Treat the cells with increasing concentrations of EPZ004777 or DMSO as a vehicle control.

    • Incubate the cells for an extended period (e.g., up to 18 days), replenishing the medium with fresh compound every 3-4 days.[14]

    • At regular intervals (e.g., every 3-4 days), determine the number of viable cells using an automated cell counter with a viability dye or a flow cytometry-based viability assay.[10]

    • Plot the viable cell counts over time to generate growth curves. For IC50 determination, measure viability at a specific time point (e.g., day 14) and use a dose-response curve to calculate the IC50 value.

Immunoblotting for Histone H3K79 Methylation

This technique is used to assess the cellular inhibition of DOT1L by measuring the levels of H3K79 methylation.

  • Reagents: Leukemia cell lines, EPZ004777, DMSO, cell lysis buffer, histone extraction buffer, primary antibodies (anti-H3K79me2, anti-total Histone H3), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Treat leukemia cells with various concentrations of EPZ004777 or DMSO for a specified duration (e.g., 4 days).[10]

    • Harvest the cells and perform histone extraction using an acid extraction protocol.

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine the changes in H3K79 methylation at specific gene loci following treatment with EPZ004777.

  • Reagents: MLL-rearranged cells, EPZ004777, DMSO, formaldehyde, cell lysis buffer, chromatin shearing buffer, antibody specific for H3K79me2, non-specific IgG (control), protein A/G beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR reagents.

  • Procedure:

    • Treat MLL-rearranged cells with EPZ004777 or DMSO for a specified duration.

    • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

    • Lyse the cells and shear the chromatin into fragments (200-1000 bp) using sonication or enzymatic digestion.

    • Incubate the sheared chromatin with an antibody specific for H3K79me2 or a non-specific IgG control.

    • Precipitate the antibody-chromatin complexes using protein A/G beads.

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

    • Purify the immunoprecipitated DNA.

    • Quantify the enrichment of specific gene loci (e.g., HOXA9, MEIS1) in the immunoprecipitated DNA using quantitative PCR (qPCR).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the mechanism of action of EPZ004777.

MLL_Leukemia_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment SAH SAH DOT1L->SAH H3K79me2 H3K79me2 (Hypermethylation) DOT1L->H3K79me2 Methylation SAM SAM SAM->DOT1L Histone_H3 Histone H3 H3K79 H3K79 Histone_H3->H3K79 H3K79->H3K79me2 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Activation Transcription Sustained Transcription Leukemogenic_Genes->Transcription Leukemia Leukemogenesis Transcription->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibition

Caption: Signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_molecular Molecular Assays Cell_Culture MLL-rearranged Leukemia Cells Treatment Treat with EPZ004777 or DMSO (Control) Cell_Culture->Treatment Proliferation Proliferation Assay (e.g., ViaCount) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Differentiation Differentiation Markers (e.g., CD11b) Treatment->Differentiation Histone_Extraction Histone Extraction Treatment->Histone_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP RNA_Extraction RNA Extraction Treatment->RNA_Extraction Immunoblot Immunoblot for H3K79me2 Histone_Extraction->Immunoblot qPCR qPCR for Target Genes (HOXA9, MEIS1) ChIP->qPCR Gene_Expression Gene Expression Analysis (qRT-PCR) RNA_Extraction->Gene_Expression

Caption: Experimental workflow for characterizing the effects of EPZ004777.

Logical_Relationship EPZ004777 EPZ004777 DOT1L_Inhibition DOT1L Inhibition EPZ004777->DOT1L_Inhibition H3K79_Reduction Reduced H3K79 Hypermethylation DOT1L_Inhibition->H3K79_Reduction Gene_Suppression Suppression of Leukemogenic Genes (HOXA9, MEIS1) H3K79_Reduction->Gene_Suppression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Suppression->Cell_Cycle_Arrest Differentiation Induction of Differentiation Gene_Suppression->Differentiation Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Therapeutic_Effect Selective Killing of MLL-rearranged Leukemia Cells Apoptosis->Therapeutic_Effect Differentiation->Therapeutic_Effect

Caption: Logical relationship of EPZ004777's mechanism leading to therapeutic effect.

Broader Implications and Future Directions

The discovery and characterization of EPZ004777 have been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[10] While its suboptimal pharmacokinetic properties have limited its clinical development, EPZ004777 has served as a crucial tool for understanding the biology of this disease and has paved the way for the development of next-generation DOT1L inhibitors with improved drug-like properties, such as pinometostat (EPZ-5676), which has advanced to clinical trials.[6][15]

Further research is ongoing to explore the full potential of DOT1L inhibition, including its use in combination with other therapeutic agents to enhance efficacy and overcome potential resistance mechanisms.[2][4] For instance, studies have investigated combining DOT1L inhibitors with chemotherapy or other epigenetic modifiers.[4][16] The story of EPZ004777 exemplifies the power of targeted therapy in cancers driven by specific epigenetic dysregulations and continues to inform the development of novel treatments for this challenging disease.

References

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a group of aggressive hematological malignancies with a historically poor prognosis.[1][2][3][4] These cancers, which account for approximately 10% of all acute leukemias, are particularly prevalent in infants and can also arise as therapy-related secondary malignancies.[3][4] A central player in the pathogenesis of MLL-rearranged (MLL-r) leukemia is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][5][6] This document provides a comprehensive technical overview of DOT1L's function in MLL-r leukemia, its mechanism of action, and its validation as a therapeutic target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Mechanism: Aberrant Recruitment and Epigenetic Hijacking

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression, particularly of HOX genes, which are essential for proper hematopoietic development.[2][3][7] Chromosomal translocations involving the MLL gene (located at chromosome 11q23) result in the creation of oncogenic fusion proteins.[2][8][9] These fusions typically join the N-terminal portion of MLL with one of over 80 different partner proteins, such as AF4, AF9, AF10, or ENL.[4][8]

While the wild-type MLL protein is responsible for H3K4 methylation, the oncogenic activity of MLL fusion proteins is critically dependent on a different epigenetic modifier: DOT1L.[8][10] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][11][12][13]

The central mechanism of DOT1L-driven leukemogenesis involves its mis-targeting by the MLL fusion oncoprotein.[5][8][12] The fusion partner component of the chimeric protein (e.g., AF9, AF10, ENL) recruits DOT1L to specific gene loci that are normally regulated by MLL.[14][15][16] This aberrant recruitment leads to ectopic hypermethylation of H3K79 at the promoter and transcribed regions of key leukemogenic target genes, most notably HOXA9 and MEIS1.[8][10][12][14][17]

H3K79 methylation is a mark strongly associated with active gene transcription.[1] The sustained, high-level methylation by DOT1L creates an open chromatin state, facilitating transcriptional elongation and driving the persistent overexpression of genes like HOXA9 and MEIS1.[8][18] This aberrant gene expression program blocks hematopoietic differentiation and promotes uncontrolled proliferation, leading to leukemic transformation.[3][7][19] Therefore, MLL-rearranged leukemia is considered to be in a state of "epigenetic addiction" to the catalytic activity of DOT1L.[1][14]

Signaling Pathway Diagram

DOT1L_MLL_Pathway cluster_nucleus Cell Nucleus cluster_gene Leukemogenic Target Genes (e.g., HOXA9, MEIS1) cluster_output Cell Nucleus Promoter Promoter GeneBody Gene Body PolII RNA Pol II GeneBody->PolII Promotes Transcription Elongation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Promoter Binds DNA DOT1L DOT1L MLL_Fusion->DOT1L Recruits H3K79 Histone H3 DOT1L->H3K79 Methylates (H3K79me2/3) H3K79->GeneBody Maintains Active Chromatin Leukemogenesis Leukemogenesis (Blocked Differentiation, Increased Proliferation) PolII->Leukemogenesis Drives DOT1L_Inhibitor DOT1L Inhibitor (e.g., EPZ-5676) DOT1L_Inhibitor->DOT1L Inhibits

Caption: Mechanism of DOT1L in MLL-rearranged leukemia.

Quantitative Data: Gauging the Impact of DOT1L Inhibition

The dependency of MLL-r leukemia on DOT1L has been validated by numerous studies using small molecule inhibitors. These compounds typically act as S-adenosyl methionine (SAM)-competitive inhibitors, blocking the catalytic activity of DOT1L.[1] Treatment with these inhibitors leads to a selective anti-proliferative effect in MLL-r leukemia cell lines while largely sparing cells without MLL rearrangements.[20][21]

Table 1: In Vitro Activity of DOT1L Inhibitors in Leukemia Cell Lines
Cell LineMLL RearrangementCompoundIC50 (Proliferation)Assay Duration
MV4-11MLL-AF4EPZ-56763.5 nM14 days[21]
MOLM13MLL-AF9EPZ-5676<10 nM14 days
RS4;11MLL-AF4VTP50469Moderately SensitiveNot Specified[22]
THP-1MLL-AF9VTP50469ResistantNot Specified[22]
HL-60NoneEPZ-5676>10,000 nM14 days
NB4NoneSYC-522Not SensitiveNot Specified[23]

Data compiled from multiple sources.[21][22][23] "Sensitive" and "Resistant" are qualitative descriptions from the source when precise IC50 values were not provided.

Table 2: Cellular and Molecular Effects of DOT1L Inhibitor EPZ-5676 in MV4-11 Cells
ParameterAssay TypeIC50 ValueTime to Max Effect
H3K79me2 LevelsELISA3 nM~4-6 days
HOXA9 mRNA ExpressionqRT-PCR67 nM~8 days[21]
MEIS1 mRNA ExpressionqRT-PCR53 nM~8 days[21]

Data from Daigle et al. (2013).[21] The delayed effect on proliferation and gene expression is consistent with an epigenetic mechanism that requires multiple cell divisions to dilute the existing H3K79 methylation marks.

Experimental Protocols

Validating the role of DOT1L and assessing the efficacy of its inhibitors requires a specific set of molecular biology techniques. Below are foundational protocols for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol is used to identify the genomic locations of H3K79 dimethylation and assess how these patterns change upon DOT1L inhibition.

Objective: To map H3K79me2 enrichment across the genome in MLL-r leukemia cells with and without DOT1L inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., MV4-11) to a density of 1-2 x 10⁶ cells/mL. Treat one batch of cells with a DOT1L inhibitor (e.g., 1 µM EPZ-5676) and another with vehicle (DMSO) for 4-6 days.

  • Cross-linking: Harvest approximately 20-30 million cells per condition. Wash with PBS. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp. Centrifuge to pellet debris.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K79me2. As a control, use a non-specific IgG antibody.

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K79me2 enrichment. Compare peak distributions and intensities between inhibitor-treated and vehicle-treated samples to identify differential enrichment at target gene loci like HOXA9.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of DOT1L target genes such as HOXA9 and MEIS1.

Objective: To measure the change in mRNA levels of target genes following DOT1L inhibition.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells as described in the ChIP-seq protocol, using an appropriate time course (e.g., 0, 3, 6, 8 days).

  • RNA Extraction: Harvest approximately 1-5 million cells per condition. Lyse cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., HOXA9, MEIS1), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB) to get the ΔCt. Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing treated samples to the vehicle control.

Visualizing Workflows and Relationships

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start MLL-r Leukemia Cells (e.g., MV4-11) treatment Treatment Groups start->treatment vehicle Vehicle (DMSO) treatment->vehicle inhibitor DOT1L Inhibitor treatment->inhibitor rna_extraction RNA Extraction (Time Course) vehicle->rna_extraction chip Chromatin Immunoprecipitation (H3K79me2 Antibody) vehicle->chip inhibitor->rna_extraction inhibitor->chip qrt_pcr qRT-PCR Analysis rna_extraction->qrt_pcr gene_exp Gene Expression Profiling (HOXA9, MEIS1) qrt_pcr->gene_exp sequencing High-Throughput Sequencing chip->sequencing chip_seq ChIP-seq Analysis (Genomic Localization) sequencing->chip_seq

Caption: Workflow for assessing DOT1L inhibitor efficacy.

Logical Relationship Diagram

Logical_Relationship MLL_Rearrangement MLL Rearrangement Fusion_Protein Oncogenic MLL Fusion Protein MLL_Rearrangement->Fusion_Protein DOT1L_Recruitment Aberrant DOT1L Recruitment to Target Loci Fusion_Protein->DOT1L_Recruitment H3K79_Hypermethylation Ectopic H3K79 Hypermethylation DOT1L_Recruitment->H3K79_Hypermethylation Leukemogenic_Expression Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79_Hypermethylation->Leukemogenic_Expression H3K79_Loss Loss of H3K79 Methylation H3K79_Hypermethylation->H3K79_Loss Leukemia_Maintenance Leukemia Maintenance (Proliferation / Survival) Leukemogenic_Expression->Leukemia_Maintenance Leukemia_Maintenance->DOT1L_Recruitment Dependency Loop DOT1L_Inhibition DOT1L Inhibition DOT1L_Inhibition->H3K79_Hypermethylation Blocks DOT1L_Inhibition->H3K79_Loss Leads to Gene_Repression Repression of Leukemogenic Genes H3K79_Loss->Gene_Repression Therapeutic_Effect Therapeutic Effect (Differentiation / Apoptosis) Gene_Repression->Therapeutic_Effect

Caption: The dependency of MLL-r leukemia on DOT1L activity.

Conclusion and Future Directions

The role of DOT1L as a critical dependency in MLL-rearranged leukemia is well-established, moving from a biological hypothesis to a clinically validated therapeutic target.[1][6][20] The aberrant recruitment of DOT1L by MLL fusion proteins drives a leukemogenic gene expression program through ectopic H3K79 methylation. This molecular mechanism provides a clear rationale for the development of targeted inhibitors. While the clinical activity of single-agent DOT1L inhibitors has been modest, they have demonstrated proof-of-concept.[6]

Future research and drug development efforts are focused on several key areas:

  • Combination Therapies: Combining DOT1L inhibitors with other targeted agents (e.g., Menin inhibitors) or standard chemotherapy to achieve synergistic effects and overcome resistance.[6][24]

  • Next-Generation Inhibitors: Developing more potent and selective DOT1L inhibitors with improved pharmacokinetic properties.[6]

  • Protein Degraders: Designing novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), to degrade the DOT1L protein rather than just inhibiting its enzymatic activity.[6]

Understanding the intricate role of DOT1L has fundamentally changed the landscape for treating MLL-rearranged leukemias, paving the way for targeted epigenetic therapies that promise to improve outcomes for patients with this devastating disease.

References

Beyond DOT1L: An In-depth Technical Guide to the Cellular Targets of EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, leading to a reduction in H3K79 methylation. This has shown therapeutic potential, particularly in MLL-rearranged leukemias.[1] However, a comprehensive understanding of its cellular activity necessitates an exploration of its potential off-target effects. This technical guide provides a detailed overview of the identified and predicted cellular targets of EPZ004777 beyond DOT1L, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

While EPZ004777 is highly selective for DOT1L, recent computational studies have suggested potential interactions with other proteins. It is important to note that these findings are based on bioinformatics and molecular docking and await full experimental validation.

Quantitative Data: Off-Target Selectivity and Binding Affinity

EPZ004777 has been profiled against a panel of other histone methyltransferases (HMTs) to assess its selectivity. The following table summarizes the 50% inhibitory concentrations (IC50) for EPZ004777 against various HMTs, demonstrating its high selectivity for DOT1L.

Target EnzymeIC50 (nM)Fold Selectivity vs. DOT1LReference
DOT1L 0.4 ± 0.1 1 [1]
PRMT5521 ± 137>1,300[2]
CARM1>50,000>125,000[1]
EHMT2>50,000>125,000[1]
EZH1>50,000>125,000[1]
EZH2>50,000>125,000[1]
MLL1>50,000>125,000[1]
NSD2>50,000>125,000[1]
PRDM2>50,000>125,000[1]
SETD2>50,000>125,000[1]
SETD7>50,000>125,000[1]
SETD8>50,000>125,000[1]
SMYD2>50,000>125,000[1]
SUV39H1>50,000>125,000[1]
SUV420H1>50,000>125,000[1]

In a bioinformatics and molecular docking study, several potential off-target proteins were identified based on their binding energies with EPZ004777.[3][4][5] It is crucial to reiterate that these are computational predictions and require experimental validation.

Potential Off-Target ProteinPredicted Binding Energy (kcal/mol)Reference
SNX19 (Sorting Nexin 19)-8.5[4]
TPBG (Trophoblast Glycoprotein)-8.1[4]
ZNF185 (Zinc Finger Protein 185)-7.2[4]
CT45A3 (Cancer/Testis Antigen Family 45 Member A3)-6.7[4]
HOXA4 (Homeobox A4)-6.5[4]

Signaling Pathways and Experimental Workflows

Downregulation of the Rap1 Signaling Pathway

Bioinformatic analysis of gene expression data from acute myeloid leukemia (AML) cell lines treated with EPZ004777 revealed a significant suppression of the Rap1 signaling pathway.[3][4][5] The Rap1 pathway is implicated in various cellular processes, including cell adhesion, proliferation, and differentiation. Its downregulation may contribute to the anti-leukemic effects of EPZ004777.

G Proposed Downregulation of Rap1 Signaling by EPZ004777 EPZ004777 EPZ004777 Off_Targets Potential Off-Targets (e.g., SNX19, TPBG, ZNF185) EPZ004777->Off_Targets Binds to (Predicted) Downstream_Effectors Downstream Effectors Off_Targets->Downstream_Effectors Modulates Rap1_Signaling Rap1 Signaling Pathway Downstream_Effectors->Rap1_Signaling Inhibits Cell_Adhesion Cell Adhesion Rap1_Signaling->Cell_Adhesion Regulates Cell_Invasion Cell Invasion Rap1_Signaling->Cell_Invasion Regulates

Caption: Proposed mechanism of Rap1 signaling downregulation by EPZ004777.

Experimental Workflow for Off-Target Identification

The identification of the potential off-targets of EPZ004777 was primarily achieved through a computational workflow. The following diagram illustrates the key steps involved in this process.

G Computational Workflow for EPZ004777 Off-Target Identification cluster_data_acquisition Data Acquisition cluster_analysis Bioinformatic & Docking Analysis cluster_results Results & Validation RNA_Seq RNA Sequencing Data (AML cell lines treated with EPZ004777) DEG_Analysis Differential Gene Expression (DEG) Analysis RNA_Seq->DEG_Analysis Protein_Structures Protein Structures (PDB, AlphaFold) Molecular_Docking Molecular Docking (EPZ004777 with protein structures) Protein_Structures->Molecular_Docking Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Potential_Off_Targets Identification of Potential Off-Target Proteins DEG_Analysis->Potential_Off_Targets Signaling_Pathways Identification of Affected Signaling Pathways Pathway_Analysis->Signaling_Pathways Potential_Off_Targets->Molecular_Docking Experimental_Validation Experimental Validation (e.g., Western Blot, qPCR, Cell-based assays) Potential_Off_Targets->Experimental_Validation Requires

Caption: Workflow for computational identification of EPZ004777 off-targets.

Detailed Experimental Protocols

Histone Methyltransferase (HMT) Activity Assay (for Selectivity Profiling)

This protocol is a generalized method for determining the IC50 of an inhibitor against a panel of HMTs.

Materials:

  • Recombinant HMT enzymes

  • Histone substrates (e.g., recombinant histones or peptides)

  • S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

  • S-adenosyl-L-homocysteine (SAH) for standard curve

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Scintillation fluid

  • Filter plates (e.g., phosphocellulose)

  • EPZ004777 hydrochloride stock solution in DMSO

Procedure:

  • Prepare serial dilutions of EPZ004777 in assay buffer.

  • In a 96-well plate, add the HMT enzyme, histone substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding 3H-SAM.

  • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated 3H-SAM.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

RNA Sequencing and Bioinformatic Analysis

This protocol outlines the general steps for identifying differentially expressed genes and affected pathways following treatment with EPZ004777.

Cell Culture and Treatment:

  • Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

  • Treat cells with EPZ004777 (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 48-72 hours).

  • Harvest cells and extract total RNA using a suitable kit.

RNA Sequencing:

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the extracted RNA.

  • Perform high-throughput sequencing (e.g., using an Illumina platform).

Bioinformatic Analysis:

  • Perform quality control of the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis between EPZ004777-treated and vehicle-treated samples to identify significantly up- and down-regulated genes.

  • Conduct pathway enrichment analysis (e.g., using Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes to identify significantly affected signaling pathways.

Molecular Docking

This protocol describes the general workflow for in silico prediction of binding between a small molecule and a protein target.

Software and Databases:

  • Molecular docking software (e.g., AutoDock, Glide)

  • Protein structure databases (e.g., Protein Data Bank - PDB, AlphaFold)

  • Ligand structure preparation software

Procedure:

  • Obtain the 3D structure of the target protein from a database. If an experimental structure is unavailable, a homology model can be used.

  • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Obtain the 3D structure of EPZ004777 and prepare it for docking by assigning charges and defining rotatable bonds.

  • Define the binding site on the target protein. This can be based on the location of a known ligand or predicted using binding site prediction tools.

  • Perform the docking simulation to generate multiple possible binding poses of EPZ004777 within the defined binding site.

  • Score and rank the generated poses based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Analyze the interactions between EPZ004777 and the protein in the top-ranked pose to understand the molecular basis of the predicted binding.

Experimental Validation of Off-Target Engagement (Suggested Protocols)

The following are suggested experimental approaches to validate the computationally predicted off-target interactions.

a. Western Blotting:

  • Purpose: To determine if EPZ004777 treatment affects the protein expression levels of the predicted off-targets (SNX19, TPBG, ZNF185).

  • Method: Treat cells with EPZ004777, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target proteins.

b. Quantitative PCR (qPCR):

  • Purpose: To determine if EPZ004777 treatment affects the mRNA expression levels of the genes encoding the predicted off-targets.

  • Method: Treat cells with EPZ004777, extract RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for the target genes.

c. Cellular Thermal Shift Assay (CETSA):

  • Purpose: To directly assess the binding of EPZ004777 to the predicted off-target proteins in a cellular context.

  • Method: Treat intact cells with EPZ004777, heat the cell lysate to denature proteins, and quantify the amount of soluble target protein at different temperatures. Ligand binding stabilizes the protein, leading to a shift in its melting curve.

d. Kinase Activity Assays (for potential kinase off-targets):

  • Purpose: If any of the predicted off-targets are kinases, this assay can determine if EPZ004777 inhibits their enzymatic activity.

  • Method: Similar to the HMT activity assay, but using a kinase-specific substrate and measuring phosphorylation instead of methylation.

Conclusion

This compound is a highly selective inhibitor of DOT1L. While its primary mechanism of action is well-characterized, emerging computational evidence suggests potential off-target interactions that may contribute to its overall cellular effects. The proteins SNX19, TPBG, and ZNF185 have been identified as potential direct binders, and the Rap1 signaling pathway has been shown to be downregulated upon EPZ004777 treatment in AML cells. It is imperative that these computational predictions are followed up with rigorous experimental validation to confirm their biological relevance. The protocols and data presented in this guide provide a comprehensive resource for researchers working to further elucidate the complete cellular target profile of EPZ004777 and to inform the development of future epigenetic therapies.

References

EPZ004777 Hydrochloride: A Potent and Selective Inhibitor of H3K79 Methylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism and Impact of the DOT1L Inhibitor, EPZ004777

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EPZ004777 hydrochloride, a pioneering small-molecule inhibitor of the histone methyltransferase DOT1L. It details the compound's mechanism of action, its profound effects on H3K79 methylation, and its therapeutic potential, particularly in the context of MLL-rearranged leukemias. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Significance of H3K79 Methylation and DOT1L

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with actively transcribed genes.[1] Unlike many other histone methyltransferases, DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole enzyme responsible for mono-, di-, and tri-methylation of H3K79 in mammals.[1][2] This unique role places DOT1L as a pivotal regulator of gene expression in various cellular processes, including development and cell cycle progression.[3]

In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the normal function of DOT1L is hijacked.[4][5] Chromosomal translocations involving the MLL gene lead to the formation of fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as the HOXA9 and MEIS1 gene clusters.[6] This mislocalization of DOT1L activity results in hypermethylation of H3K79 at these sites, driving the expression of leukemogenic genes and promoting cancer development.[4][6][7] Consequently, DOT1L has emerged as a compelling therapeutic target for these aggressive leukemias.[5]

This compound: A First-in-Class DOT1L Inhibitor

EPZ004777 was one of the first potent and highly selective small-molecule inhibitors of DOT1L to be developed.[8] It was identified through a mechanism-guided drug discovery approach, designed as a mimic of the S-adenosylmethionine (SAM) cofactor, to competitively inhibit the enzymatic activity of DOT1L.[3][8][9]

Mechanism of Action

EPZ004777 acts as a competitive inhibitor of DOT1L with respect to the methyl donor SAM.[8] By binding to the SAM-binding pocket of the DOT1L enzyme, it prevents the transfer of a methyl group to the lysine 79 residue of histone H3.[8][10] This leads to a global reduction in H3K79 methylation levels within cells.[8]

Quantitative Data: In Vitro and Cellular Activity

The following tables summarize the quantitative data for EPZ004777's inhibitory activity against DOT1L and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of DOT1L by EPZ004777

ParameterValueReference(s)
IC500.4 nM (400 pM)[8][11][12][13]
Ki80 pM[14]

Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

Cell LineMLL StatusIC50 (µM)Reference(s)
MV4-11MLL-AF40.17[11]
MOLM-13MLL-AF90.72[11]
KOPN-8MLL-ENL0.62[11]
THP-1MLL-AF93.36[11]
RS4;11MLL-AF46.47[11]
SEMMLL-AF41.72[11]
HL60Non-rearranged>50[8]
JurkatNon-rearranged>50[8]
U937Non-rearranged>50[8]
REHNon-rearranged13.9[11]
Kasumi-1Non-rearranged32.99[11]
697Non-rearranged36.57[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EPZ004777's effect on H3K79 methylation.

DOT1L Histone Methyltransferase (HMT) Assay

This protocol outlines a typical in vitro assay to measure the enzymatic activity of DOT1L and the inhibitory potential of compounds like EPZ004777.

  • Reagent Preparation :

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, and 0.005% Bovine Skin Gelatin.[11]

    • Enzyme: Recombinant human DOT1L (e.g., residues 1-416) at a final concentration of 0.25 nM.[11]

    • Substrate: Nucleosomes as the histone substrate.

    • Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • Inhibitor: EPZ004777 serially diluted in DMSO, with a starting concentration of 1 µM.[11]

  • Assay Procedure :

    • Add 1 µL of each inhibitor dilution to a 384-well microtiter plate.[11]

    • Add 40 µL of the DOT1L enzyme solution to each well and incubate for 30 minutes at room temperature.[11]

    • Initiate the reaction by adding the nucleosome substrate and [³H]-SAM.

    • Incubate the reaction for a defined period (e.g., 120 minutes) at room temperature.[13]

    • Quench the reaction by adding an excess of non-radiolabeled SAM (e.g., 800 µM).[13]

  • Detection and Data Analysis :

    • Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.[13]

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K79 Dimethylation (H3K79me2) Immunoblotting

This protocol describes the detection of changes in global H3K79me2 levels in cells treated with EPZ004777.

  • Cell Culture and Treatment :

    • Culture leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat) under standard conditions.[8]

    • Treat cells with increasing concentrations of EPZ004777 (e.g., 0 to 10 µM) for a specified duration (e.g., 4 days).[8]

  • Histone Extraction :

    • Harvest the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method.

  • SDS-PAGE and Western Blotting :

    • Quantify the extracted histone concentration.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for H3K79me2.

    • As a loading control, also probe a separate membrane or the same stripped membrane with an antibody against total Histone H3.[15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

Cell Proliferation Assay

This protocol details the assessment of the anti-proliferative effects of EPZ004777 on cancer cell lines.

  • Cell Plating :

    • Plate exponentially growing cells in 96-well plates at a density of 3 x 10⁴ cells/well in a final volume of 150 µL.[16]

  • Compound Treatment :

    • Treat the cells with increasing concentrations of EPZ004777, typically up to 50 µM.[16]

  • Incubation and Monitoring :

    • Incubate the cells for an extended period, typically 14 to 18 days, as the anti-proliferative effects of DOT1L inhibitors can be delayed.[8]

    • Determine the viable cell number every 3-4 days using a suitable method, such as the Guava ViaCount assay or MTT assay.[16][17]

    • Replenish the growth media and EPZ004777 at each time point and re-seed the cells at a consistent density.[16]

  • Data Analysis :

    • Plot the cell growth curves over time.

    • Calculate the IC50 values for inhibition of proliferation from the dose-response curves at the end of the treatment period.[8]

Mandatory Visualizations

Signaling Pathway Diagram

EPZ004777_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia Cell MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylation H3K79me2 H3K79me2 DOT1L->H3K79me2 Writes Mark EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits Transcription Gene Transcription H3K79me2->Transcription Promotes Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis (Proliferation, Survival) Leukemogenic_Genes->Leukemogenesis Drives Transcription->Leukemogenic_Genes Upregulates

Caption: Signaling pathway of DOT1L in MLL-rearranged leukemia and inhibition by EPZ004777.

Experimental Workflow Diagram

Experimental_Workflow cluster_1 Experimental Workflow for EPZ004777 Evaluation start Start: Hypothesis (DOT1L inhibition affects MLL-r leukemia) biochemical_assay Biochemical HMT Assay (Determine in vitro IC50) start->biochemical_assay cell_culture Cell Culture (MLL-rearranged vs. non-rearranged lines) start->cell_culture conclusion Conclusion: EPZ004777 selectively inhibits DOT1L, reduces H3K79me2, downregulates leukemogenic genes, and inhibits proliferation of MLL-r cells. biochemical_assay->conclusion treatment Treatment with EPZ004777 (Dose-response and time-course) cell_culture->treatment proliferation_assay Proliferation Assay (Determine cellular IC50) treatment->proliferation_assay western_blot Western Blot (Measure H3K79me2 levels) treatment->western_blot qpcr qRT-PCR (Measure HOXA9/MEIS1 expression) treatment->qpcr proliferation_assay->conclusion western_blot->conclusion qpcr->conclusion

Caption: Workflow for evaluating the effects of EPZ004777 on H3K79 methylation and leukemia cells.

Conclusion

This compound stands as a landmark compound in the field of epigenetics, providing critical proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias.[9] Its high potency and selectivity for DOT1L lead to a direct reduction in H3K79 methylation, which in turn reverses the aberrant gene expression programs that drive these cancers.[8] The selective killing of MLL-rearranged leukemia cells by EPZ004777 highlights the dependency of these cancers on the DOT1L-mediated epigenetic pathway.[8] While EPZ004777 itself did not advance to clinical trials due to suboptimal pharmacokinetic properties, its development paved the way for second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[9][15] The study of EPZ004777 continues to provide valuable insights for researchers and drug developers in the ongoing effort to combat epigenetically driven diseases.

References

EPZ004777 Hydrochloride: A Preclinical Investigation into its Efficacy in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of EPZ004777 hydrochloride, a first-generation, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The primary focus of this document is to delineate the cancer types in which EPZ004777 has demonstrated significant therapeutic potential, with a particular emphasis on the underlying mechanism of action, quantitative efficacy data, and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel epigenetic cancer therapies.

Core Efficacy in Mixed Lineage Leukemia (MLL)-Rearranged Cancers

The most well-documented and significant efficacy of this compound is in the treatment of Mixed Lineage Leukemia (MLL)-rearranged (MLL-r) leukemias.[1][2][3] These aggressive hematological malignancies are characterized by chromosomal translocations involving the MLL1 gene, leading to the formation of oncogenic fusion proteins.[1]

Mechanism of Action in MLL-Rearranged Leukemia

The therapeutic effect of EPZ004777 in MLL-r leukemia is a direct consequence of its inhibition of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][4] In MLL-r leukemia, the MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including critical hematopoietic developmental genes like HOXA9 and MEIS1.[1][5] This results in hypermethylation of H3K79 at these sites, leading to their sustained transcriptional activation and driving leukemogenesis.[1][5]

EPZ004777, as a selective DOT1L inhibitor, reverses this aberrant H3K79 hypermethylation.[1][2] This epigenetic reprogramming leads to the transcriptional repression of MLL fusion target genes, which in turn induces cell cycle arrest, apoptosis, and terminal differentiation in MLL-r leukemia cells.[1][2][3]

DOT1L_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell MLL1_wt Wild-type MLL1 DOT1L_wt DOT1L H3K79_wt H3K79 DOT1L_wt->H3K79_wt Methylation Target_Genes_wt Normal Gene Expression (e.g., HOXA9, MEIS1) H3K79_wt->Target_Genes_wt Regulates Differentiation_wt Normal Hematopoietic Differentiation Target_Genes_wt->Differentiation_wt Promotes MLL_fusion MLL Fusion Protein DOT1L_r DOT1L MLL_fusion->DOT1L_r Aberrant Recruitment H3K79_r H3K79 DOT1L_r->H3K79_r Hypermethylation Target_Genes_r Aberrant Overexpression (HOXA9, MEIS1) H3K79_r->Target_Genes_r Activates Leukemogenesis Leukemogenesis Target_Genes_r->Leukemogenesis Drives EPZ004777 EPZ004777 EPZ004777->DOT1L_r Inhibits

Figure 1: Mechanism of EPZ004777 in MLL-Rearranged Leukemia.
Quantitative Efficacy Data in MLL-Rearranged Leukemia

The preclinical efficacy of EPZ004777 has been quantified in numerous MLL-rearranged leukemia cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate the potent and selective anti-proliferative activity of the compound.

Cell LineMLL FusionCancer TypeIC50 (nM)EC50 (µM)Reference(s)
MV4-11MLL-AF4Biphenotypic Leukemia1700.004[6],[3]
MOLM-13MLL-AF9Acute Myeloid Leukemia7200.004[6],[3]
SEMMLL-AF4B-cell Acute Lymphoblastic Leukemia1,720-[6]
KOPN-8MLL-ENLB-cell Acute Lymphoblastic Leukemia620-[6]
THP-1MLL-AF9Acute Monocytic Leukemia3,3600.004[6],[3]
RS4;11MLL-AF4B-cell Acute Lymphoblastic Leukemia6,470-[6]

In Vivo Efficacy: In a mouse xenograft model using the MV4-11 MLL-rearranged leukemia cell line, administration of EPZ004777 resulted in a significant extension of survival.[2][6]

Emerging Potential in Other Cancer Types

While the primary focus of EPZ004777 research has been on MLL-rearranged leukemias, emerging evidence suggests its potential therapeutic utility in other malignancies where DOT1L plays a significant oncogenic role.

Colorectal Cancer

Studies have indicated that DOT1L is highly expressed in colorectal cancer (CRC) and that its inhibition can suppress tumor growth.[7][8] EPZ004777 treatment in various CRC cell lines led to a significant reduction in cell viability and tumorigenicity, with these findings being corroborated in in vivo xenograft models.[7][8] The proposed mechanism involves the downregulation of c-Myc expression, leading to cell cycle arrest.[9]

Ovarian Cancer

In high-grade serous ovarian cancers, DOT1L activity has been linked to chemoresistance.[10] Preclinical studies have shown that combining EPZ004777 with cisplatin significantly extended the survival of mice with cisplatin-resistant ovarian cancer cells compared to cisplatin alone.[10]

Other Solid Tumors

DOT1L overexpression and/or dysregulation has also been implicated in breast cancer, pancreatic cancer, and neuroblastoma.[9][11] Inhibition of DOT1L with EPZ004777 in preclinical models of these cancers has been shown to reduce tumor growth and metastatic potential.[9][11]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preclinical evaluation of EPZ004777.

DOT1L Enzymatic Assay
  • Objective: To determine the in vitro inhibitory activity of EPZ004777 against the DOT1L enzyme.

  • Procedure:

    • EPZ004777 is serially diluted in DMSO to create a range of concentrations.

    • Aliquots of the inhibitor dilutions are added to a 384-well microtiter plate.

    • Recombinant DOT1L enzyme (e.g., residues 1-416) is added to the wells in an appropriate assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT).

    • The mixture is incubated for a specified period (e.g., 30 minutes).

    • The enzymatic reaction is initiated by the addition of the substrate, S-adenosyl-L-methionine (SAM), and a histone H3-containing substrate.

    • The reaction is allowed to proceed for a set time and then stopped.

    • The level of H3K79 methylation is quantified using a suitable detection method, such as scintillation proximity assay, filter binding assay, or an antibody-based detection method (e.g., ELISA).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Proliferation Assay
  • Objective: To assess the anti-proliferative effect of EPZ004777 on cancer cell lines.

  • Procedure:

    • Exponentially growing cells are seeded in triplicate in 96-well plates at a density of approximately 3 x 10^4 cells/well.

    • Cells are treated with increasing concentrations of EPZ004777 (e.g., up to 50 µM) or a DMSO vehicle control.

    • The number of viable cells is determined at various time points (e.g., every 3-4 days for up to 18 days) using a cell viability reagent (e.g., CellTiter-Glo®) or by direct cell counting using a cell counter and trypan blue exclusion.

    • For longer-term assays, media and EPZ004777 are replenished, and cells are split back to a seeding density at each time point.

    • IC50 or EC50 values are determined from the dose-response curves.

Western Blot for Histone Methylation
  • Objective: To determine the effect of EPZ004777 on cellular H3K79 methylation levels.

  • Procedure:

    • Cancer cells are treated with various concentrations of EPZ004777 for a specified duration.

    • Histones are extracted from the cell nuclei using an acid extraction protocol.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for di-methylated H3K79 (H3K79me2).

    • A primary antibody against a total histone (e.g., total H3) is used as a loading control.

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model of MLL-Rearranged Leukemia
  • Objective: To evaluate the in vivo anti-tumor efficacy of EPZ004777.

  • Procedure:

    • Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated.

    • Human MLL-rearranged leukemia cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.

    • Tumor engraftment is confirmed (e.g., by bioluminescence imaging if cells are luciferase-tagged, or by monitoring peripheral blood for human CD45+ cells).

    • Mice are randomized into treatment and vehicle control groups.

    • EPZ004777 is administered to the treatment group via a suitable route (e.g., continuous intravenous infusion or intraperitoneal injection) at a specified dose and schedule.

    • Animal well-being and body weight are monitored regularly.

    • Tumor burden is monitored throughout the study.

    • The primary endpoint is typically overall survival, with a significant increase in median survival in the treatment group indicating efficacy.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay DOT1L Enzymatic Assay (IC50 Determination) Cell_Lines Cancer Cell Line Panel (MLL-r and non-MLL-r) Enzymatic_Assay->Cell_Lines Identifies Potent Inhibitor Proliferation_Assay Cell Proliferation Assay (EC50 Determination) Cell_Lines->Proliferation_Assay Apoptosis_Assay Apoptosis & Cell Cycle Analysis Proliferation_Assay->Apoptosis_Assay Investigate Mechanism of Cell Death Western_Blot Western Blot for H3K79me2 Proliferation_Assay->Western_Blot Confirm Target Engagement Gene_Expression Gene Expression Analysis (qRT-PCR, Microarray) Western_Blot->Gene_Expression Assess Downstream Effects Xenograft_Model Establish Mouse Xenograft Model (e.g., MV4-11) Gene_Expression->Xenograft_Model Promising In Vitro Data Leads to In Vivo Studies Treatment EPZ004777 Administration (Dose, Schedule) Xenograft_Model->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (H3K79me2 in tumors) Treatment->PD_Analysis Efficacy_Endpoint Determine Efficacy Endpoint (e.g., Survival Extension) Monitoring->Efficacy_Endpoint

Figure 2: Preclinical Experimental Workflow for EPZ004777.

Conclusion and Future Directions

This compound has demonstrated robust preclinical efficacy, primarily in MLL-rearranged leukemias, by selectively inhibiting the epigenetic writer DOT1L. The data strongly support the therapeutic hypothesis of targeting this pathway in these cancers. While EPZ004777 itself did not advance to later-stage clinical trials due to suboptimal pharmacokinetic properties, its development was a landmark achievement that provided critical proof-of-concept for DOT1L inhibition.[1] It paved the way for second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[5] The emerging data on the potential efficacy of DOT1L inhibitors in solid tumors such as colorectal and ovarian cancer warrant further investigation. Future research should focus on identifying predictive biomarkers for response to DOT1L inhibition and exploring rational combination therapies to enhance anti-tumor activity.

References

The Pharmacological Profile of EPZ004777 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 hydrochloride is a pioneering, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4] Its discovery represented a significant advancement in the exploration of epigenetic therapies, particularly for hematological malignancies driven by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene.[1][5] This technical guide provides a comprehensive examination of the pharmacological properties of EPZ004777, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. While suboptimal pharmacokinetic properties precluded its clinical development, the foundational research on EPZ004777 has been instrumental in validating DOT1L as a therapeutic target and paving the way for next-generation inhibitors.[1][5][6]

Mechanism of Action and In Vitro Potency

EPZ004777 was designed as a substrate-competitive inhibitor, targeting the S-adenosylmethionine (SAM) binding pocket of DOT1L.[1][3] By occupying this pocket, it effectively blocks the enzymatic activity of DOT1L, the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1][7] In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin.[5] This results in the hypermethylation of H3K79 at MLL target genes, such as the HOXA9 and MEIS1 genes, leading to their sustained overexpression and driving leukemogenesis.[3][5][6] EPZ004777-mediated inhibition of DOT1L reverses this aberrant methylation, leading to the downregulation of these critical oncogenes.[1][6]

The in vitro potency and selectivity of EPZ004777 have been well-characterized. It exhibits sub-nanomolar inhibitory activity against DOT1L and demonstrates high selectivity over other protein methyltransferases.[1][2][8][9]

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueNotes
DOT1L IC50 0.4 nM (400 ± 100 pM)Cell-free enzymatic assay.[1][2][4][8][9]
Selectivity >1,200-foldAgainst a panel of other protein methyltransferases.[2][3]
PRMT5 IC50 521 ± 137 nMAn example of selectivity over another methyltransferase.[8][9]

Cellular and In Vivo Pharmacology

In cellular assays, EPZ004777 demonstrates a potent and selective antiproliferative effect on leukemia cell lines harboring MLL rearrangements, with minimal impact on cells without this genetic alteration.[1] Treatment with EPZ004777 leads to a time- and concentration-dependent reduction in global H3K79 methylation levels.[1] This epigenetic modification subsequently triggers cell cycle arrest, primarily in the G0/G1 phase, followed by the induction of apoptosis and cellular differentiation.[1][2][3]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

Cell LineMLL FusionAntiproliferative EC50
MV4-11 MLL-AF40.004 µM[2], 0.17 µM[4]
MOLM-13 MLL-AF90.004 µM[2], 0.72 µM[4]
THP-1 MLL-AF90.004 µM[2], 3.36 µM[4]
RS4;11 MLL-AF46.47 µM[4]
SEM MLL-AF41.72 µM[4]
KOPN-8 MLL-ENL0.62 µM[4]

In vivo studies using mouse xenograft models of MLL-rearranged leukemia have demonstrated the anti-tumor efficacy of EPZ004777.[1][2] Continuous administration of the compound led to a dose-dependent inhibition of tumor growth and a significant extension of survival in treated animals.[1] However, the poor pharmacokinetic properties of EPZ004777 necessitated the use of continuous infusion via osmotic pumps to maintain efficacious exposure levels.[1][5] These pharmacokinetic limitations ultimately rendered it unsuitable for clinical development.[5]

Experimental Protocols

DOT1L Enzymatic Inhibition Assay

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

  • Reagents: Recombinant human DOT1L enzyme, S-adenosyl-L-[methyl-3H]-methionine (3H-SAM), unlabeled SAM, nucleosome substrate, EPZ004777, assay buffer.

  • Procedure:

    • EPZ004777 is serially diluted in DMSO to create a range of concentrations.

    • The inhibitor dilutions are added to a microtiter plate.

    • DOT1L enzyme and nucleosome substrate are added to the wells and incubated with the inhibitor.

    • The enzymatic reaction is initiated by the addition of a mixture of 3H-SAM and unlabeled SAM.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the histones are captured on a filter membrane.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth of cancer cell lines.

  • Cell Lines: MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat).[1]

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density.[9]

    • Cells are treated with increasing concentrations of EPZ004777 or a vehicle control (DMSO).[9]

    • Plates are incubated for several days, with cell viability and proliferation assessed at regular intervals.[1]

    • Viable cell numbers can be determined using methods such as the Guava ViaCount assay or other metabolic assays (e.g., CellTiter-Glo).[2]

    • EC50 values are determined by plotting the cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of EPZ004777 in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NSG mice).[1]

  • Procedure:

    • Mice are inoculated with MLL-rearranged leukemia cells (e.g., MV4-11), often intravenously to establish disseminated disease.[1]

    • Tumor engraftment is confirmed, typically through bioluminescence imaging if luciferase-expressing cells are used.[1]

    • Mice are randomized into treatment and vehicle control groups.

    • EPZ004777 is administered via continuous infusion using subcutaneously implanted mini-osmotic pumps due to its poor pharmacokinetic profile.[1][2]

    • Disease progression is monitored through imaging and assessment of clinical signs.[1]

    • The primary endpoint is typically overall survival, with statistical significance determined by methods such as the log-rank test.[1]

Visualizing the Science of EPZ004777

Signaling Pathway of EPZ004777 Action

Mechanism of EPZ004777 in MLL-rearranged leukemia.
Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start enzymatic_assay DOT1L Enzymatic Assay start->enzymatic_assay ic50_det Determine IC50 enzymatic_assay->ic50_det cell_culture Culture MLL-rearranged and Control Cell Lines ic50_det->cell_culture proliferation_assay Cell Proliferation Assay (Dose-Response) cell_culture->proliferation_assay western_blot Western Blot for H3K79me2 Levels cell_culture->western_blot apoptosis_assay Apoptosis/Cell Cycle Assay (Flow Cytometry) cell_culture->apoptosis_assay ec50_det Determine EC50 proliferation_assay->ec50_det end End target_engagement Confirm Target Engagement western_blot->target_engagement phenotypic_outcome Assess Phenotypic Outcome apoptosis_assay->phenotypic_outcome phenotypic_outcome->end

A typical workflow for the in vitro characterization of EPZ004777.
Logical Progression to Next-Generation Inhibitors

Logical_Progression discovery Discovery of EPZ004777 Potent & Selective DOT1L Inhibitor poc Proof-of-Concept DOT1L is a valid target in MLL-rearranged leukemia discovery->poc limitation Limitation Identified Poor Pharmacokinetic Properties poc->limitation optimization Structure-Guided Drug Design & Optimization limitation->optimization successor Development of EPZ-5676 Improved Potency & Drug-like Properties optimization->successor clinical_eval Clinical Evaluation EPZ-5676 enters clinical trials successor->clinical_eval

The logical progression from EPZ004777 to its successor, EPZ-5676.

Conclusion and Future Directions

This compound was a landmark compound that provided critical proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias.[3][5] It unequivocally demonstrated that a potent and selective small-molecule inhibitor of this epigenetic "writer" enzyme could effectively reverse the oncogenic H3K79 hypermethylation, suppress leukemogenic gene expression, and selectively eliminate cancer cells dependent on the MLL fusion oncogene.[1] Although its own path to the clinic was halted by pharmacokinetic deficiencies, the insights gained from the study of EPZ004777 were invaluable.[1][5] They catalyzed the development of second-generation DOT1L inhibitors, such as EPZ-5676, with improved drug-like properties suitable for clinical investigation.[5] The story of EPZ004777 serves as a powerful case study in modern drug discovery, illustrating the progression from a tool compound to a clinical candidate and highlighting the importance of epigenetic targets in oncology.

References

The Selectivity Profile of EPZ004777 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its discovery and characterization have been pivotal in validating DOT1L as a therapeutic target, particularly in the context of MLL-rearranged leukemias. This technical guide provides a comprehensive overview of the selectivity profile of EPZ004777, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The exceptional selectivity of EPZ004777 for DOT1L over other methyltransferases and kinases underscores its utility as a chemical probe for studying DOT1L biology and as a foundational molecule for the development of clinically relevant inhibitors.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of various diseases, including cancer. Histone methyltransferases (HMTs) are key enzymes in this regulatory network, catalyzing the transfer of methyl groups to histone proteins. DOT1L is the sole known HMT responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to active transcription.

In mixed-lineage leukemia (MLL), chromosomal translocations lead to the formation of fusion proteins that aberrantly recruit DOT1L to chromatin. This results in the hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][4] EPZ004777 was developed as a selective inhibitor of DOT1L to counteract this oncogenic mechanism. This guide delves into the specifics of its selectivity, a critical attribute for any therapeutic agent or chemical probe.

Quantitative Selectivity Profile

EPZ004777 exhibits remarkable potency and selectivity for DOT1L. The following tables summarize the available quantitative data on its inhibitory activity against DOT1L and other enzymes.

Table 1: In Vitro Inhibitory Activity against DOT1L
ParameterValueAssay Conditions
IC50 0.4 nM[1][3]Cell-free enzymatic assay
Ki 0.3 ± 0.03 nM[4]Cell-free enzymatic assay, SAM-competitive
Table 2: Selectivity against Other Protein Methyltransferases (PMTs)
EnzymeIC50Fold Selectivity vs. DOT1L
PRMT5 >500 nM>1250
Other PMTs >50 µM[2]>125,000
Overall Selectivity Not Applicable>1,200-fold over a panel of other PMTs[1][3]

Note: A comprehensive list of all tested PMTs with their specific IC50 values is not publicly available. The data reflects the high selectivity reported in primary literature.

Table 3: Cellular Activity in Leukemia Cell Lines
Cell LineMLL StatusCellular IC50
MOLM-13 MLL-AF94 nM[1]
MV4-11 MLL-AF44 nM[1]
THP-1 MLL-AF94 nM[1]
Kasumi-1 Non-MLL rearranged> 10 µM[2]
HL-60 Non-MLL rearranged> 10 µM[2]
Jurkat Non-MLL rearranged> 10 µM[2]

Note: The cellular IC50 values highlight the selective anti-proliferative effect of EPZ004777 on MLL-rearranged leukemia cell lines.

Kinase Selectivity

Mechanism of Action and Signaling Pathway

EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L. By binding to the SAM pocket of DOT1L, EPZ004777 prevents the transfer of a methyl group to H3K79. In MLL-rearranged leukemia, this leads to a reduction in H3K79 hypermethylation at MLL target genes, subsequent downregulation of their expression, and ultimately, cell cycle arrest and apoptosis in the malignant cells.

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79_me H3K79 Methylation Histone_H3->H3K79_me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_me->Leukemogenic_Genes activates Transcription Transcription Leukemogenic_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits SAM SAM SAM->DOT1L co-factor

Mechanism of DOT1L in MLL-rearranged leukemia and inhibition by EPZ004777.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the selectivity profile of EPZ004777.

In Vitro DOT1L Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of DOT1L by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • This compound

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • Unlabeled S-adenosyl-L-methionine (SAM)

  • Histone H3 substrate (e.g., recombinant or as part of nucleosomes)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Scintillation fluid and plates

Procedure:

  • Prepare serial dilutions of EPZ004777 in DMSO.

  • In a microplate, add the assay buffer, DOT1L enzyme, and the histone H3 substrate.

  • Add the diluted EPZ004777 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of [3H]-SAM and unlabeled SAM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [3H]-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • MLL-rearranged cell line (e.g., MV4-11)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against DOT1L and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Culture MV4-11 cells to the desired density.

  • Treat the cells with various concentrations of EPZ004777 or DMSO for a specific duration (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of soluble DOT1L in each sample by Western blotting using a specific anti-DOT1L antibody. Use a loading control to ensure equal protein loading.

  • Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of EPZ004777 indicates target engagement.

CETSA_Workflow Start Start: Culture MLL-rearranged cells Treat Treat cells with EPZ004777 or DMSO (vehicle) Start->Treat Harvest Harvest and wash cells Treat->Harvest Heat Heat aliquots at a range of temperatures Harvest->Heat Lyse Lyse cells and centrifuge to pellet aggregates Heat->Lyse Collect Collect supernatant (soluble proteins) Lyse->Collect Analyze Analyze soluble DOT1L by Western Blot Collect->Analyze Result Result: Shift in melting curve indicates target engagement Analyze->Result

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a pioneering molecule that has firmly established DOT1L as a druggable target in MLL-rearranged leukemias. Its exceptional potency and, most critically, its high selectivity for DOT1L over other methyltransferases and kinases, make it an invaluable tool for both basic research and as a template for the design of next-generation inhibitors with improved pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to understand and utilize this important chemical probe. The continued exploration of the biological effects of highly selective DOT1L inhibition, enabled by molecules like EPZ004777, will undoubtedly pave the way for novel epigenetic therapies.

References

The Architect of Transcriptional Reprogramming: A Technical Guide to EPZ004777 Hydrochloride's Impact on Leukemogenic Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanism of action of EPZ004777 hydrochloride, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. The focus is on its impact on the expression of leukemogenic genes, a critical driver in Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document outlines the molecular interactions, downstream cellular consequences, and the key experimental methodologies used to elucidate its function, supported by quantitative data and visual representations of relevant pathways and workflows.

Core Mechanism of Action: Reversing Aberrant Epigenetic Signatures

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target gene loci, including critical leukemogenic genes such as HOXA9 and MEIS1.[1][2] This altered epigenetic landscape drives a pro-leukemic gene expression program, establishing DOT1L as a compelling therapeutic target.[2]

EPZ004777 acts as a competitive inhibitor at the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[3] By occupying this pocket, EPZ004777 prevents DOT1L from catalyzing the transfer of a methyl group to its substrate, histone H3 lysine 79.[3] This targeted inhibition of DOT1L's enzymatic activity is the foundational mechanism through which EPZ004777 exerts its anti-leukemic effects.[3] The downstream consequences of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound, leading to a selective reduction in H3K79 methylation, suppression of MLL fusion target gene expression, and ultimately, selective killing of MLL-rearranged leukemia cells.[1][4]

EPZ004777_Mechanism_of_Action EPZ004777 Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Cell Nucleus MLL_Fusion_Protein MLL Fusion Protein DOT1L DOT1L MLL_Fusion_Protein->DOT1L recruits H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes SAM SAM SAM->DOT1L cofactor EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits H3K79 Histone H3 (K79) H3K79->H3K79me is methylated Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Gene_Expression Leukemogenic Gene Expression Leukemogenic_Genes->Gene_Expression leads to Leukemia_Progression Leukemia Progression Gene_Expression->Leukemia_Progression drives

EPZ004777 inhibits DOT1L, blocking leukemogenic gene expression.

Quantitative Data on Gene Expression and Cellular Effects

The inhibitory action of EPZ004777 on DOT1L leads to significant, time-dependent changes in gene expression and cellular phenotypes in MLL-rearranged leukemia cell lines.

Impact on Leukemogenic Gene Expression

Treatment of MLL-rearranged cell lines, such as MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9), with EPZ004777 results in the downregulation of key MLL fusion target genes.[1] Notably, the expression of HOXA9 and MEIS1, hallmark genes of MLL-rearranged leukemia, is significantly reduced in a concentration-dependent manner.[5]

Cell LineMLL StatusTreatmentTarget GeneFold Change (Downregulation)Reference
MV4-11MLL-AF43 µM EPZ004777 (6 days)HOXA9>2[1]
MV4-11MLL-AF43 µM EPZ004777 (6 days)MEIS1>2[1]
MOLM-13MLL-AF93 µM EPZ004777 (6 days)HOXA9>2[1]
MOLM-13MLL-AF93 µM EPZ004777 (6 days)MEIS1>2[1]
Anti-proliferative and Pro-apoptotic Activity

The suppression of leukemogenic gene expression by EPZ004777 translates into potent and selective anti-proliferative and pro-apoptotic effects in MLL-rearranged leukemia cells, while having minimal impact on cells without the MLL translocation.[1]

Cell LineMLL StatusIC50 (µM)Cellular EffectReference
MV4-11MLL-AF40.004 - 0.17Inhibition of Proliferation[3]
MOLM-13MLL-AF90.004 - 0.72Inhibition of Proliferation[3]
THP-1MLL-AF90.004 - 3.36Inhibition of Proliferation[3]
JurkatNon-MLL-rearranged> 50Minimal effect on proliferation[1]
MV4-11MLL-AF43 µMInduction of Apoptosis[1]
MOLM-13MLL-AF93 µMInduction of Apoptosis and Differentiation[1]

Key Experimental Protocols

The elucidation of EPZ004777's mechanism of action has been dependent on a suite of robust experimental techniques. Detailed below are the core methodologies.

Cell Viability and Proliferation Assay

This assay is fundamental to determining the cytotoxic and cytostatic effects of EPZ004777 on leukemia cell lines.

Protocol:

  • Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13, Jurkat) are plated in 96-well plates at a predetermined density in their respective growth media.[3]

  • Compound Treatment: EPZ004777 is added to the cell cultures at a range of concentrations. A DMSO-treated control is included.[3]

  • Incubation: Cells are incubated for a specified period (e.g., up to 18 days), with media and compound replenished every 3-4 days.[6]

  • Viability Assessment: Viable cell numbers are determined at regular intervals using methods such as the Guava ViaCount assay or trypan blue exclusion.[6]

  • Data Analysis: Proliferation curves are generated, and IC50 values are calculated to determine the concentration of EPZ004777 required to inhibit 50% of cell growth.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Leukemia Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with EPZ004777 (various concentrations) & DMSO Seed_Cells->Treat_Cells Incubate Incubate (up to 18 days) Replenish media & compound Treat_Cells->Incubate Count_Viable_Cells Count Viable Cells (e.g., Guava ViaCount) Incubate->Count_Viable_Cells Analyze_Data Analyze Data (IC50, Proliferation Curves) Count_Viable_Cells->Analyze_Data End End Analyze_Data->End

Workflow for assessing the anti-proliferative effects of EPZ004777.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are crucial for determining the changes in H3K79 methylation at specific gene loci following treatment with EPZ004777.[3]

Protocol:

  • Cell Treatment: MLL-rearranged cells (e.g., MOLM-13) are treated with EPZ004777 or DMSO for a specified duration.[3]

  • Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde directly to the cell culture medium.[3]

  • Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[3]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., anti-H3K79me2). A non-specific IgG is used as a control.[3]

  • Immune Complex Capture: The antibody-histone-DNA complexes are captured using protein A/G-conjugated magnetic beads.[3]

  • Washing: The beads are washed to remove non-specifically bound chromatin.[3]

  • Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the formaldehyde cross-links are reversed by heating.[3]

  • DNA Purification and Analysis: The DNA is purified and analyzed using quantitative PCR (ChIP-qPCR) with primers for specific gene loci (e.g., the promoters of HOXA9 and MEIS1) or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.[3]

ChIP_Assay_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Start Cell_Treatment Treat Cells with EPZ004777/DMSO Start->Cell_Treatment Crosslinking Cross-link Proteins to DNA (Formaldehyde) Cell_Treatment->Crosslinking Lysis_Shearing Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Shearing Immunoprecipitation Immunoprecipitation (anti-H3K79me2 antibody) Lysis_Shearing->Immunoprecipitation Capture_Wash Capture & Wash Immune Complexes Immunoprecipitation->Capture_Wash Elution_Reverse Elution & Reverse Cross-linking Capture_Wash->Elution_Reverse DNA_Analysis DNA Purification & Analysis (qPCR or ChIP-seq) Elution_Reverse->DNA_Analysis End End DNA_Analysis->End

Workflow for analyzing histone methylation changes at gene loci.
Gene Expression Profiling (RNA-Seq)

To obtain a global view of the transcriptional changes induced by EPZ004777, RNA sequencing (RNA-Seq) is employed.

Protocol:

  • Cell Treatment and RNA Isolation: MLL-rearranged cells (e.g., OCI-AML2, OCI-AML3) are treated with EPZ004777 or DMSO for a defined period (e.g., 7 days). Total RNA is then isolated.[5]

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated following EPZ004777 treatment.[7] Pathway enrichment analysis can then be used to identify the biological pathways most affected by the treatment.[5]

RNA_Seq_Workflow RNA-Seq Experimental Workflow Cell_Culture Leukemia Cell Culture Treatment EPZ004777 / DMSO Treatment Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway) Sequencing->Data_Analysis

Workflow for global gene expression analysis via RNA-Seq.

Conclusion

This compound serves as a paradigm for targeted epigenetic therapy. By specifically inhibiting the catalytic activity of DOT1L, it effectively reverses the aberrant H3K79 hypermethylation that drives the expression of leukemogenic genes in MLL-rearranged leukemias. This targeted approach leads to the selective suppression of the oncogenic transcriptional program, resulting in cell cycle arrest, apoptosis, and differentiation of leukemia cells. The preclinical data for EPZ004777 have provided critical proof-of-concept for DOT1L inhibition as a therapeutic strategy, paving the way for the development of next-generation DOT1L inhibitors with improved pharmacokinetic properties for clinical application.[2][8]

References

An In-Depth Technical Guide to the Initial In Vitro Studies of EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery was a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] This technical guide provides a comprehensive overview of the initial in vitro studies of EPZ004777 hydrochloride, detailing its mechanism of action, experimental protocols, and key quantitative data. While EPZ004777's pharmacokinetic properties hindered its clinical development, it paved the way for next-generation DOT1L inhibitors.[1]

DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to ectopic gene loci, including critical hematopoietic development genes like HOX.[1] This results in hypermethylation of H3K79, leading to sustained transcriptional activation of these genes and driving leukemogenesis.[1] EPZ004777 was developed to specifically inhibit this process.[1]

Mechanism of Action

EPZ004777 functions as a potent and selective inhibitor of DOT1L's enzymatic activity. It was designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1] The inhibitor competitively binds to the SAM-binding pocket of DOT1L, thereby preventing the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1] This inhibition of H3K79 methylation leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including the suppression of MLL fusion target gene expression (such as HOXA9 and MEIS1), induction of cell cycle arrest, and ultimately, apoptosis.[1][2]

EPZ004777_Mechanism_of_Action cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by EPZ004777 cluster_2 Downstream Cellular Effects SAM SAM (S-adenosylmethionine) DOT1L DOT1L Enzyme SAM->DOT1L Binds Methylated_H3K79 Methylated H3K79 DOT1L->Methylated_H3K79 Methylates H3K79 SAH SAH DOT1L->SAH Releases SAH Histone_H3 Histone H3 Histone_H3->DOT1L Binds Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9) Methylated_H3K79->Gene_Expression Activates EPZ004777 EPZ004777 EPZ004777->DOT1L Competitively Inhibits SAM Binding EPZ004777->Methylated_H3K79 Prevents Formation Leukemia_Progression Leukemia Progression Gene_Expression->Leukemia_Progression Drives Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Inhibition Leads to

Mechanism of action of EPZ004777 in inhibiting DOT1L.

Quantitative Data Summary

The in vitro potency and selectivity of EPZ004777 have been extensively characterized through various biochemical and cellular assays.

Assay TypeTarget/Cell LineIC50 ValueNotes
Enzymatic Assay DOT1L0.4 nM (400 pM)Cell-free assay.[2][3][4]
PRMT5521 nMDemonstrates selectivity over other histone methyltransferases.[4]
Other HMTs>50 µMHigh selectivity for DOT1L.[4]
Cellular Assay (H3K79 Methylation) MV4-11, MOLM-13~700 nMInhibition of HOXA9 and MEIS1 mRNA expression.[2]
Cellular Assay (Proliferation) MV4-11, MOLM-13Selective killingEffective against MLL-rearranged cell lines.[2]
JurkatLittle to no effectNon-MLL-rearranged cell line used as a control.[2]
HL-60> 10 µM[4]

Detailed Experimental Protocols

DOT1L Enzymatic Inhibition Assay

This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.[1]

Materials:

  • Recombinant human DOT1L (1-416)

  • This compound

  • S-adenosyl-L-homocysteine (SAH) for control

  • Avian (chicken) erythrocyte oligonucleosomes

  • Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT

  • 384-well microtiter plates

  • DMSO

Procedure:

  • Compound Preparation: Serially dilute EPZ004777 3-fold in DMSO to create a ten-point concentration gradient, starting from 1 µM.[2]

  • Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. For the 100% inhibition control, use a final concentration of 2.5 µM SAH.[2]

  • Enzyme Incubation: Add 40 µL per well of 0.25 nM DOT1L(1-416) in assay buffer to the plate. Incubate for 30 minutes.[2]

  • Reaction Initiation: Initiate the methyltransferase reaction by adding the histone substrate.

  • Detection: Quantify the level of histone methylation using a suitable detection method, such as radioisotope labeling or antibody-based detection.

  • Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Enzymatic_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of EPZ004777 in DMSO start->prep_compound plate_compound Plate 1 µL of Diluted Compound in 384-well Plate prep_compound->plate_compound add_enzyme Add 40 µL of 0.25 nM DOT1L and Incubate for 30 min plate_compound->add_enzyme add_substrate Initiate Reaction with Histone Substrate add_enzyme->add_substrate detect Quantify Histone Methylation add_substrate->detect analyze Calculate IC50 Value detect->analyze end End analyze->end

Workflow for the DOT1L enzymatic inhibition assay.
Cellular H3K79 Methylation Assay (Immunoblot)

This assay assesses the ability of EPZ004777 to inhibit H3K79 methylation within a cellular context.

Materials:

  • Human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)

  • This compound

  • Cell culture medium and supplements

  • Histone extraction buffers

  • Antibodies: anti-H3K79me2, anti-total Histone H3, and other methyl-lysine/arginine specific antibodies

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Culture human leukemia cell lines to exponential growth. Treat the cells with increasing concentrations of EPZ004777 for a specified duration (e.g., 4 days for concentration-dependent effects, or a time-course with a fixed concentration).[2]

  • Histone Extraction: Harvest the cells and extract histones using an appropriate protocol.

  • Immunoblot Analysis:

    • Separate the extracted histones by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for dimethylated H3K79 (H3K79me2) and total histone H3 (as a loading control).[2]

    • To assess selectivity, probe separate blots with a panel of other methyl-lysine and methyl-arginine residue specific antibodies.[2]

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total histone H3.

Cell Proliferation Assay

This assay measures the effect of EPZ004777 on the growth and viability of cancer cell lines.

Materials:

  • Human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Guava Viacount assay reagents or similar for determining viable cell number

  • Plate reader or flow cytometer

Procedure:

  • Cell Plating: Plate exponentially growing cells in triplicate in 96-well plates at a suitable density (e.g., 5x10^4 cells/well) in a final volume of 150 µL.[3]

  • Compound Treatment: Add increasing concentrations of EPZ004777 (up to 50 µM) to the wells. For proliferation curves, a single concentration (e.g., 3 µM) can be used.[3]

  • Incubation and Monitoring: Incubate the cells for an extended period (up to 18 days). Every 3-4 days, determine the viable cell number using the Guava Viacount assay.[3]

  • Cell Maintenance: During the assay period, replace the growth media and compound, and split the cells back to the initial plating density as needed.[3]

  • Data Analysis: Express the total cell number as split-adjusted viable cells per well. Determine IC50 values from concentration-dependence curves at various time points using appropriate software.[3]

Cell_Proliferation_Assay_Workflow start Start plate_cells Plate Exponentially Growing Cells in 96-well Plates start->plate_cells add_compound Add Increasing Concentrations of EPZ004777 plate_cells->add_compound incubate Incubate for up to 18 Days add_compound->incubate monitor_loop Every 3-4 Days? incubate->monitor_loop measure_viability Determine Viable Cell Number (e.g., Guava Viacount) monitor_loop->measure_viability Yes end_assay Assay Complete? maintain_cells Replace Media and Compound, Split Cells measure_viability->maintain_cells maintain_cells->end_assay end_assay->monitor_loop No analyze Calculate Split-Adjusted Viable Cells and IC50 end_assay->analyze Yes end End analyze->end

Workflow for the cell proliferation assay.

Conclusion

The initial in vitro studies of this compound firmly established it as a highly potent and selective inhibitor of DOT1L. The data generated from these foundational experiments demonstrated its ability to specifically inhibit H3K79 methylation, suppress the expression of key leukemogenic genes, and selectively induce cell death in MLL-rearranged leukemia cells. These findings provided a strong rationale for the therapeutic targeting of DOT1L in this and other cancers. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

Methodological & Application

Application Notes and Protocols for EPZ004777 Hydrochloride in Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 is a potent and highly selective S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with active transcription. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression.[2] EPZ004777 specifically inhibits this activity, leading to a reduction in H3K79 methylation, suppression of leukemogenic gene expression, and induction of apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of EPZ004777.

Mechanism of Action

EPZ004777 functions by competing with the natural substrate S-adenosylmethionine (SAM) for the binding pocket of the DOT1L enzyme. This competitive inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 79. The subsequent decrease in H3K79 methylation leads to the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[2][4] This ultimately results in cell cycle arrest, differentiation, and apoptosis in these cancer cells.[3]

Signaling Pathway Diagram

EPZ004777_Mechanism_of_Action cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by EPZ004777 cluster_2 Downstream Cellular Effects SAM S-adenosylmethionine (SAM) DOT1L DOT1L Enzyme SAM->DOT1L SAH S-adenosylhomocysteine (SAH) DOT1L->SAH Methyl Transfer Methylated_H3 Methylated Histone H3 (H3K79me) DOT1L->Methylated_H3 Histone_H3 Histone H3 Histone_H3->DOT1L Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) Methylated_H3->Gene_Expression Upregulates EPZ004777 EPZ004777 EPZ004777->DOT1L Competitive Inhibition Cell_Proliferation Cancer Cell Proliferation and Survival Gene_Expression->Cell_Proliferation Promotes EPZ004777_Effect EPZ004777 Treatment EPZ004777_Effect->Methylated_H3 Inhibits EPZ004777_Effect->Gene_Expression Downregulates EPZ004777_Effect->Cell_Proliferation Inhibits

Caption: Mechanism of EPZ004777 action on DOT1L and downstream cellular pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of EPZ004777 from various studies.

Table 1: Enzymatic and Cellular Inhibitory Activity of EPZ004777

Assay TypeTarget/Cell LineIC50 ValueReference
Cell-free Enzymatic AssayDOT1L0.4 nM[3]
Cell Proliferation AssayMV4-11 (MLL-rearranged)~8 nM[2]
Cell Proliferation AssayMOLM-13 (MLL-rearranged)~10 nM[2]
Cell Proliferation AssayJurkat (non-MLL-rearranged)> 10 µM[5]
Gene Expression (HOXA9)MOLM-13 / MV4-11~700 nM[2]
Gene Expression (MEIS1)MOLM-13 / MV4-11~700 nM[2]

Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Radiometric)

This assay measures the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of EPZ004777 in DMSO start->prep_inhibitor plate_inhibitor Plate 1 µL of inhibitor dilutions into a 384-well plate prep_inhibitor->plate_inhibitor add_enzyme Add 40 µL of 0.25 nM DOT1L enzyme solution plate_inhibitor->add_enzyme pre_incubate Incubate for 30 minutes at room temperature add_enzyme->pre_incubate add_substrate Add 10 µL of substrate mix ([3H]-SAM and nucleosomes) pre_incubate->add_substrate incubate Incubate for 120 minutes at room temperature add_substrate->incubate quench Quench reaction with 800 µM unlabeled SAM incubate->quench measure Measure radioactivity incorporation quench->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the DOT1L enzymatic inhibition assay.

  • EPZ004777 hydrochloride

  • Recombinant human DOT1L (1-416)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Unlabeled S-adenosylmethionine (SAM)

  • Nucleosomes (e.g., from chicken erythrocytes)

  • S-adenosyl-L-homocysteine (SAH) for 100% inhibition control

  • Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

  • 384-well microtiter plates

  • Scintillation counter

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of EPZ004777 in DMSO, starting from a high concentration (e.g., 1 mM).[3]

  • Plating: Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[3]

  • Enzyme Addition: Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[3]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature.[3]

  • Reaction Initiation: Add 10 µL per well of a substrate mix containing assay buffer with 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes to initiate the reaction.[3]

  • Incubation: Incubate the reaction for 120 minutes at room temperature.[3]

  • Quenching: Stop the reaction by adding 10 µL per well of 800 µM unlabeled SAM.[3]

  • Measurement: Transfer the reaction mixture to a filter plate to capture the radiolabeled nucleosomes. Wash the filter plate to remove unincorporated [³H]-SAM. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability and Proliferation Assays

These assays measure the effect of EPZ004777 on the growth and viability of cancer cell lines.

  • MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) leukemia cell lines

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium.[6]

  • Compound Treatment: Prepare serial dilutions of EPZ004777 in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

  • Cell lines as described for the MTT assay

  • Culture medium

  • This compound

  • Guava® ViaCount® Reagent

  • Guava® easyCyte™ System or similar flow cytometer

  • Cell Culture and Treatment: Culture and treat cells with EPZ004777 as described for the MTT assay in 96-well plates.

  • Sample Preparation: At desired time points, mix the cell suspension in each well. Transfer 50 µL of the cell suspension to a microcentrifuge tube containing 150 µL of Guava® ViaCount® Reagent.[8]

  • Incubation: Incubate for 5 minutes at room temperature in the dark.[8]

  • Data Acquisition: Acquire data using the Guava® easyCyte™ System according to the manufacturer's instructions. The system will provide cell count and viability data.[9]

  • Data Analysis: Calculate the split-adjusted total viable cell number at each time point and determine the IC50 value.

Western Blot for H3K79 Methylation

This protocol is for the detection of H3K79me2 levels in cells treated with EPZ004777.

Western_Blot_Workflow start Start cell_culture Culture and treat cells with EPZ004777 start->cell_culture cell_lysis Harvest and lyse cells to extract proteins cell_culture->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibodies (anti-H3K79me2 and anti-H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of H3K79 methylation.

  • Cell lines and EPZ004777 as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Cell Treatment and Lysis: Treat cells with various concentrations of EPZ004777 for a specified duration (e.g., 4 days).[2] Harvest cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K79me2 and anti-H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the H3K79me2 signal to the total H3 signal.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L. The information is tailored for researchers in oncology, epigenetics, and drug discovery, with a focus on cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements.

Mechanism of Action

This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM)-binding pocket of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to ectopic gene loci, leading to hypermethylation of H3K79 and sustained expression of leukemogenic genes like HOXA9 and MEIS1.[1][2] EPZ004777-mediated inhibition of DOT1L reverses this hypermethylation, leading to the downregulation of these target genes, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cancer cells.[1][2][3]

Recommended Cell Lines for this compound Studies

The selection of an appropriate cell line is critical for the successful investigation of this compound's effects. Cell lines harboring MLL rearrangements are particularly sensitive to DOT1L inhibition.

Table 1: Recommended Human Leukemia Cell Lines
Cell LineType of LeukemiaMLL RearrangementReported IC50 (EPZ004777)Reference
MV4-11 Biphenotypic LeukemiaMLL-AF40.17 µM[4]
MOLM-13 Acute Myeloid Leukemia (AML)MLL-AF90.72 µM[2][4]
RS4;11 Acute Lymphoblastic Leukemia (ALL)MLL-AF46.47 µM[4]
SEM Acute Lymphoblastic Leukemia (ALL)MLL-AF41.72 µM[4]
KOPN-8 Acute Lymphoblastic Leukemia (ALL)MLL-ENL0.62 µM[2][4]
THP-1 Acute Myeloid Leukemia (AML)MLL-AF93.36 µM[4]
MUTZ-11 Acute Myeloid Leukemia (AML)MLL-PTDSensitive[5]
EOL-1 Eosinophilic LeukemiaMLL-PTDSensitive[5]
Negative Control Cell Lines

Cell lines lacking MLL rearrangements are generally resistant to EPZ004777 and serve as excellent negative controls.

Cell LineType of LeukemiaMLL StatusReported IC50 (EPZ004777)Reference
Jurkat T-cell Acute Lymphoblastic LeukemiaNo Rearrangement>50 µM[2]
HL-60 Acute Promyelocytic LeukemiaNo Rearrangement>50 µM[2]
U937 Histiocytic LymphomaNo Rearrangement>50 µM[2]
Kasumi-1 Acute Myeloid LeukemiaNo Rearrangement32.99 µM[2][4]
REH Acute Lymphoblastic LeukemiaNo Rearrangement13.90 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile DMSO. Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for several months.[4][6]

Cell Culture and Treatment

Standard aseptic cell culture techniques are required.

  • Cell Thawing and Maintenance: Thaw cells rapidly in a 37°C water bath and transfer to pre-warmed culture medium.[7] Culture cells at 37°C in a humidified atmosphere with 5% CO2.[7] Maintain exponentially growing cells for all experiments.

  • Treatment: On the day of the experiment, dilute the EPZ004777 stock solution to the desired final concentrations in fresh culture medium. Replace the existing medium with the drug-containing medium. For vehicle controls, use medium with an equivalent concentration of DMSO.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and anti-proliferative effects of EPZ004777.

  • Protocol using Guava Viacount Assay:

    • Plate exponentially growing cells in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[2][6]

    • Add increasing concentrations of EPZ004777 (e.g., 0.01 µM to 50 µM) or DMSO vehicle control.[2][6]

    • Determine the viable cell number every 3-4 days for up to 18 days using the Guava Viacount assay according to the manufacturer's protocol.[2][6]

    • On the days of cell counting, replace the growth medium and EPZ004777 and re-seed the cells at a density of 5 x 10^4 cells/well.[6]

    • Calculate IC50 values from concentration-response curves using appropriate software (e.g., GraphPad Prism).[3]

  • Alternative Assays: Other common viability assays include MTT, XTT, and WST-1, which measure metabolic activity.[8][9] Luminescent assays that quantify ATP levels are also a highly sensitive option.[8]

Western Blot Analysis for H3K79 Methylation

This experiment is crucial to confirm the on-target effect of EPZ004777.

  • Protocol for Histone Extraction and Western Blot:

    • Treat cells (e.g., MV4-11) with EPZ004777 (e.g., 3 µM) or DMSO for various time points (e.g., 1, 2, 4, 6 days).[2]

    • Harvest cells and extract histones using an acid extraction method.

    • Quantify histone concentration using a protein assay (e.g., Bradford).

    • Separate equal amounts of histones on a 4-20% Tris-glycine gel and transfer to a PVDF membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K79me2 (dimethylated H3K79).[2][11] Use an antibody for total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • A time-dependent decrease in H3K79me2 levels should be observed, with significant reduction often seen after 4-5 days of treatment.[2]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of changes in the expression of key MLL target genes.

  • Protocol for qRT-PCR:

    • Treat MLL-rearranged cells (e.g., MOLM-13, MV4-11) with EPZ004777 at various concentrations or for different durations.[2]

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

    • A concentration- and time-dependent decrease in HOXA9 and MEIS1 mRNA levels is expected.[2]

Visualizations

Signaling Pathway of EPZ004777 Action

EPZ004777_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell MLL MLL DOT1L_normal DOT1L H3K79 H3K79 DOT1L_normal->H3K79 Methylation H3K79me Normal H3K79 Methylation H3K79->H3K79me Normal_Genes Normal Gene Expression H3K79me->Normal_Genes MLL_Fusion MLL Fusion Protein DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment H3K79_leukemia H3K79 DOT1L_leukemia->H3K79_leukemia Methylation H3K79_hyperme Aberrant H3K79 Hypermethylation H3K79_leukemia->H3K79_hyperme Leukemogenic_Genes Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79_hyperme->Leukemogenic_Genes Leukemia Leukemia Progression Leukemogenic_Genes->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L_leukemia Inhibition

Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.

Experimental Workflow for EPZ004777 Studies

Experimental_Workflow cluster_assays Downstream Assays start Start: Select MLL-rearranged and control cell lines culture Cell Culture and Expansion start->culture treat Treat with EPZ004777 (dose-response and time-course) culture->treat viability Cell Viability Assay (e.g., Guava Viacount, MTT) treat->viability western Western Blot (H3K79me2, Total H3) treat->western qpcr qRT-PCR (HOXA9, MEIS1) treat->qpcr analyze Data Analysis (IC50, protein levels, gene expression) viability->analyze western->analyze qpcr->analyze end Conclusion analyze->end

Caption: A typical experimental workflow for evaluating EPZ004777.

Logical Relationship of EPZ004777's Cellular Effects

Logical_Relationship cluster_outcomes Cellular Outcomes epz EPZ004777 Treatment dot1l DOT1L Inhibition epz->dot1l h3k79 Reduced H3K79 Methylation dot1l->h3k79 gene_exp Decreased Leukemogenic Gene Expression h3k79->gene_exp arrest Cell Cycle Arrest gene_exp->arrest diff Differentiation gene_exp->diff apoptosis Apoptosis arrest->apoptosis proliferation Inhibition of Cell Proliferation and Selective Killing of MLL-rearranged Cells arrest->proliferation diff->apoptosis diff->proliferation apoptosis->proliferation

Caption: Cascade of cellular events following EPZ004777 treatment.

References

How to prepare EPZ004777 hydrochloride stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An essential prerequisite for accurate and reproducible in vitro and in vivo studies is the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L. Adherence to this protocol will help ensure the integrity and stability of the compound for reliable experimental results.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of 576.13 g/mol .[1][2] It is soluble in organic solvents such as DMSO.[1][3] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[3][4][5]

PropertyValueSource
Molecular Formula C₂₈H₄₂ClN₇O₄[1][2]
Molecular Weight 576.13 g/mol [1][2]
Appearance Light yellow to yellow solid/powder[1][4]
Solubility in DMSO ≥ 100 mg/mL (173.57 mM)[2][4]
Solubility in Water 100 mg/mL (173.57 mM); Insoluble[4][5]

Stock Solution Preparation: Calculation Guide

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

The table below provides pre-calculated masses of this compound required to prepare stock solutions of common concentrations.

Desired Stock ConcentrationVolume of DMSORequired Mass of EPZ004777 HCl
1 mM1 mL0.576 mg
10 mM1 mL5.76 mg
50 mM1 mL28.81 mg
100 mM1 mL57.61 mg

Experimental Protocol: Step-by-Step Guide

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1] This prevents condensation of moisture on the compound.

  • Weighing: On an analytical balance, accurately weigh the desired amount of this compound powder (e.g., 5.76 mg for a 1 mL of 10 mM solution) and place it into a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the compound.

  • Aiding Dissolution: To ensure the compound dissolves completely, perform the following steps:

    • Vortex the tube for 1-2 minutes.

    • If particles are still visible, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[3][6][7]

    • Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3][5]

  • Storage: Store the aliquoted stock solutions under the appropriate conditions as detailed below.

Storage and Stability

Proper storage is critical to maintaining the activity of the this compound stock solution.

  • Short-term Storage: For use within one month, store the DMSO stock solution at -20°C.[4][5]

  • Long-term Storage: For storage longer than one month, it is recommended to store the solution at -80°C, where it can be stable for up to 6 months or longer.[4][5]

Always protect the compound and its solutions from light and moisture.[4]

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the compound and DMSO. Handle the chemical in a well-ventilated area.

Experimental Workflow

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh EPZ004777 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Aid Dissolution (Vortex / Sonicate / Warm) add_dmso->dissolve Ensure Homogeneity aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot Avoid Freeze-Thaw store 5. Store at -20°C or -80°C aliquot->store Protect from Light

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Administration of EPZ004777 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] In the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias, the fusion proteins created by chromosomal translocations aberrantly recruit DOT1L to chromatin. This leads to hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target gene loci, including critical leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] The resulting altered epigenetic landscape drives a pro-leukemic gene expression program. EPZ004777 competitively inhibits the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, preventing the transfer of a methyl group to H3K79. This targeted inhibition reverses the aberrant epigenetic state and selectively kills MLL-rearranged leukemia cells.[2]

Due to its poor pharmacokinetic properties, such as rapid clearance and low bioavailability, conventional in vivo administration methods like oral gavage or intraperitoneal injection are not effective for EPZ004777. The most successful and documented method for in vivo administration is continuous infusion via subcutaneously implanted mini-osmotic pumps, which ensures sustained and therapeutically relevant plasma concentrations.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of EPZ004777 hydrochloride in mouse models.

Table 1: In Vivo Efficacy of EPZ004777 in MLL-Rearranged Leukemia Mouse Models

ParameterVehicle ControlEPZ004777 (50 mg/mL)EPZ004777 (100 mg/mL)EPZ004777 (150 mg/mL)
Median Survival ~25 daysExtendedSignificantly ExtendedSignificantly Extended
Tumor Growth ProgressiveInhibitedSignificantly InhibitedSignificantly Inhibited

Note: Specific median survival days and tumor growth kinetics can vary between studies. The data indicates a dose-dependent extension of survival and inhibition of tumor progression.

Table 2: Pharmacokinetic Parameters of EPZ004777 in Mice via Continuous Infusion

Pump ConcentrationAchieved Steady-State Plasma Concentration (µM)
50 mg/mL0.55 ± 0.12
100 mg/mL0.64 ± 0.48
150 mg/mL0.84 ± 0.45

Table 3: Pharmacodynamic Effects of EPZ004777 in MLL-Rearranged Leukemia Mouse Models

BiomarkerEffectTime to Effect
Global H3K79me2 Levels Significant DecreaseSeveral days
HOXA9 mRNA Expression DownregulationConcentration-dependent
MEIS1 mRNA Expression DownregulationConcentration-dependent

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for loading into mini-osmotic pumps for continuous subcutaneous infusion in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Sterile water or saline

  • Sterile 0.22 µm syringe filters

  • Sterile vials and syringes

Procedure:

  • Vehicle Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the vehicle solution. A commonly used vehicle consists of a mixture of DMSO, PEG300, Tween 80, and sterile water or saline. The exact ratios may need to be optimized for solubility and stability. A reported formulation involves 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

  • Dissolving EPZ004777:

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 50, 100, or 150 mg/mL).

    • In a sterile vial, add the appropriate volume of DMSO to the EPZ004777 powder and vortex until fully dissolved.

    • Sequentially add the PEG300 and Tween 80, mixing thoroughly after each addition until the solution is clear.

    • Finally, add the sterile water or saline to reach the final volume and mix until a homogenous solution is obtained.

  • Sterilization: Sterile-filter the final EPZ004777 solution using a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Prepare the formulation fresh before loading the osmotic pumps. If short-term storage is necessary, protect from light and store at 4°C.

Protocol 2: In Vivo Administration of EPZ004777 via Mini-Osmotic Pumps

Objective: To achieve sustained systemic exposure of EPZ004777 in a mouse xenograft model through continuous subcutaneous infusion using mini-osmotic pumps.

Materials:

  • Prepared sterile this compound solution

  • Mini-osmotic pumps (e.g., ALZET®) with the appropriate flow rate and duration

  • Sterile syringes and filling tubes

  • Experimental mice (e.g., immunodeficient strains like NOD/SCID for xenograft models)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Analgesics

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Gauze and disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Warming pad

Procedure:

  • Pump Priming:

    • Following the manufacturer's instructions, fill the mini-osmotic pumps with the prepared EPZ004777 solution using a sterile syringe and filling tube.

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of response to a toe pinch.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site with povidone-iodine followed by 70% ethanol, repeating three times.

  • Pump Implantation:

    • Place the anesthetized mouse on a sterile field over a warming pad to maintain body temperature.

    • Make a small incision (~1 cm) in the skin at the prepared site.

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the primed mini-osmotic pump into the pocket, delivery portal first.

  • Wound Closure and Post-Operative Care:

    • Close the incision with wound clips or sutures.

    • Administer a post-operative analgesic as per your institution's guidelines.

    • Monitor the mouse until it has fully recovered from anesthesia. House the mouse in a clean cage with easy access to food and water.

    • Monitor the animal daily for signs of pain, distress, or infection at the surgical site.

    • Depending on the duration of the study, the pumps may need to be replaced. For a 14-day treatment period, a second pump can be implanted at a new site after 7 days, and the first pump removed.

Protocol 3: MLL-Rearranged Leukemia Xenograft Mouse Model

Objective: To establish a mouse xenograft model of MLL-rearranged leukemia for evaluating the in vivo efficacy of EPZ004777.

Materials:

  • MLL-rearranged human leukemia cell line (e.g., MV4-11)

  • Immunodeficient mice (e.g., female NOD/SCID or SCID mice, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve initial tumor take)

  • Sterile syringes and needles

Procedure:

  • Cell Preparation:

    • Culture MV4-11 cells under standard conditions.

    • Harvest the cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS and resuspend in PBS at the desired concentration. A common concentration is 5 x 10^7 cells/mL.[5]

  • Cell Injection:

    • If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

    • Inject 200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.[5]

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Initiate treatment with EPZ004777 via mini-osmotic pumps as described in Protocol 2.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for H3K79me2, qRT-PCR for HOXA9 and MEIS1 expression).

    • For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity).

Visualizations

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L Aberrant Recruitment H3K79 H3K79 DOT1L->H3K79 Methylation Histone_H3 Histone H3 Histone_H3->H3K79 H3K79me2 H3K79me2 (Hypermethylation) H3K79->H3K79me2 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Upregulation Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibition

Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.

Experimental_Workflow Experimental Workflow for In Vivo Administration of EPZ004777 Cell_Culture 1. Cell Culture (MV4-11) Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Pump_Implantation 6. Pump Implantation Randomization->Pump_Implantation EPZ004777_Prep 5a. EPZ004777 Formulation Pump_Prep 5b. Osmotic Pump Preparation EPZ004777_Prep->Pump_Prep Pump_Prep->Pump_Implantation Treatment_Period 7. Treatment Period (e.g., 14 days) Pump_Implantation->Treatment_Period Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Treatment_Period->Data_Collection Endpoint 9. Endpoint Analysis (Survival, Biomarkers) Data_Collection->Endpoint

Caption: Experimental Workflow for In Vivo Administration of EPZ004777.

References

Application Notes and Protocols: Detection of H3K79 Methylation by Western Blot Following EPZ004777 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with active gene transcription.[1] The enzyme responsible for this modification is the DOT1-like histone lysine methyltransferase (DOT1L), which is unique among histone methyltransferases as it targets a residue within the globular domain of histone H3.[2][3] Dysregulation of DOT1L activity and the resulting aberrant H3K79 methylation are implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL).[2][4]

EPZ004777 is a potent and highly selective small-molecule inhibitor of DOT1L, with an IC50 of 0.4 nM in cell-free assays.[4] It acts as a competitive inhibitor by occupying the S-adenosylmethionine (SAM)-binding pocket of DOT1L, thereby preventing the transfer of methyl groups to H3K79.[5] This inhibition leads to a global reduction of H3K79 methylation levels, suppression of MLL fusion target gene expression, and selective killing of MLL-rearranged leukemia cells.[4][6]

This document provides a detailed protocol for treating cells with EPZ004777 and subsequently detecting the change in H3K79 dimethylation (H3K79me2) levels using Western blotting.

Mechanism of Action

The experimental workflow is designed to validate the cellular activity of EPZ004777 by measuring its effect on the target epigenetic mark.

cluster_0 Cellular Process cluster_1 Inhibitor Action DOT1L DOT1L Enzyme H3K79 Histone H3 (Lysine 79) DOT1L->H3K79 Methylates H3K79me2 H3K79 Dimethylation (Active Transcription) H3K79->H3K79me2 Leads to SAM SAM (Methyl Donor) SAM->DOT1L Binds to EPZ EPZ004777 EPZ->DOT1L Inhibits

Caption: Mechanism of EPZ004777 action on H3K79 methylation.

Quantitative Data Summary

Treatment with EPZ004777 results in a concentration-dependent reduction in global H3K79me2 levels. The effect is often observed after several days of treatment, as the turnover of histone methylation is linked to cell division.

Cell LineTranslocationEPZ004777 ConcentrationTreatment DurationObserved Effect on H3K79me2Reference
MV4-11MLL-AF40.05 µM - 12.5 µM4 daysConcentration-dependent reduction[Daigle et al., Cancer Cell, 2011][6]
MOLM-13MLL-AF90.05 µM - 12.5 µM4 daysConcentration-dependent reduction[Daigle et al., Cancer Cell, 2011][6]
MV4-11MLL-AF43 µM0 - 8 daysTime-dependent reduction[Daigle et al., Cancer Cell, 2011][6]
MLL-AF9 MurineMLL-AF910 µM3 - 9 daysTime-dependent reduction[Bernt et al., Cancer Cell, 2011][7]

Experimental Protocols

This section details the step-by-step methodology for cell treatment, histone extraction, and Western blot analysis.

A 1. Cell Culture (e.g., MV4-11, MOLM-13) B 2. EPZ004777 Treatment (e.g., 3-10 µM for 4-6 days) A->B C 3. Cell Harvest & Lysis B->C D 4. Histone Extraction (Acid Extraction Method) C->D E 5. Protein Quantification (BCA or Bradford Assay) D->E F 6. SDS-PAGE (12-15% Gel) E->F G 7. Western Blot Transfer (PVDF or Nitrocellulose) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Detection & Analysis (Chemiluminescence) H->I

Caption: Western blot workflow for H3K79me2 detection.

  • Cell Lines: MV4-11, MOLM-13, or other MLL-rearranged leukemia cell lines.

  • Compound: EPZ004777 (formate salt is a common version).[2]

  • Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Histone Extraction:

    • TEB Buffer (Triton Extraction Buffer): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.

    • Extraction Buffer: 0.2 M HCl.

    • Acetone, ice-cold.

  • Reagents for Western Blot:

    • RIPA Buffer for whole-cell lysate (optional).

    • Laemmli sample buffer (2x or 4x).

    • SDS-PAGE gels (12-15% acrylamide is recommended for histones).

    • Transfer buffer.

    • PVDF or Nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST).

    • TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Primary Antibodies:

      • Anti-H3K79me2 (specific and validated antibody).

      • Anti-Total Histone H3 (as a loading control).[8][9]

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

    • Chemiluminescent Substrate (ECL).

Step 1: Cell Culture and EPZ004777 Treatment

  • Culture leukemia cells (e.g., MV4-11, MOLM-13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin, maintaining them in exponential growth.

  • Plate cells at a density of 2 x 10^5 cells/mL in 12-well plates.[6]

  • Prepare a stock solution of EPZ004777 in DMSO (e.g., 10 mM).

  • Treat cells with increasing concentrations of EPZ004777 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO). A final concentration of 3 µM is often effective.[6]

  • Incubate the cells for 4 to 8 days. Replace the media and compound every 3-4 days.[4]

Step 2: Histone Extraction (Acid Extraction Method)

  • Harvest 1-2 x 10^6 cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[6]

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of TEB buffer per 10^7 cells.[10] Incubate on ice for 10 minutes with gentle stirring to lyse the plasma membrane.

  • Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Resuspend the nuclear pellet in 0.2 M HCl (~200 µL per 10^7 cells) to extract histones. Incubate on ice for 30 minutes or overnight at 4°C with gentle rotation.[10]

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the histones, to a new microfuge tube.

  • To precipitate the histones, add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour (overnight is recommended).[10][11]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the histones.

  • Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the histone pellet in deionized water.

Step 3: Protein Quantification

  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

Step 4: SDS-PAGE and Western Blotting

  • Prepare samples by diluting 3-10 µg of histones with 2x Laemmli sample buffer.[12]

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto a 12-15% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[12]

Step 5: Immunoblotting

  • Incubate the membrane with the primary antibody against H3K79me2, diluted in blocking buffer as per the manufacturer's datasheet. This is typically done overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]

  • Wash the membrane again three times for 10 minutes each with TBST.

Step 6: Detection and Analysis

  • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Strip the membrane according to the manufacturer's protocol and re-probe with an antibody against total Histone H3 as a loading control to ensure equal protein loading across lanes.[9][12]

  • Quantify the band intensities using software like ImageJ. Normalize the H3K79me2 signal to the total H3 signal for each sample.

Expected Results

A successful experiment will show a distinct band for H3K79me2 in the vehicle-treated control lane. In lanes corresponding to EPZ004777-treated cells, the intensity of the H3K79me2 band should decrease in a concentration- and time-dependent manner.[6] The total Histone H3 band should remain consistent across all lanes, confirming equal loading. This result validates the on-target activity of EPZ004777 in the chosen cell model.

References

Application Notes and Protocols for Cell Viability Assays with EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell viability assays using EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L.

Introduction

EPZ004777 is a small-molecule inhibitor targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci.[1] This epigenetic modification results in the sustained expression of leukemogenic genes, such as HOXA9 and MEIS1, driving cancer cell proliferation.[1][2] EPZ004777 selectively targets this mechanism, making it a valuable tool for cancer research and a precursor to clinically investigated DOT1L inhibitors.[1]

Mechanism of Action

EPZ004777 functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L.[1] By blocking the binding of the methyl donor SAM, it prevents the methylation of H3K79.[1] In MLL-rearranged leukemia cells, this inhibition leads to the downregulation of MLL fusion target genes, which in turn induces cell cycle arrest (primarily at the G0/G1 phase) and apoptosis.[1][2] This selective action makes EPZ004777 highly effective against cancer cells harboring MLL translocations while having minimal impact on non-MLL-rearranged cells.[2]

G cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell DOT1L DOT1L H3K79 Histone H3K79 DOT1L->H3K79 Methylation Normal_Genes Normal Gene Expression H3K79->Normal_Genes Regulates MLL_Fusion MLL Fusion Protein DOT1L_ab DOT1L MLL_Fusion->DOT1L_ab Aberrant Recruitment H3K79_hyper H3K79 Hypermethylation DOT1L_ab->H3K79_hyper Excessive Methylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_hyper->Leukemogenic_Genes Upregulates Proliferation Cell Proliferation & Survival Leukemogenic_Genes->Proliferation EPZ004777 EPZ004777 EPZ004777->DOT1L_ab Inhibits

Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia cells and the inhibitory action of EPZ004777.

Application Notes

  • Cell Line Selection: EPZ004777 demonstrates high selectivity for MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, THP-1).[2] It is recommended to include both sensitive (MLL-rearranged) and resistant (non-MLL-rearranged, e.g., Jurkat, HL-60) cell lines in the assay to confirm selectivity.[2]

  • Long Incubation Time: The cytotoxic effects of DOT1L inhibition are often delayed.[2] Therefore, a prolonged incubation period of 14 to 18 days is typically required to observe significant effects on cell proliferation and to determine accurate IC50 values.[2][3]

  • Compound Stability: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[4]

  • Concentration Range: For IC50 determination, a wide range of concentrations should be tested. Based on published data, concentrations ranging from low nanomolar to 50 µM are appropriate.[3]

  • Viability Assay Choice: Several methods can be used to assess cell viability, including dye exclusion assays (e.g., Guava ViaCount) or metabolic assays (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo®).[2][5] The Guava ViaCount assay has been frequently cited for use with EPZ004777.[2][3]

Experimental Protocols

Cell Proliferation and Viability Assay

This protocol is adapted from established methods for determining the effect of EPZ004777 on the proliferation of leukemia cell lines.[2][6]

G start Start: Exponentially Growing Cells plate Plate cells in 96-well plates (e.g., 3 x 10⁴ cells/well) start->plate treat Add serial dilutions of EPZ004777 & vehicle control plate->treat incubate Incubate for 14-18 days treat->incubate count Every 3-4 days: 1. Count viable cells 2. Replenish media & compound 3. Re-plate at constant density incubate->count longitudinal monitoring count->incubate analyze Analyze data: - Calculate split-adjusted cell count - Plot dose-response curve - Determine IC50 value count->analyze at final timepoint end End analyze->end

Caption: Experimental workflow for a long-term cell viability assay with EPZ004777 treatment.

Materials:

  • MLL-rearranged and non-MLL-rearranged leukemia cell lines

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Reagents for viability assessment (e.g., Guava ViaCount reagent, MTT, or CellTiter-Glo®)

  • Microplate reader or flow cytometer

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells and determine cell density and viability.

    • Seed the cells in a 96-well plate at a density of approximately 3 x 10⁴ cells per well in a final volume of 150 µL of complete medium.[2] Plate cells in triplicate for each condition.

  • Compound Treatment:

    • Prepare serial dilutions of EPZ004777 in complete medium from a concentrated DMSO stock.

    • Add the desired concentrations of EPZ004777 to the appropriate wells.

    • Include a vehicle control (DMSO) at a final concentration consistent across all wells (not to exceed 0.2%).[2]

  • Incubation and Monitoring:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14 to 18 days.[2]

    • Every 3-4 days, perform the following steps: a. Resuspend the cells gently in each well. b. Take a small aliquot to determine the number of viable cells using your chosen method (e.g., Guava ViaCount assay).[2] c. Centrifuge the plates, remove the old medium, and replenish with fresh medium containing the appropriate concentration of EPZ004777. d. Re-plate the cells at a consistent density (e.g., 5 x 10⁴ cells/well) to maintain them in an exponential growth phase.[6]

  • Data Analysis:

    • At each time point, calculate the split-adjusted total cell number to account for the re-plating.

    • At the final time point (e.g., day 14 or 18), plot the percentage of cell growth inhibition against the logarithm of EPZ004777 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize the inhibitory concentrations of EPZ004777 on various leukemia cell lines.

Table 1: In Vitro Potency of EPZ004777 in Biochemical Assays

TargetAssay TypeIC50Reference(s)
DOT1LCell-free enzymatic assay0.4 nM[3][4]

Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

Cell LineMLL StatusAssay DurationIC50 (µM)Reference(s)
MV4-11MLL-AF414 days0.004[3]
MOLM-13MLL-AF914 days0.004[3]
THP-1MLL-AF918 days0.004[3]
HL-60Non-rearranged14 days> 50[2]
JurkatNon-rearranged14 days> 50[2]
U937Non-rearranged14 days> 50[2]
697MLL-AF4up to 18 days> 10[4]
Kasumi-1Non-rearrangedNot specifiedNot specified[3]
REHNon-rearrangedNot specifiedNot specified[3]

References

Application Notes and Protocols: Determining the IC50 of EPZ004777 Hydrochloride in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] In specific hematological malignancies, such as Mixed Lineage Leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) and subsequent overexpression of leukemogenic genes like HOXA9 and MEIS1.[1][2] EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DOT1L, thereby preventing H3K79 methylation and suppressing the expression of these critical oncogenes.[2] This targeted inhibition provides a promising therapeutic strategy for MLL-rearranged leukemias.[1][3] The determination of the half-maximal inhibitory concentration (IC50) is a crucial metric for evaluating the efficacy of EPZ004777 in various leukemia cell lines.

Data Presentation

The following table summarizes the reported IC50 values of EPZ004777 in different leukemia cell lines. It is important to note that the cytotoxic effects of EPZ004777 are often delayed, requiring extended incubation periods for accurate assessment.[2]

Cell LineMLL StatusIC50 (µM)Incubation TimeReference
MV4-11MLL-AF40.1714 days[4]
MOLM-13MLL-AF90.7214 days[4]
RS4;11MLL-AF46.47Not Specified[4]
SEMMLL-AF41.72Not Specified[4]
THP-1MLL-AF9>5018 days[3]
HL-60Non-MLL rearranged>5014 days[3]
JurkatNon-MLL rearranged>5014 days[3]
U937Non-MLL rearranged>5014 days[3]
Kasumi-1Non-MLL rearranged32.99Not Specified[4]

Signaling Pathway

dot

EPZ004777_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me Methylated H3K79 DOT1L->H3K79me methylates SAM SAM SAM->DOT1L co-factor EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits Histone_H3 Histone H3 H3K79 H3K79 Histone_H3->H3K79 H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Aberrant Transcription Leukemogenic_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression IC50_Determination_Workflow Start Start: Culture Leukemia Cells Prep_Compound Prepare Serial Dilutions of EPZ004777 in DMSO/Media Start->Prep_Compound Seed_Cells Seed Cells in 96-well Plates Prep_Compound->Seed_Cells Treat_Cells Add EPZ004777 Dilutions and Vehicle Control (DMSO) Seed_Cells->Treat_Cells Incubate Incubate for an Extended Period (e.g., up to 18 days) Treat_Cells->Incubate Replenish Replenish Media and Compound (every 3-4 days) Incubate->Replenish periodic Assess_Viability Assess Cell Viability (e.g., MTT or CellTiter-Glo® Assay) Incubate->Assess_Viability at endpoint Replenish->Incubate Data_Analysis Analyze Data: - Normalize to Vehicle Control - Plot Dose-Response Curve Assess_Viability->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50

References

Application Notes and Protocols for Long-Term Culture of Cells with EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM)-binding pocket of DOT1L, which prevents the methylation of histone H3 at lysine 79 (H3K79).[1] This inhibition of H3K79 methylation is particularly relevant in cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, where aberrant DOT1L activity leads to the sustained expression of leukemogenic genes such as HOXA9 and MEIS1.[1] By reversing this hypermethylation, EPZ004777 has been shown to suppress the expression of these target genes, induce cell cycle arrest (primarily at the G0/G1 phase), and trigger apoptosis in MLL-rearranged leukemia cells.[1]

These application notes provide a comprehensive guide for the long-term culture of cells with this compound, including detailed protocols, data on its cellular effects, and important considerations for experimental design.

Data Presentation

The following table summarizes the quantitative data for this compound from various preclinical studies.

ParameterCell Line(s)Value(s)Reference(s)
IC50 (Enzymatic Assay) DOT1L0.4 nM (400 ± 100 pM)[2][3][4][5]
IC50 (Cell Proliferation) MV4-11 (MLL-AF4)0.004 µM - 0.17 µM[4][5]
MOLM-13 (MLL-AF9)0.004 µM - 0.72 µM[4][5]
THP-1 (MLL-AF9)0.004 µM - 3.36 µM[4][5]
KOPN-80.62 µM[4]
SEM (MLL-AF4)1.72 µM[4]
RS4;11 (MLL-AF4)6.47 µM[4]
REH13.9 µM[4]
Kasumi-1> 30 µM[4]
697> 10 µM - 36.57 µM[3][4]
Jurkat (non-MLL rearranged)> 50 µM[2][6]
Treatment Duration for IC50 Determination Various leukemia cell lines14 - 18 days[6]
Recommended Concentration for Long-Term Culture MLL-rearranged cell lines3 µM[2][6]
Frequency of Media and Compound Change For long-term experimentsEvery 3-4 days[7]
Storage of Powder -20°C for up to 3 years[7]
Storage of Stock Solution In DMSO-80°C for up to 2 years; -20°C for up to 1 year[2][3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

EPZ004777_Signaling_Pathway EPZ004777 Signaling Pathway cluster_nucleus Nucleus EPZ004777 EPZ004777 Hydrochloride DOT1L DOT1L EPZ004777->DOT1L inhibits H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes SAM SAM SAM->DOT1L substrate H3K79 Histone H3 Lysine 79 (H3K79) Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF4, MLL-AF9) MLL_Fusion->DOT1L recruits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Leukemogenic_Genes->Cell_Cycle_Arrest suppression leads to Apoptosis Apoptosis Leukemogenic_Genes->Apoptosis suppression leads to Leukemia_Cell_Proliferation Leukemia Cell Proliferation Leukemogenic_Genes->Leukemia_Cell_Proliferation drives Cell_Cycle_Arrest->Leukemia_Cell_Proliferation Apoptosis->Leukemia_Cell_Proliferation Long_Term_Culture_Workflow Experimental Workflow for Long-Term Culture start Start prep_stock Prepare EPZ004777 Stock Solution (in DMSO) start->prep_stock cell_culture Culture Cells to Exponential Growth Phase prep_stock->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Add EPZ004777 to Culture Media (and vehicle control) cell_seeding->treatment incubation Incubate Cells (3-4 days) treatment->incubation cell_count Determine Viable Cell Number (e.g., Guava ViaCount) incubation->cell_count media_change Replace Media with Fresh EPZ004777 and Split Cells cell_count->media_change media_change->incubation continue treatment repeat_loop Repeat for desired duration (e.g., up to 18 days) media_change->repeat_loop data_analysis Data Analysis (e.g., IC50 calculation) repeat_loop->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following EPZ004777 Hydrochloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L. The protocols detailed below are intended for researchers in oncology, epigenetics, and drug development who are investigating the cellular mechanisms of DOT1L inhibitors.

EPZ004777 has been shown to selectively induce apoptosis in cancer cells with specific genetic backgrounds, such as MLL-rearranged leukemias.[1][2] The primary mechanism of action involves the inhibition of DOT1L, leading to a reduction in H3K79 methylation, altered gene expression, and subsequent cell cycle arrest and programmed cell death.[1][2] This document outlines the necessary protocols for treating cancer cell lines with EPZ004777 and quantifying the apoptotic response using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Data Presentation

The following tables summarize the quantitative data on the apoptotic effects of EPZ004777 on various cancer cell lines as determined by flow cytometry.

Table 1: Apoptosis Induction by EPZ004777 in MLL-rearranged Leukemia Cell Lines

Cell LineConcentration of EPZ004777 (µM)Incubation Time (Days)Approximate % of Annexin V Positive CellsReference
MV4-1134~15%[1]
MV4-1136~30%[1]
MV4-1138~50%[1]
MV4-11310~65%[1]
MOLM-1334~10%[1]
MOLM-1336~15%[1]
MOLM-1338~20%[1]
MOLM-13310~25%[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of EPZ004777-induced apoptosis and the experimental workflow for its analysis.

EPZ004777_Apoptosis_Pathway cluster_0 Cellular Effects EPZ004777 EPZ004777 DOT1L DOT1L EPZ004777->DOT1L Inhibition H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Catalyzes Leukemogenic\nGene Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic\nGene Expression Promotes Cell Cycle Arrest Cell Cycle Arrest Leukemogenic\nGene Expression->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

EPZ004777 Mechanism of Action Leading to Apoptosis.

Flow_Cytometry_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MV4-11, MOLM-13) EPZ004777_Treatment 2. This compound Treatment (e.g., 3 µM for 2-10 days) Cell_Culture->EPZ004777_Treatment Cell_Harvesting 3. Cell Harvesting and Washing EPZ004777_Treatment->Cell_Harvesting Annexin_V_PI_Staining 4. Annexin V-FITC and PI Staining Cell_Harvesting->Annexin_V_PI_Staining Flow_Cytometry 5. Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptotic Cells) Flow_Cytometry->Data_Analysis

Workflow for Apoptosis Analysis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for suspension leukemia cell lines such as MV4-11 and MOLM-13.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in complete medium to a density of approximately 0.5 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Seed 1 x 10^6 cells in 2 mL of complete medium per well of a 6-well plate.

  • Treat the cells with the desired concentration of EPZ004777 (e.g., 3 µM) or with a vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 2, 4, 6, 8, and 10 days).

  • If the incubation period exceeds 3-4 days, it is recommended to replenish the medium and EPZ004777.

Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol outlines the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometer

Procedure:

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Harvest the cells from the 6-well plates by transferring the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Flow Cytometry Analysis:

  • Acquire data on a flow cytometer, ensuring appropriate compensation for FITC and PI channels.

  • Gate on the cell population based on forward and side scatter to exclude debris.

  • Analyze the fluorescence signals to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant.

References

Application Notes and Protocols: Utilizing EPZ004777 Hydrochloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L, in combination with other chemotherapy agents. The information presented herein is intended to guide the design and execution of preclinical studies to evaluate the synergistic potential of such combination therapies for the treatment of various cancers, particularly MLL-rearranged acute myeloid leukemia (AML).

Introduction

EPZ004777 is a small molecule inhibitor of DOT1L, the only known histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1] In cancers with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at target genes, including the HOX gene cluster, which drives leukemogenesis.[2] Inhibition of DOT1L with EPZ004777 has been shown to selectively kill MLL-rearranged leukemia cells.[2]

Emerging evidence strongly suggests that the therapeutic efficacy of EPZ004777 can be significantly enhanced when used in combination with standard chemotherapy agents. The primary mechanism underlying this synergy is the impairment of the DNA damage response (DDR) in cancer cells, rendering them more susceptible to DNA-damaging agents.[3]

Quantitative Data on Synergistic Combinations

Preclinical studies have demonstrated that the combination of DOT1L inhibitors, such as EPZ004777 and its clinical-stage analog EPZ-5676, with standard-of-care chemotherapy agents results in synergistic anti-proliferative effects in MLL-rearranged AML cell lines.[4] While specific IC50 and Combination Index (CI) values for EPZ004777 in combination with a wide range of chemotherapies are not extensively published in a consolidated format, the synergistic interactions have been consistently observed.[4] The Chou-Talalay method is the standard for quantifying drug synergy, where a CI value less than 1 indicates a synergistic interaction.[1][5]

The following tables summarize the reported synergistic combinations of the DOT1L inhibitor EPZ-5676 with standard AML chemotherapy agents in MLL-rearranged leukemia cell lines. Given that EPZ004777 and EPZ-5676 share the same mechanism of action, these findings provide a strong rationale for similar combination strategies with EPZ004777.

Table 1: Synergistic Combinations of DOT1L Inhibitor (EPZ-5676) with Cytarabine in MLL-rearranged AML Cell Lines [4]

Cell LineMLL FusionChemotherapy AgentObserved Effect
MOLM-13MLL-AF9CytarabineSynergistic
MV4-11MLL-AF4CytarabineSynergistic

Table 2: Synergistic Combinations of DOT1L Inhibitor (EPZ-5676) with Daunorubicin in MLL-rearranged AML Cell Lines [4]

Cell LineMLL FusionChemotherapy AgentObserved Effect
MOLM-13MLL-AF9DaunorubicinSynergistic
MV4-11MLL-AF4DaunorubicinSynergistic

Experimental Protocols

To facilitate the investigation of EPZ004777 in combination therapies, detailed protocols for key experiments are provided below.

Protocol 1: Cell Viability and Synergy Analysis (MTT/XTT Assay and Chou-Talalay Method)

This protocol outlines the determination of cell viability in response to single and combination drug treatments and the subsequent analysis of synergy.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • This compound

  • Chemotherapeutic agent (e.g., cytarabine, daunorubicin)

  • 96-well plates

  • Cell culture medium

  • MTT or XTT reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Preparation: Prepare stock solutions of EPZ004777 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

  • Treatment: Treat the cells with either a single agent or a combination of EPZ004777 and the chemotherapeutic agent at various concentrations. For combination studies, a constant ratio of the two drugs is often used. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Assay: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination using dose-response curves.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][5]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis using flow cytometry.

Materials:

  • Leukemia cells

  • This compound

  • Chemotherapeutic agent

  • Annexin V-FITC/Propidium Iodide (PI) kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with EPZ004777, the chemotherapeutic agent, or the combination for the desired time (e.g., 48-72 hours). Include an untreated control.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Protocol 3: DNA Damage Response Assay (γH2AX Staining)

This protocol measures the level of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

  • Leukemia cells

  • This compound

  • Chemotherapeutic agent

  • Fixation and permeabilization buffers

  • Anti-γH2AX antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the drugs as described for the apoptosis assay.

  • Cell Fixation and Permeabilization: Harvest and fix the cells, then permeabilize them to allow antibody entry.

  • Antibody Staining: Incubate the cells with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

  • Analysis: Analyze the cells by flow cytometry to quantify the fluorescence intensity of γH2AX or visualize by fluorescence microscopy.

  • Data Analysis: Compare the levels of γH2AX staining between different treatment groups. An increase in γH2AX indicates an increase in DNA double-strand breaks.

Visualizations

To better understand the underlying biological pathways and experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Seeding (MOLM-13, MV4-11) B Drug Treatment - EPZ004777 - Chemotherapy - Combination A->B C Incubation (72-96 hours) B->C D Cell-Based Assays C->D E Cell Viability (MTT/XTT) D->E F Apoptosis (Annexin V) D->F G DNA Damage (γH2AX) D->G H Data Analysis - IC50 Determination - Synergy (CI) E->H F->H G->H

Experimental workflow for assessing synergy.

G cluster_pathway Signaling Pathway of DOT1L Inhibition and Chemotherapy Synergy Chemo DNA Damaging Chemotherapy (e.g., Cytarabine, Daunorubicin) DNA_Damage DNA Double-Strand Breaks Chemo->DNA_Damage DDR DNA Damage Response (DDR) (Homologous Recombination) DNA_Damage->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Leads to Survival Cell Survival Repair->Survival EPZ EPZ004777 DOT1L DOT1L EPZ->DOT1L Inhibits DOT1L->DDR Impaired by Inhibition H3K79me H3K79 Methylation DOT1L->H3K79me H3K79me->DDR Required for

DOT1L inhibition sensitizes cells to chemotherapy.

References

Troubleshooting & Optimization

EPZ004777 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with EPZ004777 hydrochloride.

Troubleshooting Guide

This guide addresses specific issues users may encounter during experimental procedures involving this compound.

Issue 1: Difficulty Dissolving the EPZ004777 Powder

Q: My this compound powder is not dissolving properly in my chosen solvent. What steps can I take?

A: this compound has inherently low aqueous solubility and requires specific solvents and techniques for effective dissolution.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions.[1][2][3] Ethanol can also be used, though the achievable concentration is typically lower.[3][4] The compound is considered insoluble in water.[3][4]

  • Use Fresh, Anhydrous Solvents: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of EPZ004777.[2][5] Always use fresh, anhydrous DMSO from a newly opened bottle for the best results.

  • Physical Dissolution Aids: To facilitate dissolution, gently warm the solution to 37°C for 10 minutes.[1][4] Additionally, using an ultrasonic bath can help break up powder aggregates and enhance solubilization.[1][4] For certain formulations, heating to 60°C may be suggested, but always refer to the manufacturer's guidelines to avoid compound degradation.[5]

Issue 2: Precipitate Forms Immediately After Diluting DMSO Stock in Aqueous Media

Q: I successfully dissolved EPZ004777 in DMSO, but a precipitate formed as soon as I added it to my cell culture medium. Why is this happening and how can I prevent it?

A: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous solution where it is poorly soluble.[6][7]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium remains low, typically at or below 0.5%, to prevent solvent-induced cytotoxicity and to minimize the risk of precipitation.[1][6]

  • Serial Dilutions: Avoid adding the highly concentrated DMSO stock solution directly into the full volume of your aqueous medium. Instead, perform one or more intermediate dilution steps. You can serially dilute the stock in pre-warmed (37°C) culture media or a suitable buffer.[1][7]

  • Proper Mixing Technique: Add the compound stock solution dropwise to the vortex of the media while gently swirling or vortexing.[6] This ensures rapid and uniform dispersion, preventing localized high concentrations that are prone to precipitation.

  • Temperature of Media: Always use culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[7]

Issue 3: Precipitate Appears in Culture Media After Incubation

Q: The media containing EPZ004777 was clear initially, but after several hours in the incubator, I observed a cloudy or crystalline precipitate. What causes this delayed precipitation?

A: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.[7]

  • Temperature Fluctuations: Repeatedly removing culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[7] When performing microscopy, use a heated stage to maintain temperature.

  • Media Evaporation: Over long-term experiments, evaporation can occur, increasing the concentration of all components in the media, including EPZ004777. This may push the concentration beyond its solubility limit. Ensure the incubator has proper humidification and consider using low-evaporation plates or sealing tape.[7]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time. Changes in pH can affect the ionization state and, consequently, the solubility of the compound. Ensure your medium is well-buffered (e.g., with HEPES).[6]

  • Interactions with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[2][3][8] Its primary mechanism is the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L.[8] This action prevents the methylation of histone H3 on lysine 79 (H3K79), a critical epigenetic mark.[1][8] In cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, this inhibition leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1, ultimately inducing cell cycle arrest and apoptosis in the cancer cells.[8][9]

Q2: What are the recommended storage conditions for EPZ004777? The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[2]

Q3: Can I prepare a stock solution in water or PBS? No, this compound is poorly soluble in aqueous solutions like water or PBS.[3][4] While some suppliers indicate high solubility in PBS for the hydrochloride salt form, DMSO is universally recommended for creating primary stock solutions to ensure complete dissolution at high concentrations.[10] Always prepare the initial high-concentration stock in anhydrous DMSO.

Q4: What are some established formulations for in vivo studies? Due to its poor aqueous solubility, EPZ004777 requires specific vehicle formulations for in vivo administration. Commonly used formulations include:

  • 10% DMSO, 90% Corn Oil: Achieves a solubility of at least 3 mg/mL.[5]

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Achieves a solubility of at least 2.5 mg/mL.[5]

  • 10% ethanol, 90% water: Used for subcutaneous osmotic pumps at concentrations up to 50 mg/mL.[5][11] It is recommended to prepare these formulations freshly for each use.[2][5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by suppliers and in literature.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes and Conditions
DMSO ≥ 16.5 to 100≥ 30.5 to 185.29The most effective solvent. Use of fresh, anhydrous DMSO is critical.[2][3][5] Heating and sonication can aid dissolution.[5]
Ethanol ≥ 26.35 to ≥ 94.6≥ 48.7 to ≥ 175.3Solubility can be significant, especially with sonication.[3][4]
Water InsolubleInsolubleThe compound is not recommended for dissolution in purely aqueous solutions.[3][4]
PBS 100173.57Reported for the hydrochloride salt form by one supplier.[10]
10% DMSO / 90% Corn Oil ≥ 3≥ 5.56In vivo formulation.[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5≥ 4.63In vivo formulation.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM EPZ004777 Stock Solution in DMSO

  • Allow the vial of this compound powder and a bottle of fresh, anhydrous DMSO to equilibrate to room temperature.

  • Using the molecular weight of this compound (576.13 g/mol ), calculate the volume of DMSO required. For example, to make a 10 mM stock solution from 1 mg of powder, add 173.6 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial of EPZ004777.

  • Vortex the solution thoroughly. If the powder does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes or warm it in a 37°C water bath for 10 minutes, vortexing intermittently.[1][4]

  • Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[2]

Protocol 2: General In Vitro Cell Proliferation Assay

This protocol is a general guideline based on methods used in preclinical studies of EPZ004777.[2][10][11]

  • Plate cells (e.g., MV4-11 or MOLM-13 leukemia cells) in a 96-well plate at their optimal seeding density in complete culture medium.

  • Prepare a series of intermediate dilutions of the EPZ004777 DMSO stock solution in pre-warmed (37°C) complete culture medium.

  • Add the diluted EPZ004777 or a vehicle control (media with the same final percentage of DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5%.

  • Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

  • For long-term assays (several days), replace the media with freshly prepared EPZ004777-containing media every 3-4 days.[2][10]

  • At the desired time point, assess cell viability using a suitable method, such as an MTT or a cell counting assay (e.g., Guava Viacount).[2][11]

  • Calculate IC₅₀ values from concentration-response curves using appropriate software.

Visual Guides and Pathways

EPZ004777_Pathway cluster_0 MLL-Rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL MLL Fusion Protein DOT1L DOT1L MLL->DOT1L Aberrant Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Methylates H3K79me H3K79 Methylation H3K79->H3K79me Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me->Oncogenes Upregulates Gene Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) Oncogenes->Leukemogenesis EPZ EPZ004777 EPZ->DOT1L Inhibits caption Diagram of EPZ004777 Mechanism of Action.

Diagram of EPZ004777 Mechanism of Action.

Troubleshooting_Workflow cluster_0 Immediate Precipitation cluster_1 Delayed Precipitation start Solubility Issue Encountered check_conc Is final compound concentration too high? start->check_conc Immediate check_evap Is there media evaporation? start->check_evap Delayed check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No sol_conc Solution: Lower working concentration. check_conc->sol_conc Yes check_dilution Was stock added directly to media? check_dmso->check_dilution No sol_dmso Solution: Keep DMSO ≤ 0.5%. check_dmso->sol_dmso Yes sol_dilution Solution: Perform serial dilutions in warm media. check_dilution->sol_dilution Yes check_temp Are there temperature fluctuations? check_evap->check_temp No sol_evap Solution: Ensure proper humidification. check_evap->sol_evap Yes sol_temp Solution: Minimize time outside incubator. check_temp->sol_temp Yes caption Troubleshooting logic for EPZ004777 precipitation issues.

Troubleshooting logic for EPZ004777 precipitation issues.

Experimental_Workflow A 1. EPZ004777 Powder + Anhydrous DMSO B 2. Vortex / Sonicate (Warm to 37°C if needed) A->B C 3. Clear, High-Concentration Stock Solution (-80°C Storage) B->C D 4. Intermediate Dilution (in 37°C Media or Buffer) C->D E 5. Final Working Solution (in 37°C Culture Media) D->E caption Recommended workflow for preparing working solutions.

Recommended workflow for preparing working solutions.

References

How to prevent EPZ004777 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of EPZ004777 hydrochloride in media.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO and Ethanol.[1][2] It is insoluble in water.[1][3] For in vitro experiments, DMSO is the most commonly used solvent.[1][3]

Q2: How can I improve the dissolution of this compound powder?

A2: To aid in the dissolution of this compound, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1][3] It is also crucial to use fresh, anhydrous DMSO, as the presence of moisture can decrease the compound's solubility.[3][4]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Stock solutions of this compound can be stored at -20°C for several months.[1] For longer-term storage, -80°C is recommended.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Q4: How stable is this compound in cell culture media?

A4: EPZ004777 has limited stability in solution.[3] For long-term cell culture experiments (lasting several days), it is recommended to replace the media with fresh compound every 3-4 days to maintain a consistent and effective concentration.[3][6]

Troubleshooting Guide: Preventing Precipitation in Media

Issue: this compound precipitates out of my cell culture media after dilution from a DMSO stock.

Possible Cause 1: High final concentration of DMSO.

  • Explanation: While this compound is soluble in DMSO, a high final concentration of DMSO in your aqueous cell culture media can cause the compound to precipitate.

  • Solution: Ensure that the final concentration of DMSO in the cell culture media is kept low, typically below 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity.[3] This can be achieved by preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions into the culture media.[3]

Possible Cause 2: Low solubility of this compound in aqueous media.

  • Explanation: this compound has poor solubility in aqueous solutions like cell culture media.[1][3] The direct addition of a highly concentrated stock into the media without proper mixing can lead to localized high concentrations and subsequent precipitation.

  • Solution: When diluting the DMSO stock solution into the cell culture media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. Pre-warming the cell culture media to 37°C before adding the compound can also help to improve solubility.

Possible Cause 3: Interaction with media components.

  • Explanation: Certain components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

  • Solution: If precipitation persists, consider testing the solubility in a simpler, serum-free medium first. If the compound remains in solution, this may indicate an interaction with serum components. In such cases, a formulation study with different media compositions might be necessary for long-term experiments.

Quantitative Data Summary

The following table summarizes the solubility of EPZ004777 and its hydrochloride salt in various solvents.

CompoundSolventSolubilityNotes
This compoundDMSO≥ 16.5 mg/mL[1]Warming and sonication can aid dissolution.[1][5]
This compoundEthanol≥ 26.35 mg/mL[1]
This compoundWaterInsoluble[1]
This compoundPBS100 mg/mL[7]Requires sonication.[7]
EPZ004777DMSO100 mg/mL (185.29 mM)[4]Use fresh, anhydrous DMSO.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (M.Wt: 576.13 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 5.76 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • To facilitate dissolution, warm the tube at 37°C for 10 minutes and vortex thoroughly. If needed, sonicate the solution for a few minutes until the powder is completely dissolved.[1]

    • Store the 10 mM stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture media.

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration in the media remains below 0.5%.

    • While gently vortexing or swirling the pre-warmed cell culture media, add the calculated volume of the DMSO stock solution dropwise.

    • Visually inspect the media to ensure no precipitation has occurred.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh EPZ004777 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm (37°C) & Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock into Media (Final DMSO < 0.5%) store->dilute Use Aliquot prewarm Pre-warm Media to 37°C prewarm->dilute mix Vortex/Swirl During Addition dilute->mix use Use Immediately mix->use troubleshooting_workflow start Precipitation Observed in Media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_mixing Was stock added dropwise with mixing? check_dmso->check_mixing No no_precipitate No Precipitation reduce_dmso->no_precipitate improve_mixing Add stock slowly to pre-warmed, swirling media check_mixing->improve_mixing No check_media Consider media component interaction check_mixing->check_media Yes improve_mixing->no_precipitate

References

Optimizing EPZ004777 Hydrochloride for In Vivo Success: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of EPZ004777 hydrochloride in in vivo research. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experimental workflow, ensuring reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and execution of in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Precipitation of EPZ004777 during formulation This compound has poor aqueous solubility.Prepare a stock solution in 100% DMSO first. For the final formulation, use a multi-step process: add the DMSO stock to PEG300, mix until clear, add Tween-80, mix again, and finally add saline or corn oil. Gentle warming and sonication can aid dissolution. Prepare fresh on the day of use.[1][2]
Inconsistent or low plasma concentrations of EPZ004777 in animal models The compound has suboptimal pharmacokinetic properties, including a short plasma half-life.[3]Due to its poor pharmacokinetic profile, conventional dosing methods are not recommended.[4] Continuous infusion via subcutaneously implanted mini-osmotic pumps is the most effective method for maintaining steady-state plasma concentrations.[4]
Local irritation or inflammation at the osmotic pump implantation site Higher concentrations of the EPZ004777 formulation can cause localized reactions.In a study, local irritation was observed at concentrations of 100 and 150 mg/mL, which prevented a second pump replacement.[4] Consider using the lowest effective concentration. Monitor the implantation site daily for any signs of irritation. If irritation occurs, consult with veterinary staff.
Lack of significant anti-tumor efficacy in xenograft models Suboptimal drug exposure due to formulation or administration issues. Insufficient duration of treatment.Ensure complete dissolution of the compound in the vehicle. Use continuous infusion to maintain plasma levels above the IC50 for cellular proliferation. Studies have shown that at least 14 days of continuous exposure may be necessary to observe significant effects.[4][5]
Variability in experimental results between animals Inconsistent drug administration. Biological variability within the animal cohort.Ensure precise and consistent implantation of osmotic pumps. Randomize animals into treatment and control groups. Use a sufficient number of animals per group to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of EPZ004777?

A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[4][6] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). In cancers with MLL (Mixed Lineage Leukemia) gene rearrangements, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation of H3K79 and the sustained expression of leukemogenic genes like HOXA9 and MEIS1.[3] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[3] This inhibition of H3K79 methylation leads to the downregulation of MLL target genes, resulting in cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[3][4]

Q2: What is the recommended dosage and administration route for in vivo studies?

A2: Due to its poor pharmacokinetic properties, this compound is best administered via continuous infusion using subcutaneously implanted mini-osmotic pumps.[4] In mouse xenograft models of MLL leukemia, concentrations of 50, 100, and 150 mg/mL in the osmotic pump have been used.[1][4] Pilot studies indicated that pumps with 100 and 150 mg/mL solutions could maintain average steady-state plasma concentrations of 0.64 ± 0.48 and 0.84 ± 0.45 μM, respectively.[4]

Q3: How should I prepare this compound for in vivo administration?

A3: A common formulation involves first dissolving this compound in DMSO to create a stock solution. This stock is then further diluted in a vehicle suitable for in vivo use. One such vehicle consists of PEG300, Tween-80, and either saline or corn oil. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to prepare the solution fresh on the day of the experiment to ensure stability and solubility.

Q4: What are the expected outcomes of EPZ004777 treatment in a relevant cancer model?

A4: In preclinical models of MLL-rearranged leukemia, treatment with EPZ004777 has been shown to inhibit the proliferation of MLL-rearranged cells, induce apoptosis and differentiation, and significantly extend the survival of treated animals compared to controls.[4] A reduction in the tumor burden and pharmacodynamic markers such as decreased H3K79 methylation in tumor tissues are also expected outcomes.[4]

Q5: Is EPZ004777 toxic to normal cells?

A5: Studies have shown that EPZ004777 is generally well-tolerated in mice at efficacious doses.[1][4] No significant weight loss was observed in treated animals.[4] While some mild to moderate decreases in myeloid progenitor compartments in the hematopoietic system have been noted, this did not lead to significant decreases in peripheral blood counts over a 2-week dosing period.[4]

Experimental Protocols

In Vivo Efficacy Study in a Mouse Xenograft Model of MLL Leukemia

This protocol is based on studies using the MV4-11 human MLL-rearranged leukemia cell line.[4]

1. Cell Culture and Animal Model:

  • Culture MV4-11 cells in the recommended medium.
  • Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell implantation.
  • Subcutaneously inject 5 x 10^6 MV4-11 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
  • Monitor tumor growth regularly.

2. EPZ004777 Formulation and Pump Preparation:

  • On the day of pump implantation, prepare the this compound formulation. For a 100 mg/mL solution, for example, dissolve the required amount of EPZ004777 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
  • Fill Alzet mini-osmotic pumps (e.g., model 2002 for 14-day continuous infusion) with the EPZ004777 formulation or vehicle control according to the manufacturer's instructions.

3. Osmotic Pump Implantation:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Surgically implant the mini-osmotic pumps subcutaneously on the dorsal side of the mice, away from the tumor implantation site.
  • Provide appropriate post-operative care, including analgesics.

4. Monitoring and Data Collection:

  • Monitor animal weight and overall health daily.
  • Measure tumor volume 2-3 times per week using calipers.
  • At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for H3K79me2) and histological examination.

Visualizing Key Processes

To further clarify the experimental and biological context of EPZ004777 studies, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

EPZ004777_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion_Protein->DOT1L Aberrant Recruitment Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates H3K79me H3K79 Methylation Histone_H3->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes Activates Transcription Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits In_Vivo_Experimental_Workflow Cell_Implantation 1. MLL-rearranged Leukemia Cell Implantation (e.g., MV4-11) Tumor_Growth 2. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 3. Animal Randomization Tumor_Growth->Randomization Pump_Implantation 4. Osmotic Pump Implantation (EPZ004777 or Vehicle) Randomization->Pump_Implantation Treatment_Period 5. Continuous Infusion (e.g., 14-21 days) Pump_Implantation->Treatment_Period Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment_Period->Data_Collection Endpoint_Analysis 7. Endpoint Analysis (Tumor/Tissue Collection) Data_Collection->Endpoint_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., H3K79me2 levels) Endpoint_Analysis->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Endpoint_Analysis->Efficacy_Analysis

References

Off-target effects of EPZ004777 hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EPZ004777 hydrochloride in their experiments. The focus is on addressing potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: EPZ004777 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3][4] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79).[4] This inhibition is particularly effective in cancers with MLL (Mixed Lineage Leukemia) gene rearrangements, where aberrant DOT1L activity drives leukemogenesis.[4][5]

Q2: How selective is EPZ004777 for DOT1L?

A2: EPZ004777 displays remarkable selectivity for DOT1L. In biochemical assays, it has an IC50 of approximately 0.4 nM for DOT1L and shows over 1,200-fold selectivity against a panel of other protein methyltransferases.[1][2][3] The primary off-target identified is PRMT5, with an IC50 of 521 nM, which is significantly higher than for DOT1L.[2][3]

Q3: What are the expected on-target cellular effects of EPZ004777?

A3: In MLL-rearranged cancer cells, EPZ004777 treatment leads to a concentration-dependent decrease in global H3K79 methylation.[5] This results in the downregulation of key MLL fusion target genes like HOXA9 and MEIS1, leading to cell cycle arrest, apoptosis, and cellular differentiation.[4][5] These effects are typically observed at nanomolar to low micromolar concentrations.[4][5]

Q4: Are there known off-target effects of EPZ004777, especially at high concentrations?

A4: While EPZ004777 is highly selective, off-target effects can occur, particularly at high concentrations. However, studies have shown that even at concentrations up to 50 µM, EPZ004777 has minimal cytotoxic effects on cell lines that do not have MLL rearrangements, suggesting a low propensity for significant off-target effects within this range.[5] Bioinformatics analyses have suggested that EPZ004777 may modulate the expression of genes not directly regulated by DOT1L, and molecular docking studies have indicated potential binding to other proteins like SNX19, TPBG, and ZNF185.[6][7] These potential off-target interactions may become more prominent at higher concentrations.

Q5: What are the signs of potential off-target effects in my experiment?

A5: Potential signs of off-target effects include:

  • Unexpected cellular phenotypes that are inconsistent with the known function of DOT1L.

  • Cytotoxicity in non-MLL-rearranged cell lines at concentrations where on-target effects are not expected.

  • Inconsistent results when using a structurally different DOT1L inhibitor.[8]

  • Activation or inhibition of signaling pathways not known to be downstream of DOT1L.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting experiments with EPZ004777 where off-target effects are suspected.

Problem 1: Unexpected Cellular Phenotype or Toxicity

Possible Cause: The observed effect may be due to inhibition of an off-target protein or pathway, especially if using high concentrations of EPZ004777.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Measure the levels of H3K79 dimethylation (H3K79me2) in your cells treated with EPZ004777. A concentration-dependent decrease in H3K79me2 confirms DOT1L inhibition.[5]

    • Assess the expression of known DOT1L target genes, such as HOXA9 and MEIS1, which should be downregulated upon effective DOT1L inhibition.[5]

  • Dose-Response Analysis:

    • Perform a wide-range dose-response curve (e.g., from low nM to high µM). On-target effects should occur at concentrations consistent with the known EC50 of EPZ004777 in your cell line, while off-target effects are more likely to appear at higher concentrations.[8]

  • Use a Control Compound:

    • Utilize a structurally unrelated DOT1L inhibitor. If the unexpected phenotype is not replicated with the control compound, it is more likely an off-target effect of EPZ004777.

  • Rescue Experiment:

    • If possible, perform a rescue experiment by overexpressing a downstream effector of the suspected off-target to see if the phenotype can be reversed.

Problem 2: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions can influence the activity and potential off-target effects of the compound.

Troubleshooting Steps:

  • Compound Quality and Handling:

    • Ensure the purity and integrity of your this compound stock.

    • Prepare fresh dilutions for each experiment from a validated stock solution. EPZ004777 should be dissolved in a suitable solvent like DMSO.[1]

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers and confluency, as cellular responses can vary with these parameters.

    • Regularly test for mycoplasma contamination.

  • Assay Conditions:

    • Ensure consistent incubation times and reagent concentrations across all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for EPZ004777 from various studies.

Table 1: In Vitro Potency and Selectivity of EPZ004777

ParameterValueNotes
DOT1L IC50 0.4 nMCell-free enzymatic assay.[1][2][3]
Selectivity >1,200-foldAgainst a panel of other protein methyltransferases.[1][2]
PRMT5 IC50 521 nMOne of the few identified off-targets, but with significantly lower potency.[2][3]

Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines

Cell LineMLL FusionEC50 (Proliferation Inhibition)
MV4-11 MLL-AF44 nM
MOLM-13 MLL-AF94 nM
THP-1 MLL-AF94 nM

Experimental Protocols

Protocol 1: Cellular H3K79 Methylation Assay (Western Blot)

This protocol details the steps to assess the on-target activity of EPZ004777 by measuring the levels of H3K79 dimethylation.

Materials:

  • MLL-rearranged and non-MLL-rearranged cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K79me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of EPZ004777 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 48-96 hours).

  • Harvest cells and lyse them using cell lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the signal.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Protocol 2: Kinase Profiling to Identify Off-Targets

This protocol provides a general workflow for screening EPZ004777 against a panel of kinases to identify potential off-target interactions, which can be outsourced to commercial services.

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of EPZ004777 in DMSO.

  • Assay Setup: A kinase panel (e.g., a broad panel representing the human kinome) is used.

  • Compound Incubation: EPZ004777 is added to the kinase reaction mixtures at one or more concentrations (e.g., 1 µM and 10 µM for a broad screen).

  • Kinase Reaction: The reaction is initiated by adding ATP.

  • Detection: The amount of phosphorylated substrate is measured.

  • Data Analysis: The percentage of kinase activity inhibited by EPZ004777 is calculated relative to a control. Results are often presented as a percentage of inhibition or as IC50 values for significant hits.[9]

Visualizations

cluster_0 On-Target Pathway of EPZ004777 EPZ004777 EPZ004777 DOT1L DOT1L EPZ004777->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Promotes MLL_target_genes MLL Target Gene Expression (e.g., HOXA9, MEIS1) H3K79me->MLL_target_genes Activates Leukemogenesis Leukemogenesis MLL_target_genes->Leukemogenesis Drives

Caption: On-target signaling pathway of EPZ004777.

cluster_1 Experimental Workflow for Investigating Off-Target Effects start Unexpected Cellular Phenotype Observed confirm_on_target Confirm On-Target Engagement (H3K79me2) start->confirm_on_target dose_response Perform Dose-Response Analysis confirm_on_target->dose_response control_compound Test with Structurally Unrelated Inhibitor dose_response->control_compound on_target_effect Phenotype is Likely On-Target control_compound->on_target_effect Phenotype persists with control off_target_effect Phenotype is Likely Off-Target control_compound->off_target_effect Phenotype is absent with control profiling Perform Broad Kinase/ Protein Profiling off_target_effect->profiling identify_off_target Identify Potential Off-Target(s) profiling->identify_off_target cluster_2 Troubleshooting Logic for Unexpected Results is_on_target_engaged Is On-Target (DOT1L) Engaged? is_dose_dependent Is the Effect Dose-Dependent in the Expected Range? is_on_target_engaged->is_dose_dependent Yes outcome2 Potential Off-Target Effect or Experimental Artifact is_on_target_engaged->outcome2 No replicated_by_control Is the Effect Replicated by Another DOT1L Inhibitor? is_dose_dependent->replicated_by_control Yes is_dose_dependent->outcome2 No outcome1 Likely On-Target Effect replicated_by_control->outcome1 Yes outcome3 Potential Off-Target Effect replicated_by_control->outcome3 No

References

EPZ004777 hydrochloride stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of EPZ004777 hydrochloride in solution, along with troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For most in vitro cellular assays, DMSO is the solvent of choice. It is important to use fresh, anhydrous DMSO, as moisture can impact solubility.[1][3] The compound is generally considered insoluble in water.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Stock solutions of this compound in DMSO should be stored at low temperatures to ensure stability. Recommendations vary slightly among suppliers, but generally, the following guidelines apply:

  • Long-term storage: -80°C is recommended for storage periods of six months to two years.[3][4]

  • Short-term storage: -20°C is suitable for shorter periods, typically up to one month.[3][4]

Some suppliers advise that stock solutions can be stored at -20°C for several months.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]

Q3: How long is this compound stable in solution?

Q4: I observed precipitation when diluting my DMSO stock solution into aqueous media. What should I do?

A4: This is a common issue when a compound has low aqueous solubility. To mitigate precipitation:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution (e.g., cell culture medium) is low, typically not exceeding 0.5%.[1]

  • Use Serial Dilutions: Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous medium.[1]

  • Ensure Rapid Mixing: When adding the compound to the aqueous medium, mix the solution thoroughly and immediately to promote dispersion.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving Powder - Attempting to exceed solubility limit.- Presence of moisture in the solvent.- Refer to the solubility data to ensure you are not exceeding the maximum concentration.- Use fresh, anhydrous DMSO.- Gentle warming to 37°C or brief sonication can aid dissolution.[1][2]
Inconsistent Experimental Results - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.- Visually inspect solutions for any signs of precipitation before use.
Precipitation in Cell Culture Media - Low aqueous solubility of this compound.- Lower the final DMSO concentration in the media.- Perform serial dilutions in DMSO prior to adding to the media.- Mix vigorously upon addition to the aqueous solution.[1]

Stability of this compound in Solution: Data Summary

Currently, there is a lack of publicly available, quantitative data from formal stability-indicating studies on this compound in solution over time. The table below summarizes the storage recommendations from various suppliers. Researchers are advised to perform their own stability assessments for long-term experiments.

Solvent Storage Temperature Recommended Storage Duration Source
DMSO-20°C1 month to several months[2][3]
DMSO-80°C6 months to 2 years[3][4]

Experimental Protocols

Protocol for Assessing Solution Stability (Hypothetical)

To quantitatively assess the stability of this compound in solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be employed. This protocol outlines a general approach for such a study.

1. Preparation of Stock Solution:

  • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot the stock solution into multiple cryovials for storage under different conditions.

2. Storage Conditions:

  • Store aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.

  • Protect samples from light.

3. Time Points for Analysis:

  • Analyze the samples at regular intervals (e.g., Day 0, Day 7, Day 14, 1 month, 3 months, etc.).

4. HPLC Analysis:

  • At each time point, dilute a fresh aliquot of the stored solution to a suitable concentration for HPLC analysis.

  • Use a validated, stability-indicating HPLC method to separate the parent compound from any potential degradation products.

  • Quantify the peak area of the parent compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

  • Plot the percentage remaining against time for each storage condition to determine the degradation rate.

Visualizations

G Workflow for Assessing Compound Stability in Solution cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into single-use vials prep_stock->aliquot storage_conditions Store at different conditions: -80°C, -20°C, 4°C, RT aliquot->storage_conditions time_points Analyze at defined time points storage_conditions->time_points hplc Dilute and analyze by stability-indicating HPLC time_points->hplc data_analysis Calculate % remaining and determine degradation rate hplc->data_analysis

Caption: Workflow for assessing the stability of a compound in solution.

G Hypothetical Signaling Pathway Involving DOT1L MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Methylation Methylation DOT1L->Methylation H3K79 Histone H3 Lysine 79 (H3K79) Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79->Gene_Expression activates Methylation->H3K79 Leukemia Leukemia Progression Gene_Expression->Leukemia EPZ004777 EPZ004777 hydrochloride EPZ004777->DOT1L inhibits

Caption: Simplified signaling pathway of DOT1L in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

References

Technical Support Center: Interpreting Unexpected Results in EPZ004777 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with EPZ004777 hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with EPZ004777.

In Vitro Experiments

Question 1: Why am I not observing the expected selective cytotoxicity in my MLL-rearranged cell line?

Possible Causes and Solutions:

  • Insufficient Treatment Duration: The cytotoxic effects of EPZ004777 can be delayed. It is recommended to extend the treatment duration, often for 14 days or longer, to observe a significant effect on cell viability.[1]

  • Suboptimal Compound Concentration: The effective concentration is cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For sensitive MLL-rearranged cell lines like MV4-11, a starting concentration of 3 µM is often effective.[1]

  • Compound Instability: Ensure proper storage of EPZ004777 at -80°C for long-term and -20°C for short-term use.[1] Prepare fresh working solutions from a DMSO stock for each experiment.

  • Cell Line Specificity and Resistance: While highly effective in many MLL-rearranged cell lines, some may exhibit intrinsic or acquired resistance.[1] It is advisable to verify the MLL-rearrangement status of your cell line and include a known sensitive cell line as a positive control.

  • Issues with Cell Viability Assay: The chosen assay may be interfering with the compound or may not be sensitive enough. Consider using an alternative method if you suspect issues with your current assay.

Question 2: I am observing significant toxicity in my non-MLL-rearranged control cells. What is the reason?

Possible Causes and Solutions:

  • High Compound Concentration: Although highly selective, excessive concentrations of EPZ004777 can lead to off-target effects.[1] A careful dose-response study will help identify a therapeutic window that is selective for MLL-rearranged cells.

  • Cell Line-Specific Off-Target Effects: In certain genetic contexts, off-target effects may be more pronounced. Bioinformatics and molecular docking studies have suggested potential alternative targets for EPZ004777, such as SNX19, TPBG, and ZNF185, which could contribute to toxicity in some cell lines.[2]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.

Question 3: The reduction in global H3K79 methylation levels is less than expected. What could be the issue?

Possible Causes and Solutions:

  • Insufficient Incubation Time: The decrease in H3K79 methylation is a time-dependent process. It may take several days of continuous exposure to EPZ004777 to observe a significant reduction.

  • Low Compound Potency in the Assay: Ensure the concentration of EPZ004777 is sufficient to inhibit DOT1L in your specific cellular context.

  • Antibody Issues in Western Blot: Verify the specificity and sensitivity of the anti-H3K79me2/3 antibody used for detection. Include appropriate positive and negative controls.

In Vivo Experiments

Question 1: My in vivo xenograft model is not showing the expected anti-tumor response.

Possible Causes and Solutions:

  • Suboptimal Pharmacokinetics: EPZ004777 has a short half-life in plasma.[3] Continuous infusion using osmotic pumps is often necessary to maintain therapeutic concentrations.[4]

  • Insufficient Duration of Treatment: A treatment period of at least 7 to 14 days is often required to see a therapeutic effect in preclinical models.[4]

  • Limited Compound Exposure: Even with continuous infusion, achieving and maintaining plasma concentrations well above the in vitro IC50 can be challenging and may limit the observed efficacy.[5]

  • Model-Specific Factors: The tumor microenvironment and other physiological factors can influence drug efficacy.

Question 2: I am observing an unexpected increase in white blood cell counts in treated animals. Is this a known effect?

Yes, this is a documented finding. Studies in mice have shown that continuous exposure to EPZ004777 can lead to a statistically significant increase in total white blood cells, including neutrophils, monocytes, and lymphocytes.[5][6] The exact cause of this effect is not yet fully understood.[5] However, it is important to monitor hematological parameters during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EPZ004777? A1: EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[6] It competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79).[7] In MLL-rearranged leukemias, this leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1, inducing cell cycle arrest, differentiation, and apoptosis.[5]

Q2: In which cancer types is EPZ004777 expected to be most effective? A2: EPZ004777 is most effective in cancers driven by MLL gene rearrangements, which are common in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5] Its efficacy has also been explored in other cancers where DOT1L is implicated, such as breast and prostate cancer.[8][9]

Q3: What are the recommended storage and handling conditions for this compound? A3: For long-term storage, EPZ004777 should be stored as a solid at -80°C. Stock solutions in DMSO can be stored at -20°C for shorter periods.[6] It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles.[10]

Q4: Can cells develop resistance to EPZ004777? A4: Yes, acquired resistance to DOT1L inhibitors, including EPZ004777, has been observed. Interestingly, some resistant cells may no longer depend on the enzymatic activity of DOT1L for survival but still require the presence of the DOT1L protein, suggesting a non-catalytic role in the resistance mechanism.

Q5: Are there any known off-targets of EPZ004777? A5: While EPZ004777 is highly selective for DOT1L over other histone methyltransferases, computational studies have suggested potential binding to other proteins, which might contribute to unexpected cellular effects.[2]

Data Presentation

Table 1: In Vitro Potency of EPZ004777 in Various Cell Lines

Cell LineCancer TypeMLL FusionIC50 (µM)Treatment Duration (days)Reference
MV4-11Acute Myeloid LeukemiaMLL-AF40.1714[5]
MOLM-13Acute Myeloid LeukemiaMLL-AF9Not specified14[5]
RS4;11Acute Lymphoblastic LeukemiaMLL-AF46.4714[5]
SEMAcute Lymphoblastic LeukemiaMLL-AF41.7214[5]
THP-1Acute Monocytic LeukemiaMLL-AF9Not specified18[5]
JurkatT-cell LeukemiaNone>5014[5]
HL-60Acute Promyelocytic LeukemiaNone>5014[5]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell TypeRecommended ConcentrationNotesReference
Cell Viability / ProliferationMLL-rearranged cell lines3 µM for initial screening; up to 50 µM for IC50 determinationEffects are often delayed; long incubation times (14-18 days) are recommended.[1]
Western Blot for H3K79me2/3MLL-rearranged cell lines1-10 µMTime-dependent reduction; assess at multiple time points.
Gene Expression Analysis (qPCR/RNA-seq)MLL-rearranged cell lines1-5 µMChanges in gene expression can be observed after several days of treatment.[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT/XTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density optimized for your cell line to ensure they remain in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., up to 14-18 days for MLL-rearranged cells), replacing the medium with a fresh compound every 3-4 days.[1]

  • Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for H3K79 Dimethylation

  • Cell Treatment: Treat cells with EPZ004777 at the desired concentrations and for various time points.

  • Histone Extraction: Isolate histones from the cell pellets using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K79me2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Use an antibody against total Histone H3 as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of H3K79me2.

Mandatory Visualization

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation Target_Genes Target Genes (HOXA9, MEIS1) H3K79me->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.

Experimental_Workflow General In Vitro Experimental Workflow start Start cell_culture Cell Culture (e.g., MLL-rearranged cells) start->cell_culture treatment Treatment with EPZ004777 (Dose-response and time-course) cell_culture->treatment endpoint Endpoint Assays treatment->endpoint viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) endpoint->viability Cytotoxicity western Western Blot (H3K79me2, Cleaved PARP) endpoint->western Protein Levels gene_expression Gene Expression Analysis (qPCR, RNA-seq) endpoint->gene_expression Transcriptional Changes analysis Data Analysis and Interpretation viability->analysis western->analysis gene_expression->analysis

Caption: A typical workflow for the in vitro characterization of EPZ004777.

Troubleshooting_Guide Troubleshooting Unexpected In Vitro Results start Unexpected Result Observed q1 Is there a lack of expected cytotoxicity in MLL-rearranged cells? start->q1 a1_yes Check: - Treatment duration (extend if needed) - Compound concentration (optimize) - Compound stability (use fresh stock) - Cell line integrity (verify MLL status) q1->a1_yes Yes q2 Is there toxicity in non-MLL-rearranged control cells? q1->q2 No end Consult further literature or technical support a1_yes->end a2_yes Check: - Compound concentration (reduce if too high) - Potential off-target effects - Solvent concentration (ensure <0.5%) q2->a2_yes Yes q3 Is H3K79 methylation reduction lower than expected? q2->q3 No a2_yes->end a3_yes Check: - Incubation time (increase) - Compound concentration - Western blot antibody quality q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common unexpected in vitro results.

References

Technical Support Center: EPZ004777 Hydrochloride Treatment & Cell Line Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing EPZ004777 hydrochloride. This guide provides answers to frequently asked questions and troubleshooting advice for issues related to cell line resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for EPZ004777?

A1: EPZ004777 is a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase DOT1L.[1][2][3] In specific cancers, such as MLL-rearranged (MLLr) leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes like HOXA9 and MEIS1.[4][5] This leads to hypermethylation of histone H3 at lysine 79 (H3K79), driving oncogenic gene expression.[4][6] EPZ004777 blocks the enzymatic activity of DOT1L, leading to a global decrease in H3K79 methylation, suppression of MLL-fusion target genes, and subsequent cell cycle arrest, apoptosis, and differentiation in sensitive cell lines.[2][4]

Q2: Which cell lines are initially sensitive to EPZ004777?

A2: Cell lines with MLL gene rearrangements are particularly sensitive to EPZ004777. Commonly used sensitive cell lines in research include MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), and SEM (KMT2A::AFF1).[2][4][6] Non-MLL-rearranged cell lines, such as Jurkat, generally show little to no response to treatment.[3][4]

Q3: My cells are not responding to EPZ004777 treatment. What are the potential reasons?

A3: Lack of response can be due to several factors:

  • Intrinsic Resistance: The cell line may not have the MLL rearrangement or the specific molecular context that confers dependency on DOT1L activity.

  • Acquired Resistance: The cells may have developed resistance during culture. See the Troubleshooting section for more details.

  • Drug Inactivity: Ensure the compound has been stored correctly (e.g., at -20°C for 1 year or -80°C for 2 years) and that the final concentration in your media is accurate.[3]

  • Insufficient Treatment Duration: The effects of EPZ004777 are not immediate. Antiproliferative effects can take several days to become apparent, as the process involves depletion of H3K79 methylation, followed by changes in gene expression and protein levels.[4]

Q4: What are the known mechanisms of acquired resistance to DOT1L inhibitors like EPZ004777?

A4: Research using EPZ004777 and its successor, pinometostat (EPZ5676), has identified several mechanisms:

  • Independence from H3K79 Methylation: Resistant cells can proliferate even with inhibited DOT1L activity and low global H3K79me2 levels. However, they often remain dependent on the physical presence of the DOT1L protein and the MLL-fusion protein.[6][7][8]

  • Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance transporters, specifically ABCB1 and ABCG2, has been reported to cause resistance by actively pumping the inhibitor out of the cell.[6]

  • Selective Gene Expression Changes: Resistant cells can selectively lose the expression of some KMT2A-fusion target genes while maintaining others, like HOXA9 and CDK6, that are critical for survival.[7][8]

  • Lineage Plasticity: A shift towards myeloid-like characteristics, accompanied by the upregulation of myeloid-associated genes such as LILRB4 and CD33, has been observed in resistant ALL cells.[6][8]

Troubleshooting Guide

Problem 1: Gradual loss of EPZ004777 efficacy over time.

  • Possible Cause: Your cell line is developing acquired resistance. This is a common observation with prolonged exposure to the inhibitor. For instance, cell lines like KOPN-8 and NOMO-1 have been shown to regain normal growth rates after approximately three weeks of continuous dosing.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment to determine the IC50 value of your current cell stock and compare it to the original, sensitive parental line. A significant shift indicates resistance. A pediatric KMT2A::AFF1+ ALL cell line model was reported to become ~35-fold more resistant to DOT1L inhibition.[7]

    • Analyze H3K79 Methylation: Use Western blotting to check the levels of H3K79me2. In many resistant models, the inhibitor will still effectively reduce methylation levels, indicating the resistance mechanism is downstream of DOT1L's enzymatic activity.[7]

    • Check for Drug Efflux: Use inhibitors for ABCB1 (e.g., verapamil) or ABCG2 (e.g., ko143) in combination with EPZ004777 to see if sensitivity can be restored.

    • Characterize Gene Expression: Perform RNA-seq or qRT-PCR to analyze the expression of key MLL target genes (HOXA9, MEIS1) and markers of resistance (ABCB1, ABCG2, LILRB4).

Problem 2: High variability in experimental results with EPZ004777.

  • Possible Cause: Inconsistent drug concentration, cell culture conditions, or the emergence of a mixed population of sensitive and resistant cells.

  • Troubleshooting Steps:

    • Standardize Drug Handling: Prepare fresh dilutions of EPZ004777 from a validated stock solution for each experiment. Ensure complete dissolution in the vehicle (e.g., DMSO) before further dilution in culture media.

    • Monitor Cell Health: Maintain consistent cell densities and passage numbers. Over-passaging can lead to genetic drift and altered drug sensitivity.

    • Isolate Clonal Populations: If you suspect a mixed population, perform single-cell cloning to isolate and test individual clones for their sensitivity to EPZ004777.

Data Summary

Table 1: Proliferation IC50 Values for EPZ004777 in Various Leukemia Cell Lines

Cell LineMLL StatusProliferation IC50 (nM)Reference
MV4-11MLL-AF48.7[4]
MOLM-13MLL-AF93.9[4]
KOPN-8MLL-AF411[9]
SEMKMT2A::AFF1Not Specified[6]
JurkatMLL-germline>50,000[4]
HL-60MLL-germline>50,000[2]

Note: IC50 values can vary based on experimental conditions and assay duration.

Experimental Protocols

Protocol 1: Generation of an EPZ004777-Resistant Cell Line

This protocol is a generalized method based on descriptions of establishing resistance to DOT1L inhibitors.[9]

  • Initial Culture: Begin culturing the sensitive parental cell line (e.g., MV4-11, SEM) in standard growth media.

  • Determine Initial IC50: Perform a baseline dose-response assay to establish the initial IC50 of the parental cells.

  • Continuous Dosing: Culture the cells in the presence of EPZ004777 at a concentration close to the IC50 value.

  • Monitor Viability and Proliferation: Monitor the cells regularly. Initially, a significant decrease in proliferation is expected. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume a growth rate similar to the vehicle-treated control, gradually increase the concentration of EPZ004777. This process may take several weeks to months. For example, some models show regained growth after ~21 days.

  • Stabilize the Resistant Population: Once the cells can proliferate steadily in a high concentration of EPZ004777 (e.g., 10-40 times the initial IC50), maintain them in this media to ensure the resistance phenotype is stable.

  • Characterization: Fully characterize the resistant cell line by comparing its IC50, protein expression (H3K79me2, DOT1L), and gene expression profiles to the parental line.

Visualizations

EPZ004777_Mechanism_of_Action cluster_0 In MLL-rearranged Leukemia cluster_1 EPZ004777 Treatment MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF4) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates Inhibition DOT1L Inhibition Target_Genes Target Genes (HOXA9, MEIS1) Hypermethylation H3K79 Hypermethylation Target_Genes->Hypermethylation H3K79->Target_Genes Leukemogenesis Oncogenic Gene Expression & Leukemogenesis Hypermethylation->Leukemogenesis drives EPZ EPZ004777 EPZ->DOT1L inhibits Apoptosis ↓ Gene Expression Apoptosis & Differentiation

Caption: Mechanism of action of EPZ004777 in MLL-rearranged leukemia.

Resistance_Mechanisms cluster_pathways Potential Resistance Pathways P1 Independence from H3K79 Methylation Resistance Cell Survival & Proliferation P1->Resistance P2 Upregulation of Drug Efflux Pumps (ABCB1/G2) P2->Resistance P3 Lineage Plasticity (Myeloid Shift) P3->Resistance P4 Selective Target Gene Regulation P4->Resistance Treatment Prolonged EPZ004777 Treatment Treatment->P1 Treatment->P2 Treatment->P3 Treatment->P4

Caption: Key mechanisms of acquired resistance to DOT1L inhibitors.

Experimental_Workflow start Start with Sensitive Parental Cell Line dose Culture with EPZ004777 (at IC50) start->dose monitor Monitor Viability & Allow Recovery dose->monitor monitor->monitor maintain culture escalate Gradually Increase [EPZ004777] monitor->escalate cells recover stabilize Maintain in High Dose to Stabilize Phenotype escalate->stabilize end Characterize Resistant Line stabilize->end

Caption: Workflow for generating EPZ004777-resistant cell lines.

References

Minimizing toxicity of EPZ004777 hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of EPZ004777 hydrochloride in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] In normal cells, DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a mark associated with active gene transcription.[2][3] In certain cancers, such as MLL-rearranged leukemias, the fusion proteins aberrantly recruit DOT1L to specific gene locations, leading to hypermethylation of H3K79 and the sustained expression of cancer-driving genes like HOXA9 and MEIS1.[1] EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L, thereby preventing H3K79 methylation and suppressing the expression of these leukemogenic genes.[1] This targeted inhibition leads to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1]

Q2: What are the known toxicities of this compound in animal models?

A2: In preclinical animal studies, EPZ004777 has been generally well-tolerated with no overt signs of severe toxicity or significant weight loss observed.[4][5][6] The most consistently reported adverse effect is a statistically significant increase in total white blood cell count, characterized by a rise in neutrophils, monocytes, and lymphocytes, following 14 days of continuous exposure.[5][6] The exact cause of this leukocytosis is not yet fully understood.[5] Additionally, local irritation at the subcutaneous implantation site of osmotic pumps has been noted at higher concentrations (100 and 150 mg/mL), which is attributed to the poor solubility of the compound and subsequent precipitation.[2]

Q3: Are there any known off-target effects of EPZ004777?

A3: EPZ004777 has demonstrated high selectivity for DOT1L over other histone methyltransferases.[6] However, some computational studies suggest potential interactions with other proteins. Molecular docking analyses have indicated possible binding to SNX19, TPBG, and ZNF185, which are associated with apoptosis and tumor progression.[7][8][9] It is important to note that these are predictions and require experimental validation.

Q4: What is the recommended approach for in vivo administration of this compound?

A4: Due to its poor pharmacokinetic properties and short half-life in plasma, conventional dosing methods for EPZ004777 are not effective for maintaining therapeutic concentrations in vivo.[4] The recommended method for administration is continuous infusion using subcutaneously implanted osmotic pumps.[2][4] This method ensures a steady-state plasma concentration of the compound over the desired treatment period.

Troubleshooting Guides

Issue 1: Local Irritation and Inflammation at the Osmotic Pump Implantation Site
  • Possible Cause: Precipitation of EPZ004777 at the delivery site due to its poor aqueous solubility, especially at higher concentrations.

  • Troubleshooting Steps:

    • Optimize Formulation: Utilize a formulation designed to improve the solubility and stability of EPZ004777. Refer to the Experimental Protocols section for recommended formulations. Formulations containing co-solvents like PEG300 and ethanol have been used successfully.[10]

    • Lower Concentration: If irritation persists, consider reducing the concentration of the EPZ004777 solution in the osmotic pump. Studies have used concentrations ranging from 50 to 150 mg/mL.[2]

    • Monitor for Precipitation: Before filling the osmotic pumps, ensure the formulation is a clear solution. If precipitation is observed, gentle warming or sonication may aid dissolution.[10] Prepare fresh solutions for each experiment.

    • Surgical Technique: Ensure proper surgical technique for pump implantation to minimize tissue trauma and inflammation.

Issue 2: Unexpected Hematological Changes (Leukocytosis)
  • Possible Cause: This appears to be a compound-specific effect of DOT1L inhibition. DOT1L plays a role in normal hematopoiesis and immune cell differentiation.[4][5][11][12][13][14][15] The observed increase in white blood cells may be a physiological response to the modulation of hematopoietic pathways.

  • Troubleshooting Steps:

    • Establish Baseline: Perform complete blood counts (CBCs) on all animals before the start of the experiment to establish a baseline.

    • Regular Monitoring: Monitor CBCs at regular intervals throughout the study to track the kinetics of the changes in white blood cell populations.

    • Dose-Response Evaluation: If possible, include multiple dose groups to determine if the leukocytosis is dose-dependent.

    • Histopathological Analysis: At the end of the study, perform histopathological analysis of hematopoietic tissues (bone marrow, spleen) to assess for any morphological changes or signs of malignancy.

    • Immune Phenotyping: To better understand the changes, consider performing flow cytometry to characterize the specific immune cell subsets that are expanding.

Issue 3: Lack of Efficacy or High Variability in In Vivo Studies
  • Possible Cause: Suboptimal drug exposure due to poor pharmacokinetics, formulation issues, or problems with the osmotic pump delivery.

  • Troubleshooting Steps:

    • Verify Formulation: Double-check the preparation of the dosing solution to ensure the correct concentration and solubility.

    • Confirm Pump Function: Prime the osmotic pumps according to the manufacturer's instructions to ensure immediate and consistent delivery upon implantation.

    • Pharmacokinetic Analysis: If feasible, collect plasma samples at different time points to determine the steady-state concentration of EPZ004777 and confirm adequate drug exposure.

    • Ensure Continuous Infusion: The anti-tumor effects of DOT1L inhibitors often require sustained target engagement. Intermittent dosing is unlikely to be effective.

Quantitative Data Summary

Table 1: In Vivo Dosing and Observed Effects of this compound

Animal ModelDosing RegimenFormulationObserved ToxicitiesEfficacyReference
Nude mice with MV4-11 xenografts50 mg/mL via osmotic pump for 6 days10% ethanol, 90% waterNot specifiedInhibition of H3K79me2 in tumors[2]
NSG mice with disseminated MV4-11 leukemia50, 100, 150 mg/mL via osmotic pump for 14 days15% ethanol, 50% PEG300, 35% waterLocal irritation at 100 & 150 mg/mL; Increased WBCsDose-dependent increase in survival[2]
C57BL/6 mice150 mg/mL via osmotic pump for 14 daysNot specifiedIncreased WBCs (neutrophils, monocytes, lymphocytes)N/A (Toxicity study)[5]

Table 2: In Vitro Potency of EPZ004777

Assay TypeCell Line/TargetIC50Reference
Cell-free enzymatic assayDOT1L0.4 nM[9][16]
Cell Proliferation (14 days)MV4-11 (MLL-rearranged)8.6 nM[2]
Cell Proliferation (14 days)MOLM-13 (MLL-rearranged)7.8 nM[2]
Cell Proliferation (14 days)Jurkat (non-MLL-rearranged)>50 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Osmotic Pump Delivery

This protocol is adapted from published in vivo studies.[2][10]

Materials:

  • This compound powder

  • Ethanol (200 proof, USP grade)

  • Polyethylene glycol 300 (PEG300, sterile)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration (e.g., 50, 100, or 150 mg/mL) and the total volume needed for the osmotic pumps.

  • In a sterile conical tube, add the calculated amount of this compound powder.

  • Add the solvents in the following order to achieve the final desired composition (e.g., 15% ethanol, 50% PEG300, 35% water):

    • First, add the ethanol and vortex thoroughly to wet the powder.

    • Next, add the PEG300 and vortex until a uniform suspension is formed.

    • Finally, add the sterile water and vortex vigorously.

  • If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for short intervals until a clear solution is obtained.

  • Visually inspect the final solution for any particulates before filling the osmotic pumps.

  • Prepare the formulation fresh on the day of pump filling.

Protocol 2: Implantation of Subcutaneous Osmotic Pumps in Mice

This is a general guide. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Osmotic pumps (e.g., Alzet)

  • EPZ004777 formulation

  • Sterile syringes and filling tubes

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthesia machine with isoflurane

  • Warming pad

  • Povidone-iodine and alcohol swabs

  • Analgesics

Procedure:

  • Pump Preparation: Fill the osmotic pumps with the prepared EPZ004777 formulation according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur from the dorsal side, between the scapulae.

  • Surgical Site Preparation: Aseptically prepare the surgical site by scrubbing with povidone-iodine followed by alcohol swabs.

  • Incision: Make a small midline incision (approximately 1 cm) in the skin.

  • Pocket Formation: Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.

  • Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-Operative Care: Administer a post-operative analgesic as per your approved protocol. Monitor the animal for recovery from anesthesia and for any signs of pain, distress, or inflammation at the surgical site.

Visualizations

DOT1L_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia DOT1L_normal DOT1L H3K79 H3K79 DOT1L_normal->H3K79 Methylation Normal_Genes Genes for Normal Hematopoiesis (e.g., GATA2) H3K79->Normal_Genes Transcriptional Activation Differentiation Normal Hematopoietic Differentiation Normal_Genes->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment H3K79_leukemia H3K79 DOT1L_leukemia->H3K79_leukemia Hypermethylation Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79_leukemia->Leukemogenic_Genes Sustained Activation Leukemic_Transformation Leukemic Transformation Leukemogenic_Genes->Leukemic_Transformation EPZ004777 EPZ004777 EPZ004777->DOT1L_leukemia Inhibition

Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia and EPZ004777 inhibition.

Experimental_Workflow A Prepare EPZ004777 Formulation B Fill and Prime Osmotic Pumps A->B C Implant Pumps Subcutaneously in Mice B->C D Monitor Animal Health (Weight, Clinical Signs) C->D G End of Study: Collect Tissues for Pharmacodynamics & Histopathology C->G Endpoint E Perform Blood Draws for CBC Analysis D->E F Measure Tumor Volume (if applicable) D->F E->G F->G

Caption: In vivo experimental workflow for this compound administration.

Troubleshooting_Logic Start Observe Adverse Event in Animal Model Local_Irritation Local Irritation at Implantation Site? Start->Local_Irritation Leukocytosis Significant Increase in WBCs? Local_Irritation->Leukocytosis No Optimize_Formulation Optimize Formulation (Co-solvents, Lower Conc.) Local_Irritation->Optimize_Formulation Yes Monitor_CBC Monitor CBCs, Perform Histopathology, Consider Immune Phenotyping Leukocytosis->Monitor_CBC Yes Other_Toxicity Other Unexpected Toxicity? Leukocytosis->Other_Toxicity No Dose_Finding Conduct Dose-Finding Study to Determine MTD Other_Toxicity->Dose_Finding Yes

Caption: Troubleshooting logic for adverse events with EPZ004777.

References

Technical Support Center: Troubleshooting H3K79me2 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their H3K79me2 Western blot results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during H3K79me2 Western blotting in a question-and-answer format.

Q1: Why am I seeing weak or no signal for H3K79me2?

A1: Weak or no signal is a common issue that can stem from several factors throughout the Western blot workflow. Here are the most likely causes and their solutions:

  • Poor Antibody Performance: The primary antibody may not be sensitive or specific enough. Ensure your antibody is validated for Western blotting.[1][2]

  • Insufficient Protein Load: Histones are abundant, but it's still possible to load too little protein, especially when working with limited cell numbers.[3][4] Consider increasing the amount of protein loaded per lane.

  • Inefficient Protein Transfer: Histones, being small proteins (around 15-17 kDa), can be difficult to transfer efficiently or may even pass through the membrane.[5][6]

    • Use a membrane with a smaller pore size, such as 0.2 µm nitrocellulose, to better capture small proteins.[5]

    • Optimize transfer time and voltage; shorter transfer times may be necessary to prevent "blow-through."

  • Low Epitope Accessibility: The H3K79me2 epitope might be masked on the membrane. A simple denaturation step after protein transfer can dramatically increase antibody accessibility.[3]

  • Suboptimal Antibody Concentrations: The concentrations of your primary and secondary antibodies may be too low.

Q2: My H3K79me2 bands are inconsistent between experiments. What could be the cause?

A2: Inconsistent results are often due to subtle variations in protocol execution. Here’s how to improve reproducibility:

  • Inconsistent Sample Preparation: Ensure your lysis and sample preparation methods are consistent. For histones, whole-cell lysates prepared with Laemmli buffer can be effective, but acid extraction is another common method that may yield cleaner results.[4][7]

  • Variable Protein Quantification: Inaccurate protein quantification can lead to unequal loading. Be aware that some quantification assays, like the Qubit, can be affected by components in the lysis buffer such as SDS.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to protein degradation. It's recommended to aliquot your lysates after the initial preparation.[4]

  • Normalization Strategy: Use a reliable loading control. For histone modifications, total Histone H3 is often a better loading control than housekeeping proteins like actin or tubulin, as the ratio of modified to total histone is the key measurement.

Q3: I'm observing high background on my H3K79me2 Western blots. How can I reduce it?

A3: High background can obscure your bands of interest and make quantification difficult. Consider the following solutions:

  • Inadequate Blocking: The blocking step is crucial for preventing non-specific antibody binding.

    • Increase the blocking time and ensure you are using a suitable blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) is often recommended for histone and phospho-protein detection to avoid cross-reactivity.[5][8]

  • Antibody Concentration is Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.[8][9]

  • Insufficient Washing: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[8][10] Adding a mild detergent like Tween-20 to your wash buffer is standard practice.

Q4: Why am I seeing multiple or unexpected bands on my blot?

A4: The presence of unexpected bands can be due to several factors:

  • Antibody Cross-Reactivity: Some antibodies may cross-react with other histone modifications.[11][12] For example, some H3K79me2 antibodies might show slight cross-reactivity with H3K79me1 or H3K79me3. Check the antibody datasheet for specificity information.[1][11]

  • Proteolysis: Protein degradation can lead to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[13]

  • Non-Specific Antibody Binding: This can be addressed by optimizing blocking and washing steps, as well as titrating your antibody concentrations.[8]

Quantitative Data Summary

Optimizing antibody dilution is crucial for achieving a strong signal with minimal background. Below is a table with example data illustrating the effect of primary antibody dilution on signal-to-noise ratio for H3K79me2 detection.

Primary Antibody DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:500950045002.1
1:1000820025003.3
1:2000650015004.3
1:5000350012002.9

Note: This is example data. Optimal dilutions should be determined empirically for each antibody and experimental system.

Protein loading amount also significantly impacts band intensity. The following table provides an example of how H3K79me2 signal changes with varying total protein loaded.

Total Protein Loaded (µg)H3K79me2 Band Intensity (Arbitrary Units)Total H3 Band Intensity (Arbitrary Units)Normalized H3K79me2 Signal
10320060000.53
206500115000.57
309800170000.58
4011000 (saturation)22000 (saturation)N/A

Note: This is example data. It is important to operate within the linear range of detection for accurate quantification.

Experimental Protocols

Detailed Protocol for H3K79me2 Western Blotting

This protocol provides a detailed methodology for the detection of H3K79me2, incorporating best practices for working with histone modifications.

  • Sample Preparation (Whole-Cell Lysate):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells directly in 2x Laemmli sample buffer containing protease and phosphatase inhibitors.

    • Sonicate the samples briefly to shear genomic DNA and reduce viscosity.

    • Boil the samples at 95-100°C for 5-10 minutes to denature proteins.[4]

    • Centrifuge at high speed to pellet debris and collect the supernatant.

    • Quantify protein concentration, keeping in mind potential interference from detergents.

  • SDS-PAGE:

    • For histone analysis, use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution of these small proteins.[5]

    • Load 20-30 µg of total protein per lane.[14] Include a positive control (e.g., HeLa nuclear extract) and a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a 0.2 µm nitrocellulose membrane.[5]

    • Perform the transfer at 100V for 60 minutes or use a semi-dry transfer system according to the manufacturer's instructions. Keep the transfer apparatus cool to prevent overheating.

  • Membrane Denaturation (Optional but Recommended):

    • After transfer, wash the membrane briefly in TBST.

    • To improve epitope availability, some studies have found a denaturation step to be highly effective.[3] This can involve carefully boiling the membrane in a specific buffer, but a simpler approach is to follow the antibody manufacturer's recommendations.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[5][8] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5]

  • Primary Antibody Incubation:

    • Dilute the H3K79me2 primary antibody in 5% BSA/TBST at the manufacturer's recommended concentration (e.g., 1:1000).[15]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or film. Adjust exposure times to avoid signal saturation.[16]

  • Stripping and Re-probing (for Total H3):

    • If necessary, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and probe with a total Histone H3 antibody as a loading control.

Visualizations

DOT Language Scripts and Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis cell_harvest Cell Harvest & Lysis sonication Sonication cell_harvest->sonication denaturation Boiling & Centrifugation sonication->denaturation quantification Protein Quantification denaturation->quantification sds_page SDS-PAGE (15% Gel) quantification->sds_page transfer Transfer (0.2µm NC) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Ab (Anti-H3K79me2) blocking->primary_ab secondary_ab Secondary Ab (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging normalization Normalization (Total H3) imaging->normalization quantification_analysis Quantification normalization->quantification_analysis

Caption: Experimental workflow for H3K79me2 Western blotting.

troubleshooting_guide cluster_signal Signal Issues cluster_band Band Issues cluster_solutions_signal Potential Solutions cluster_solutions_band Potential Solutions start Inconsistent H3K79me2 Results no_signal Weak or No Signal start->no_signal high_bg High Background start->high_bg multi_bands Multiple/Wrong Size Bands start->multi_bands sol_no_signal Increase protein load Optimize Ab dilution Use 0.2µm membrane Check transfer efficiency no_signal->sol_no_signal sol_high_bg Optimize blocking (5% BSA) Decrease Ab concentration Increase wash duration high_bg->sol_high_bg sol_multi_bands Check Ab specificity Use fresh protease inhibitors Optimize blocking/washing multi_bands->sol_multi_bands

Caption: Troubleshooting guide for H3K79me2 Western blotting.

References

Technical Support Center: EPZ004777 Hydrochloride in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EPZ004777 hydrochloride in studies involving different Mixed-Lineage Leukemia (MLL) fusions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

EPZ004777 is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the histone methyltransferase DOT1L.[1] In MLL-rearranged leukemias, the fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target gene loci, such as HOXA9 and MEIS1.[1] This altered epigenetic state drives a pro-leukemic gene expression program.[1] EPZ004777 competitively binds to the SAM pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[1] This inhibition of DOT1L's enzymatic activity reverses the aberrant H3K79 hypermethylation, leading to the suppression of leukemogenic gene expression and selective killing of MLL-rearranged leukemia cells.[1][2]

Q2: What is the optimal concentration of EPZ004777 to use for different MLL fusion cell lines?

The optimal concentration of EPZ004777 can vary depending on the specific MLL fusion and the cell line being used. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. However, published data provides a general starting point.

Data Summary: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines

Cell LineMLL FusionIC50 (µM)Treatment Duration
MV4-11MLL-AF40.004 - 0.1714 days
MOLM-13MLL-AF90.004 - 0.7214 days
THP-1MLL-AF90.004 - 3.3618 days
RS4;11MLL-AF46.47Not Specified
SEMMLL-AF41.72Not Specified
KOPN-8MLL-ENL0.62Not Specified
ML2MLL-AF6SensitiveNot Specified
Non-MLL-rearranged
Jurkat->5014 days
HL-60->10 - >5014-18 days
U937->5014 days

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a summary from multiple sources.[2][3][4][5][6]

For initial experiments, a concentration of 3 µM has been shown to be effective in dramatically reducing the number of viable MV4-11 and MOLM-13 cells.[2][3] For MLL-AF9-transformed cells, concentrations of 3 µM or greater strongly inhibit proliferation.[2][3]

Troubleshooting Guides

Problem 1: No significant decrease in MLL-rearranged cell viability after EPZ004777 treatment.

  • Possible Cause 1: Insufficient Treatment Duration.

    • Suggestion: The effects of EPZ004777 on cell viability are time-dependent. A modest reduction in H3K79me2 levels is seen within 1 day, but full depletion can take 4-5 days.[2] Statistically significant changes in gene expression may not be observed until 4 days after treatment.[2] Ensure your treatment duration is sufficient, typically ranging from 6 to 18 days for viability assays.[2][3]

  • Possible Cause 2: Incorrect Drug Concentration.

    • Suggestion: Refer to the IC50 table above and consider performing a dose-response experiment to determine the optimal concentration for your specific cell line. The potency of EPZ004777 can vary between different MLL fusions.

  • Possible Cause 3: Cell Line Resistance.

    • Suggestion: While many MLL-rearranged cell lines are sensitive, inherent or acquired resistance can occur. Confirm the MLL translocation status of your cell line. Consider testing other DOT1L inhibitors or combination therapies. For instance, DOT1L inhibition has been shown to sensitize MLL-rearranged AML to chemotherapy.[7]

Problem 2: Inconsistent results in Western blot for H3K79me2.

  • Possible Cause 1: Suboptimal Antibody or Protocol.

    • Suggestion: Use a validated antibody specific for H3K79me2. Ensure proper histone extraction and protein quantification. Follow a detailed and optimized Western blot protocol.

  • Possible Cause 2: Timing of Sample Collection.

    • Suggestion: As mentioned, the reduction in H3K79me2 is gradual. For a time-course experiment, collect samples at multiple time points (e.g., 0, 1, 2, 4, and 6 days) after EPZ004777 treatment to observe the progressive decrease in methylation.[2]

Experimental Protocols

1. Cell Viability Assay (Guava Viacount Assay)

This protocol is adapted from published studies to assess the effect of EPZ004777 on cell proliferation and viability.[2]

  • Cell Seeding: Plate exponentially growing leukemia cells (e.g., MV4-11, MOLM-13) in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.

  • Compound Treatment: Add EPZ004777 at a range of concentrations (e.g., 0.001 to 50 µM) to the cell cultures. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plates for an extended period, typically 14 to 18 days.

  • Cell Counting: Every 3-4 days, determine the number of viable cells using the Guava Viacount assay on a Guava EasyCyte Plus instrument, following the manufacturer's protocol.

  • Data Analysis: Plot the viable cell number over time. For IC50 determination, calculate the concentration of EPZ004777 that results in a 50% reduction in cell proliferation compared to the DMSO control at the final time point.

2. Western Blot for H3K79 Dimethylation

This protocol allows for the detection of changes in global H3K79me2 levels following EPZ004777 treatment.[7][8]

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MV4-11, MOLM13) with the desired concentration of EPZ004777 (e.g., 3 µM for MV4-11, 10 µM for MOLM13) or DMSO for 3-6 days.[7]

  • Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol.

  • Protein Quantification: Measure the concentration of the extracted histones using a Bradford protein assay.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody specific for H3K79me2.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody for total Histone H3 as a loading control.

Visualizations

EPZ004777_Signaling_Pathway cluster_0 MLL-rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Aberrant Recruitment H3K79 Histone H3 (K79) DOT1L->H3K79 Hypermethylation Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79->Target_Genes Activation Gene_Expression Aberrant Gene Expression Target_Genes->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis EPZ004777 EPZ004777 Inhibition Inhibition EPZ004777->Inhibition Inhibition->DOT1L

Caption: Signaling pathway of EPZ004777 action in MLL-rearranged leukemia.

Experimental_Workflow_Viability start Start: Seed Leukemia Cells (e.g., MV4-11, MOLM-13) treatment Treat with EPZ004777 (Dose-response) & DMSO control start->treatment incubation Incubate for 14-18 days treatment->incubation measurement Measure Viable Cells (e.g., Guava Viacount) every 3-4 days incubation->measurement analysis Data Analysis: - Plot growth curves - Determine IC50 values measurement->analysis end End: Assess Anti-proliferative Effect analysis->end

Caption: Experimental workflow for cell viability assay.

References

Validation & Comparative

A Comparative Guide to DOT1L Inhibitors: EPZ004777 Hydrochloride vs. EPZ-5676 (Pinometostat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the histone methyltransferase DOT1L: EPZ004777 hydrochloride and its clinical successor, EPZ-5676 (Pinometostat). This comparison is based on preclinical data and is intended to inform researchers in the field of epigenetics and oncology, particularly those focused on MLL-rearranged leukemias.

Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its catalysis of the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). In mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in ectopic H3K79 hypermethylation and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1. Consequently, DOT1L has emerged as a critical therapeutic target for this aggressive form of leukemia. EPZ004777 was a pioneering, potent, and selective inhibitor of DOT1L that validated this therapeutic strategy. However, its suboptimal pharmacokinetic properties limited its clinical development. Building on this foundation, EPZ-5676 (Pinometostat) was developed as a more potent and pharmacokinetically optimized DOT1L inhibitor, which has advanced into clinical trials.

Mechanism of Action

Both EPZ004777 and EPZ-5676 are S-adenosylmethionine (SAM)-competitive inhibitors of DOT1L. They bind to the SAM-binding pocket of the enzyme, preventing the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This inhibition of DOT1L's catalytic activity leads to a global reduction in H3K79 methylation, which in turn downregulates the expression of MLL fusion target genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the in vitro and cellular efficacy of EPZ004777 and EPZ-5676.

ParameterThis compoundEPZ-5676 (Pinometostat)Reference(s)
Enzymatic Activity
DOT1L IC500.4 nMNot explicitly stated, but described as more potent than EPZ004777.[1]
DOT1L Ki~0.3 nM80 pM[2][3]
Cellular Activity (MLL-rearranged cell lines)
MV4-11 Proliferation IC50~4 nM (EC50)3.5 nM (14-day incubation)[2]
MOLM-13 Proliferation IC50~4 nM (EC50)Not explicitly stated, but effective in synergistic studies.[4]
THP-1 Proliferation IC50~4 nM (EC50)Not explicitly stated.
H3K79me2 Cellular IC50 (MV4-11 cells)Not explicitly stated.3 nM[2]
Selectivity >1,200-fold over other protein methyltransferases>37,000-fold over other methyltransferases tested[2]
In Vivo Efficacy Showed antitumor efficacy and increased survival in a mouse xenograft model, but had poor pharmacokinetic properties requiring continuous infusion.Caused complete and sustained tumor regressions in a rat xenograft model with no significant toxicity. Advanced to clinical trials.[2][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by DOT1L inhibition and a typical experimental workflow for evaluating these inhibitors.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79me2/3 Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates transcription mRNA mRNA Leukemogenic_Genes->mRNA transcription Leukemogenesis Leukemogenesis mRNA->Leukemogenesis translation & signaling Inhibitor EPZ004777 / EPZ-5676 Inhibitor->DOT1L inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the point of inhibition.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Enzyme_Assay DOT1L Enzymatic Assay (IC50/Ki determination) Cell_Culture MLL-rearranged Cell Lines (e.g., MV4-11, MOLM-13) Enzyme_Assay->Cell_Culture Lead Compound Selection Proliferation_Assay Cell Proliferation Assay (EC50 determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for H3K79me2 (Target engagement) Cell_Culture->Western_Blot Xenograft_Model Mouse/Rat Xenograft Model Proliferation_Assay->Xenograft_Model Candidate for In Vivo Studies Western_Blot->Xenograft_Model Confirmation of Cellular Activity Treatment Inhibitor Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: A typical experimental workflow for the preclinical evaluation of DOT1L inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DOT1L Enzymatic Inhibition Assay (Radiometric)

This assay quantifies the inhibition of DOT1L enzymatic activity in a cell-free system.

  • Materials:

    • Recombinant human DOT1L enzyme.

    • Nucleosome substrate.

    • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • S-adenosyl-L-homocysteine (SAH) for positive control.

    • Test compounds (EPZ004777 or EPZ-5676) serially diluted in DMSO.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT).

    • Scintillation cocktail.

    • Filter plates.

    • Scintillation counter.

  • Procedure:

    • Serially dilute the test compounds in DMSO.

    • In a microplate, add the diluted compounds, DOT1L enzyme, and nucleosome substrate in the assay buffer. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (with SAH).

    • Initiate the reaction by adding [³H]-SAM.

    • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding an excess of cold SAM or by spotting the reaction mixture onto filter paper and washing with trichloroacetic acid.

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled nucleosomes.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., using MV4-11 or MOLM-13 cells)

This assay measures the effect of the inhibitors on the growth of MLL-rearranged leukemia cell lines.

  • Materials:

    • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

    • Test compounds (EPZ004777 or EPZ-5676) serially diluted in DMSO.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or trypan blue).

    • Plate reader or cell counter.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for an extended period (e.g., 7-14 days), as the anti-proliferative effects of DOT1L inhibitors are often delayed. Change the medium with fresh compound every 3-4 days.

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader, or count viable cells using a cell counter.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.

Western Blot for H3K79 Dimethylation (H3K79me2)

This method is used to assess the in-cell target engagement of the DOT1L inhibitors by measuring the levels of H3K79me2.

  • Materials:

    • MLL-rearranged leukemia cell lines.

    • Test compounds (EPZ004777 or EPZ-5676).

    • Lysis buffer for histone extraction (e.g., hypotonic lysis buffer followed by acid extraction with 0.2 M HCl).

    • BCA protein assay kit.

    • SDS-PAGE gels (e.g., 15% polyacrylamide).

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-96 hours).

    • Harvest the cells and perform histone extraction.

    • Quantify the protein concentration of the histone extracts using a BCA assay.

    • Denature the histone samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

    • Quantify the band intensities to determine the relative levels of H3K79me2.

Conclusion

The development of EPZ004777 provided crucial proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias. It demonstrated that a potent and selective small-molecule inhibitor could effectively suppress the oncogenic activity driven by MLL fusion proteins. EPZ-5676 (Pinometostat) represents a significant advancement, with improved potency and pharmacokinetic properties that have enabled its evaluation in clinical trials.[2] For researchers in the field, both compounds remain valuable tools for investigating the biological roles of DOT1L and the consequences of its inhibition. EPZ-5676, however, stands out as the more clinically relevant and efficacious compound for in vivo studies and translational research. The continued investigation of DOT1L inhibitors, potentially in combination with other therapeutic agents, holds promise for improving outcomes for patients with MLL-rearranged leukemias.[4]

References

Validating the On-Target Effects of EPZ004777 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EPZ004777 hydrochloride with alternative DOT1L inhibitors, supported by experimental data. It is designed to assist researchers in validating the on-target effects of this potent epigenetic modulator.

This compound is a pioneering small molecule inhibitor of the histone methyltransferase DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][2] This modification plays a crucial role in gene transcription and is particularly implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias.[2][3] In these cancers, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, causing hypermethylation of H3K79 at specific gene loci, including HOX genes, which drives leukemogenesis.[1][4] EPZ004777 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby blocking this pathogenic methylation.[1][2]

Comparative Analysis of DOT1L Inhibitors

EPZ004777 has served as a foundational tool for validating DOT1L as a therapeutic target. However, subsequent research has led to the development of next-generation inhibitors with improved pharmacological properties. Here, we compare EPZ004777 with two notable alternatives: Pinometostat (EPZ-5676) and SGC0946.

Table 1: In Vitro Potency and Selectivity of DOT1L Inhibitors

CompoundTargetIC50 / KiSelectivityKey Cellular Effects
This compound DOT1L IC50: 0.4 nM [5][6]>1,200-fold selective over other tested protein methyltransferases. [6] For example, the IC50 for PRMT5 is 521 nM.[5]Inhibits cellular H3K79 methylation, suppresses MLL fusion target gene expression (e.g., HOXA9, MEIS1), induces cell cycle arrest, differentiation, and apoptosis in MLL-rearranged cells. [1][2][5]
Pinometostat (EPZ-5676)DOT1LKi: ≤0.08 nM[7][8]>37,000-fold selective over a panel of other protein methyltransferases.[7]Similar to EPZ004777, but with improved potency and a longer drug-target residence time.[4][7]
SGC0946DOT1LIC50: 0.3 nM[9]Over 100-fold selective for other histone methyltransferases.[9]More potent than EPZ004777 in reducing cellular H3K79 dimethylation (IC50: 2.6 nM in A431 cells).[9]

Table 2: Anti-proliferative Activity of DOT1L Inhibitors in MLL-rearranged Leukemia Cell Lines

Cell Line (MLL fusion)EPZ004777 IC50 (µM)Pinometostat (EPZ-5676) IC50 (µM)SGC0946 Cellular IC50 (nM) (H3K79me2 reduction)
MV4-11 (MLL-AF4)0.004[5]Not explicitly found in a comparable formatNot explicitly found in a comparable format
MOLM-13 (MLL-AF9)0.004[5]Not explicitly found in a comparable formatNot explicitly found in a comparable format
THP-1 (MLL-AF9)0.004[5]Not explicitly found in a comparable formatNot explicitly found in a comparable format
A431Not applicableNot applicable2.6[9]
MCF10ANot applicableNot applicable8.8[9]

Experimental Protocols

To aid in the experimental validation of EPZ004777's on-target effects, detailed protocols for key assays are provided below.

DOT1L Enzymatic Inhibition Assay (AlphaLISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant DOT1L.

  • Reagents and Materials:

    • Recombinant human DOT1L enzyme

    • Oligonucleosomes (substrate)

    • S-adenosylmethionine (SAM)

    • This compound and other test compounds

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl2, 0.1% BSA)

    • High Salt Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 0.1% Tween-20)

    • AlphaLISA anti-H3K79me2 Acceptor beads

    • Streptavidin Donor beads

    • Biotinylated anti-H3K79me2 antibody

    • 384-well white opaque assay plates

  • Procedure:

    • Prepare serial dilutions of EPZ004777 and control compounds in DMSO, then dilute in Assay Buffer.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of diluted DOT1L enzyme (e.g., 20 nM final concentration) and incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 2.5 µL of a mix of oligonucleosomes and SAM (e.g., 2 µM final concentration).

    • Incubate for a defined period (e.g., 15-90 minutes) at room temperature, protected from light.

    • Stop the reaction by adding 5 µL of High Salt Buffer.

    • Add 5 µL of a mix containing anti-H3K79me2 Acceptor beads and biotinylated anti-H3K79me2 antibody. Incubate for 60 minutes at room temperature.

    • Add 5 µL of Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

Cellular H3K79 Methylation Assay (Western Blot)

This method assesses the ability of EPZ004777 to inhibit H3K79 methylation within cells.

  • Reagents and Materials:

    • MLL-rearranged and non-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)

    • This compound

    • Cell culture medium and supplements

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K79me2, anti-total Histone H3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to a suitable density and treat with various concentrations of EPZ004777 or DMSO vehicle control for a specified duration (e.g., 48-96 hours).

    • Harvest cells and lyse them to extract total protein.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against H3K79me2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay determines the effect of EPZ004777 on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • MLL-rearranged and non-rearranged leukemia cell lines

    • This compound

    • Cell culture medium and supplements

    • 96-well clear or white-walled cell culture plates

    • MTT reagent or CellTiter-Glo luminescent cell viability assay reagent

    • Solubilization solution (for MTT)

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere or recover overnight.

    • Treat cells with a serial dilution of EPZ004777 or DMSO vehicle control.

    • Incubate for an extended period, typically 6 to 14 days, refreshing the medium and compound every 3-4 days.[2]

    • At the end of the incubation period, add the viability reagent (MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT, 10 minutes for CellTiter-Glo).

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo) using a plate reader.

    • Calculate the IC50 values from the dose-response curves.

Visualizing Mechanisms and Workflows

To further clarify the context and application of EPZ004777, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for target validation.

MLL_Fusion_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Outcomes MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits HOXA9_MEIS1 HOXA9 / MEIS1 Genes MLL_Fusion->HOXA9_MEIS1 Binds to regulatory regions Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates K79 H3K79me H3K79 Methylation Histone_H3->H3K79me Transcription Aberrant Transcription H3K79me->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Differentiation_Block Differentiation Block Transcription->Differentiation_Block EPZ004777 EPZ004777 EPZ004777->DOT1L Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Leukemogenesis Leukemogenesis Proliferation->Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: MLL Fusion Protein Oncogenic Pathway and Inhibition by EPZ004777.

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Enzymatic_Assay DOT1L Enzymatic Assay (IC50 Determination) Selectivity_Panel Selectivity Profiling (vs. other HMTs) Enzymatic_Assay->Selectivity_Panel Confirm Potency Cellular_Target_Engagement Cellular H3K79 Methylation (Western Blot / ELISA) Selectivity_Panel->Cellular_Target_Engagement Transition to Cellular Context Gene_Expression Target Gene Expression (qPCR for HOXA9, MEIS1) Cellular_Target_Engagement->Gene_Expression Confirm Downstream Effects Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis, Cell Cycle) Gene_Expression->Phenotypic_Assay Link to Cellular Phenotype Xenograft_Model MLL-rearranged Leukemia Xenograft Model Phenotypic_Assay->Xenograft_Model Evaluate In Vivo PD_Biomarkers Pharmacodynamic Biomarkers (H3K79me2 in tumors) Xenograft_Model->PD_Biomarkers Confirm Target Engagement In Vivo Efficacy Anti-tumor Efficacy (Tumor growth inhibition, survival) PD_Biomarkers->Efficacy Correlate with Efficacy

Caption: General Experimental Workflow for Validating On-Target Effects of a DOT1L Inhibitor.

References

A Comparative Guide to DOT1L Inhibitors: EPZ004777 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EPZ004777 hydrochloride and other prominent DOT1L inhibitors. It includes supporting experimental data, detailed protocols, and visualizations to aid in the evaluation of these compounds for research and therapeutic development.

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that plays a crucial role in regulating gene transcription by methylating histone H3 on lysine 79 (H3K79).[1][2] Its aberrant activity has been strongly implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target.[2][3] This has led to the development of several small molecule inhibitors aimed at blocking DOT1L's catalytic activity.

This guide focuses on a comparative analysis of this compound, a first-generation DOT1L inhibitor, against its successors and other notable inhibitors, including Pinometostat (EPZ-5676) and SGC0946.

Quantitative Comparison of DOT1L Inhibitors

The following table summarizes the key quantitative data for this compound, Pinometostat (EPZ-5676), and SGC0946, highlighting their potency, binding affinity, and cellular activity.

InhibitorIn Vitro IC50 (nM)Ki (nM)Cellular H3K79me2 IC50 (nM)Cell Proliferation IC50 (nM, MV4-11 cells)Selectivity (fold)
This compound 0.4[4][5][6]Not consistently reported264 (A431 cells)[7]170[8]>1,200 vs. other HMTs[6]
Pinometostat (EPZ-5676) 0.8[9]0.08[9][10][11]2.6[11]3.5 - 9[11][12]>37,000 vs. other PMTs[11][12]
SGC0946 0.3[13][14][15]0.06[13]2.65 (A431 cells)[14]Not specified for MV4-11>100 vs. other HMTs[15]

Key Observations:

  • Potency: All three inhibitors exhibit high potency in in vitro enzymatic assays, with IC50 values in the sub-nanomolar range. SGC0946 is the most potent in vitro, closely followed by EPZ004777.[4][5][6][13][14][15]

  • Binding Affinity: Pinometostat and SGC0946 show exceptionally tight binding to DOT1L, with Ki values in the picomolar range.[9][10][11][13]

  • Cellular Activity: A significant difference is observed in cellular assays. Pinometostat and SGC0946 are substantially more potent in inhibiting cellular H3K79 methylation and cell proliferation compared to EPZ004777.[7][11][12] This improved cellular efficacy is a key advantage of the second-generation inhibitors.

  • Selectivity: All compounds demonstrate high selectivity for DOT1L over other histone methyltransferases (HMTs) and protein methyltransferases (PMTs), which is crucial for minimizing off-target effects.[6][11][12][15] Pinometostat exhibits the highest reported selectivity.[11][12]

DOT1L Signaling Pathways

DOT1L is involved in several critical cellular pathways. Its primary role in MLL-rearranged leukemia is the aberrant recruitment to and methylation of H3K79 at MLL fusion target genes, leading to their sustained expression and leukemogenesis.[2][3] DOT1L's involvement in the Wnt signaling pathway is more controversial, with some studies suggesting a role in regulating Wnt target genes, while others indicate it is not essential.[1][16][17][18][19] Additionally, DOT1L participates in the DNA damage response, where its inhibition can sensitize cancer cells to DNA-damaging agents.[20][21][22][23][24]

DOT1L_Signaling_Pathway cluster_0 MLL-Rearranged Leukemia cluster_1 DNA Damage Response cluster_2 Wnt Signaling (Context-Dependent) MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF9) DOT1L_Recruitment Recruitment of DOT1L MLL_Fusion_Protein->DOT1L_Recruitment H3K79_Hypermethylation H3K79 Hypermethylation DOT1L_Recruitment->H3K79_Hypermethylation Leukemogenic_Genes Expression of Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79_Hypermethylation->Leukemogenic_Genes Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression DNA_Damage DNA Double-Strand Break ATM_Activation ATM Activation DNA_Damage->ATM_Activation H2AX_Phosphorylation γH2AX Formation ATM_Activation->H2AX_Phosphorylation DNA_Repair Homologous Recombination Repair H2AX_Phosphorylation->DNA_Repair DOT1L_DDR DOT1L DOT1L_DDR->H2AX_Phosphorylation modulates Wnt_Ligand Wnt Ligand Beta_Catenin β-catenin Stabilization Wnt_Ligand->Beta_Catenin TCF_LEF TCF/LEF Complex Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes DOT1L_Wnt DOT1L DOT1L_Wnt->Wnt_Target_Genes may regulate DOT1L_Inhibitors DOT1L Inhibitors (EPZ004777, Pinometostat, SGC0946) DOT1L_Inhibitors->DOT1L_Recruitment inhibit DOT1L_Inhibitors->DOT1L_DDR inhibit DOT1L_Inhibitors->DOT1L_Wnt inhibit

Caption: DOT1L signaling pathways in different cellular contexts.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of DOT1L inhibitors.

In Vitro DOT1L Enzyme Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group.

Materials:

  • Recombinant DOT1L enzyme

  • Biotinylated nucleosomes (substrate)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • S-adenosyl-L-homocysteine (SAH) for positive control

  • Test inhibitors (EPZ004777, etc.)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.1% BSA)

  • Streptavidin-coated SPA beads

  • Microplates (e.g., 384-well)

  • Scintillation counter

Procedure:

  • Serially dilute the test inhibitors in DMSO.

  • Add the diluted inhibitors to the microplate wells.

  • Prepare a reaction mixture containing DOT1L enzyme, biotinylated nucleosomes, and assay buffer.

  • Add the reaction mixture to the wells containing the inhibitors.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

  • Add streptavidin-coated SPA beads to the wells and incubate to allow binding to the biotinylated nucleosomes.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular H3K79 Methylation Assay (High-Content Imaging)

This assay measures the level of H3K79 methylation within cells after treatment with a DOT1L inhibitor.

Materials:

  • Cell line of interest (e.g., A431, MV4-11)

  • Test inhibitors

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100)

  • Blocking buffer (e.g., BSA in PBS)

  • High-content imaging system

Procedure:

  • Seed cells in a multi-well imaging plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the DOT1L inhibitor for a prolonged period (e.g., 4 days) to account for the slow turnover of histone modifications.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with primary antibodies against H3K79me2 and total Histone H3.

  • Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the fluorescence intensity of H3K79me2 and normalize it to the total Histone H3 signal in the nucleus.

  • Determine the cellular IC50 value for the inhibition of H3K79 methylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel DOT1L inhibitors.

Experimental_Workflow HTS High-Throughput Screening (e.g., Luminescence-based assay) Hit_Identification Hit Identification HTS->Hit_Identification In_Vitro_Assay In Vitro Enzymatic Assay (IC50 and Ki determination) Hit_Identification->In_Vitro_Assay Cellular_Assay Cellular H3K79 Methylation Assay (Cellular IC50) In_Vitro_Assay->Cellular_Assay Selectivity_Panel Selectivity Profiling (vs. other methyltransferases) Cellular_Assay->Selectivity_Panel Cell_Proliferation_Assay Cell Proliferation/Viability Assay (e.g., in MLL-rearranged cell lines) Selectivity_Panel->Cell_Proliferation_Assay Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR for HOXA9, MEIS1) Cell_Proliferation_Assay->Gene_Expression_Analysis In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Gene_Expression_Analysis->In_Vivo_Studies

Caption: A typical experimental workflow for DOT1L inhibitor evaluation.

Conclusion

This compound was a pioneering DOT1L inhibitor that validated the therapeutic potential of targeting this enzyme in MLL-rearranged leukemias. However, subsequent research has led to the development of second-generation inhibitors, such as Pinometostat (EPZ-5676) and SGC0946, which exhibit significantly improved cellular potency and, in the case of Pinometostat, enhanced selectivity.[7][11][12] These advancements have been crucial for the clinical translation of DOT1L inhibitors. This guide provides a framework for researchers to compare these compounds and select the most appropriate tool for their specific research needs, while also offering standardized protocols to ensure reproducible and comparable results.

References

EPZ004777 Hydrochloride: A Comparative Analysis of its Cross-reactivity with other Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of EPZ004777 hydrochloride against its primary target, the histone methyltransferase DOT1L, versus a panel of other methyltransferases. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

EPZ004777 is a potent and highly selective inhibitor of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79)[1][2][3]. Dysregulation of DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL)[1][2][4]. The selectivity of a small molecule inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. This guide focuses on the cross-reactivity profile of EPZ004777.

Comparative Inhibitory Activity

This compound demonstrates remarkable selectivity for DOT1L over other histone methyltransferases (HMTs)[1][5]. The following table summarizes the half-maximal inhibitory concentration (IC50) values of EPZ004777 against a panel of human methyltransferases, as determined by in vitro enzymatic assays.

MethyltransferaseTarget ResidueIC50 (nM)Fold Selectivity vs. DOT1L
DOT1L H3K79 0.4 1
CARM1 (PRMT4)H3R17>50,000>125,000
EHMT2 (G9a)H3K9>50,000>125,000
EZH1H3K27>50,000>125,000
EZH2H3K27>50,000>125,000
MLL1H3K4>50,000>125,000
NSD2H3K36>50,000>125,000
PRMT1H4R3>50,000>125,000
PRMT3H4R3>50,000>125,000
PRMT5H4R35211302.5
PRMT6H3R2>50,000>125,000
SETD2H3K36>50,000>125,000
SETD7H3K4>50,000>125,000
SETD8H4K20>50,000>125,000
SUV39H1H3K9>50,000>125,000
SUV39H2H3K9>50,000>125,000

Data sourced from Daigle et al., 2011.

As the data indicates, EPZ004777 is highly selective for DOT1L, with IC50 values for other tested methyltransferases being over 1,000-fold higher[1][5]. This high degree of selectivity is a crucial attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of other methyltransferases.

Signaling Pathway and Mechanism of Action

EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L[1]. By blocking the binding of SAM to DOT1L, EPZ004777 prevents the methylation of H3K79. In the context of MLL-rearranged leukemias, the aberrant recruitment of DOT1L by MLL-fusion proteins leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression. Inhibition of DOT1L by EPZ004777 reverses this hypermethylation, leading to the downregulation of leukemogenic genes and subsequent cell death in MLL-rearranged cancer cells[1][2].

EPZ004777_Mechanism_of_Action cluster_0 DOT1L Catalytic Cycle cluster_1 Inhibition by EPZ004777 SAM S-Adenosylmethionine (SAM) DOT1L DOT1L Enzyme SAM->DOT1L Binds Inhibited_DOT1L Inactive DOT1L Complex SAM->Inhibited_DOT1L Binding Blocked me_H3K79 Methylated H3K79 DOT1L->me_H3K79 Methylates SAH S-Adenosylhomocysteine (SAH) DOT1L->SAH Releases DOT1L->Inhibited_DOT1L H3K79 Histone H3 (unmethylated K79) H3K79->DOT1L Binds EPZ004777 EPZ004777 EPZ004777->DOT1L Competitively Binds

Mechanism of competitive inhibition of DOT1L by EPZ004777.

Experimental Protocols

The selectivity of EPZ004777 was determined using a radiometric methyltransferase assay. The following is a detailed protocol for assessing the IC50 values against a panel of methyltransferases.

In Vitro Methyltransferase Inhibition Assay (Radiometric)

1. Reagents and Materials:

  • This compound (or other test compounds) serially diluted in DMSO.

  • Recombinant human methyltransferase enzymes (e.g., DOT1L, PRMT5, etc.).

  • S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).

  • Unlabeled S-adenosyl-L-methionine (SAM).

  • Specific histone peptide or nucleosome substrates for each enzyme.

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • S-adenosyl-L-homocysteine (SAH) for positive control (100% inhibition).

  • 96-well or 384-well assay plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

2. Assay Procedure:

  • Prepare serial dilutions of EPZ004777 in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add 24 µL of a solution containing the specific methyltransferase enzyme and its corresponding substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the methyltransferase reaction by adding 25 µL of a solution containing a mixture of ³H-SAM and unlabeled SAM in assay buffer. The final concentrations of SAM and the substrate should be at or near their respective Km values for each enzyme to ensure balanced assay conditions[6].

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized for each enzyme to ensure the reaction is within the linear range.

  • Terminate the reaction by adding a stop solution, such as 50 µL of 8 M guanidine hydrochloride or by spotting the reaction mixture onto phosphocellulose filter paper.

  • If using filter paper, wash the filters extensively with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove unincorporated ³H-SAM.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the amount of incorporated ³H-methyl groups using a microplate scintillation counter.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental_Workflow start Start prep_cmpd Prepare Serial Dilutions of EPZ004777 start->prep_cmpd add_cmpd Add Compound/DMSO to Assay Plate prep_cmpd->add_cmpd add_enzyme_sub Add Enzyme and Substrate Mixture add_cmpd->add_enzyme_sub pre_incubate Pre-incubate add_enzyme_sub->pre_incubate add_sam Initiate Reaction with ³H-SAM/SAM pre_incubate->add_sam incubate Incubate at 30°C add_sam->incubate terminate Terminate Reaction incubate->terminate wash Wash to Remove Unincorporated ³H-SAM terminate->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Workflow for the radiometric methyltransferase inhibition assay.

Conclusion

References

A Comparative Guide to EPZ004777 Hydrochloride and Other DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the published findings for EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L, with other notable DOT1L inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DOT1L in cancers such as MLL-rearranged leukemia.

Introduction to EPZ004777 and DOT1L Inhibition

EPZ004777 is a small molecule inhibitor of DOT1L, an enzyme that exclusively methylates histone H3 at lysine 79 (H3K79).[1][2] In mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion proteins aberrantly recruit DOT1L, leading to hypermethylation of H3K79 at specific gene loci, which in turn drives leukemogenic gene expression.[1][3][4][5] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[1] This inhibition of DOT1L activity leads to the suppression of MLL fusion target gene expression, cell cycle arrest, and ultimately apoptosis in MLL-rearranged leukemia cells.[1][6] While a promising preclinical candidate, EPZ004777's suboptimal pharmacokinetic properties hindered its clinical development, paving the way for its successor, EPZ-5676 (pinometostat).[1]

Comparative Performance of DOT1L Inhibitors

The following tables summarize the in vitro efficacy of this compound and other DOT1L inhibitors across various leukemia cell lines. The data is compiled from multiple publications, and direct comparison should be made with consideration of potential variations in experimental conditions.

Table 1: In Vitro Enzymatic Inhibition of DOT1L

CompoundIC50 (nM)Ki (nM)Selectivity
EPZ004777 0.4[2][3][4][7]0.5[8]>1,200-fold over other PMTs[7]
EPZ-5676 (Pinometostat) -0.08[9]>37,000-fold over other methyltransferases[9]
SGC0946 0.3 ± 0.1--
Compound 10 10[10]--
Compound 11 150[10]--
SYC-522 -0.5[8]>100,000-fold over PRMT1, CARM1, SUV39H1[8]

Table 2: Anti-proliferative Activity (IC50) in MLL-rearranged Leukemia Cell Lines (10-18 day treatment)

Cell LineOncogenic DriverEPZ004777 (nM)EPZ-5676 (Pinometostat) (nM)Compound 10 (nM)Compound 11 (nM)
MOLM-13 MLL-AF94[7]8.3[6]4.8[6]6.2[6]
MV4-11 MLL-AF44[7]3.5[9]6.1[6]7.9[6]
RS4;11 MLL-AF4-15.2[6]8.9[6]11.6[6]
SEM MLL-AF4-21.4[6]12.5[6]16.2[6]
KOPN-8 MLL-ENL-33.1[6]19.4[6]25.1[6]
NOMO-1 MLL-AF9-45.6[6]26.7[6]34.6[6]

Table 3: Anti-proliferative Activity (IC50) in Non-MLL-rearranged Leukemia Cell Lines (14-day treatment)

Cell LineOncogenic DriverEPZ-5676 (Pinometostat) (nM)
OCI-AML2 NPM1c>10,000[6]
OCI-AML3 NPM1c>10,000[6]

Experimental Protocols

In Vitro DOT1L Histone Methyltransferase (HMT) Assay

This protocol is adapted from published methods to quantify the enzymatic activity of DOT1L.[2][7][11]

Materials:

  • Recombinant human DOT1L enzyme

  • Nucleosome substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Unlabeled S-adenosyl-L-methionine (SAM)

  • This compound or other test inhibitors

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl)

  • 384-well microtiter plates

  • Scintillation counter

Procedure:

  • Serially dilute the test inhibitor in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions for a ten-point concentration curve.

  • Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM S-adenosyl-L-homocysteine, SAH).

  • Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing [³H]-SAM and nucleosomes in assay buffer. The final concentrations should be at the respective Km values for both substrates (balanced conditions).

  • Incubate the reaction for 120 minutes at room temperature.

  • Quench the reaction by adding a high concentration of unlabeled SAM (e.g., 800 µM).

  • Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.

  • Calculate IC50 values from the dose-response curves.

Cell Viability Assay

This protocol outlines a common method to assess the anti-proliferative effects of DOT1L inhibitors on leukemia cell lines.[7][12][13][14][15][16]

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Appropriate cell culture medium

  • This compound or other test inhibitors

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed exponentially growing cells into 96-well plates at a density of approximately 3 x 10⁴ cells/well in a final volume of 150 µL.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for an extended period (typically 10-18 days for DOT1L inhibitors).

  • Every 3-4 days, determine the viable cell number using a cell viability reagent according to the manufacturer's instructions. At the same time, replace the media with fresh media containing the appropriate concentration of the inhibitor and re-plate the cells at the initial density.

  • On the final day of the assay, measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the total viable cell number at each time point, adjusting for the splits.

  • Determine IC50 values from the dose-response curves at the final time point.

Visualizations

DOT1L Signaling Pathway in MLL-rearranged Leukemia

DOT1L_Signaling_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates Target_Genes Target Genes (e.g., HOXA9, MEIS1) Transcription Leukemogenic Gene Expression Target_Genes->Transcription H3K79me H3K79 Hypermethylation H3K79->H3K79me H3K79me->Target_Genes activates Leukemia Leukemia Progression Transcription->Leukemia EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow start Start biochem_assay Biochemical HMT Assay (IC50 determination) start->biochem_assay cell_culture Leukemia Cell Culture (MLL-rearranged vs. non-rearranged) start->cell_culture data_analysis Data Analysis and Comparison biochem_assay->data_analysis viability_assay Cell Viability Assay (IC50 determination) cell_culture->viability_assay gene_expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) cell_culture->gene_expression viability_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in vitro characterization of a DOT1L inhibitor.

Logical Relationship of EPZ004777 and its Successor

Logical_Relationship EPZ004777 EPZ004777 (Preclinical Candidate) Limitations Limitations: - Suboptimal Pharmacokinetics EPZ004777->Limitations EPZ5676 EPZ-5676 (Pinometostat) (Clinical Candidate) Limitations->EPZ5676 led to development of Improvement Improvement: - Enhanced Pharmacokinetics EPZ5676->Improvement

Caption: The logical progression from the discovery of EPZ004777 to its successor, EPZ-5676.

References

EPZ004777 Hydrochloride: A Comparative Guide for DOT1L Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EPZ004777 hydrochloride with other tool compounds for the validation of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase implicated in various cancers, particularly MLL-rearranged leukemias. We present objective performance comparisons, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate tool compound for your research needs.

Introduction to DOT1L Inhibition

DOT1L is the sole known enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] In cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, the MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, leading to hypermethylation of H3K79 and subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4][5] Inhibition of DOT1L's enzymatic activity has emerged as a promising therapeutic strategy to reverse this aberrant methylation, suppress oncogenic gene expression, and selectively eliminate cancer cells.[3][5] EPZ004777 was a pioneering potent and selective small-molecule inhibitor of DOT1L that provided crucial proof-of-concept for this therapeutic approach.[3]

Comparative Analysis of DOT1L Inhibitors

This compound serves as a valuable tool for preclinical validation of DOT1L. However, several other potent and selective inhibitors have since been developed, each with distinct characteristics. This section compares EPZ004777 with two notable alternatives: Pinometostat (EPZ-5676) and SGC0946.

Performance Data

The following table summarizes the key quantitative data for EPZ004777, Pinometostat, and SGC0946, highlighting their potency and cellular activity.

CompoundIn Vitro Potency (IC50/Ki)Cellular H3K79me2 Inhibition (IC50)Cell Proliferation Inhibition (IC50)Selectivity
This compound IC50: 0.4 nM[6][7][8]Not explicitly statedMV4-11: 9 nM (as EPZ-5676)[9]>1200-fold over other PMTs[6]
Pinometostat (EPZ-5676) Ki: 80 pM[9][10]MV4-11: 2.6 nM[9]MV4-11: 9 nM[9]>37,000-fold over other PMTs[9]
SGC0946 IC50: 0.3 nM[1][11][12]A431: 2.6 nM[1][12], MCF10A: 8.8 nM[1][12]MLL-AF9 transformed cells: effective at 1-5 µM[11][13]>100-fold over other HMTs[1][12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of inhibitor validation, the following diagrams are provided.

DOT1L_Signaling_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates Histone_H3 Histone H3 H3K79me H3K79me2/3 H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Increased Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits

Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of EPZ004777.

Experimental_Workflow Experimental Workflow for DOT1L Inhibitor Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assay (DOT1L enzyme activity) Cellular_Assay Cellular Assay (H3K79 methylation) Biochemical_Assay->Cellular_Assay Confirm cellular target engagement Proliferation_Assay Cell Proliferation Assay (MLL-rearranged vs. WT cells) Cellular_Assay->Proliferation_Assay Assess functional effect Xenograft_Model Mouse Xenograft Model (e.g., MV4-11) Proliferation_Assay->Xenograft_Model Evaluate in vivo potential PD_Analysis Pharmacodynamic Analysis (H3K79me2 in tumors) Xenograft_Model->PD_Analysis Efficacy_Study Efficacy Study (Tumor growth inhibition, survival) Xenograft_Model->Efficacy_Study

Caption: A typical workflow for the validation of a DOT1L inhibitor like EPZ004777.

Detailed Experimental Protocols

Biochemical Assay for DOT1L Inhibition

This protocol is adapted from the methods used for the characterization of EPZ004777.[6]

Objective: To determine the in vitro potency (IC50) of a test compound against DOT1L methyltransferase activity.

Materials:

  • Recombinant human DOT1L (e.g., 1-416 fragment)

  • Nucleosomes as substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Unlabeled S-adenosyl-L-methionine (SAM)

  • Test compound (e.g., this compound)

  • S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition

  • Assay buffer: 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin

  • Quench solution: 800 mM unlabeled SAM

  • 384-well microtiter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series starting from 1 mM is used.[6]

  • Add 1 µL of each compound dilution to the wells of a 384-well plate. For the 100% inhibition control, use a final concentration of 2.5 mM SAH.[6]

  • Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well and incubate for 30 minutes at room temperature.[6]

  • Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM ³H-SAM and 20 nM nucleosomes in assay buffer.[6] The final reaction volume is 51 µL.

  • Incubate the reaction for 120 minutes at room temperature.[6]

  • Quench the reaction by adding 10 µL of 800 mM unlabeled SAM.[6]

  • Transfer the reaction mixture to a filter plate to capture the methylated nucleosomes.

  • Wash the filter plate to remove unincorporated ³H-SAM.

  • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the SAH control (100% inhibition).

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for H3K79 Methylation

Objective: To assess the ability of a test compound to inhibit H3K79 methylation in a cellular context.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test compound

  • Histone extraction buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-H3K79me2 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 4 days).[12]

  • Harvest the cells and perform histone extraction.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

  • Determine the IC50 value for the inhibition of cellular H3K79 methylation.

Cell Proliferation Assay

Objective: To evaluate the effect of a DOT1L inhibitor on the proliferation of MLL-rearranged and non-rearranged cell lines.

Materials:

  • MLL-rearranged cell lines (e.g., MV4-11, MOLM-13)

  • Non-MLL-rearranged cell line (e.g., Jurkat) as a negative control

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well or 384-well clear-bottom plates

  • Plate reader

Procedure:

  • Seed the cells at an appropriate density in multi-well plates.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for an extended period, typically 4 to 14 days, as the anti-proliferative effects of DOT1L inhibitors can be slow to manifest.[7][11]

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent viability relative to DMSO-treated control cells.

  • Determine the IC50 value for cell proliferation inhibition for each cell line. The selectivity of the compound is demonstrated by a significantly lower IC50 in MLL-rearranged cells compared to non-rearranged cells.[7]

Conclusion

This compound remains a cornerstone tool compound for the preclinical validation of DOT1L as a therapeutic target. Its high potency and selectivity provided the initial compelling evidence for the therapeutic potential of DOT1L inhibition in MLL-rearranged leukemias.[5] For researchers requiring a compound with improved pharmacokinetic properties for in vivo studies, Pinometostat (EPZ-5676) represents a more clinically advanced option.[2][14] SGC0946 offers comparable in vitro potency to EPZ004777 and serves as an excellent chemical probe for investigating the cellular functions of DOT1L.[12] The choice of tool compound will ultimately depend on the specific experimental needs, with EPZ004777 providing a robust and well-characterized starting point for DOT1L research.

References

Synergistic Effects of EPZ004777 Hydrochloride and Other Epigenetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic cancer therapy is rapidly evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L, has emerged as a promising therapeutic agent, particularly in cancers driven by MLL rearrangements. This guide provides a comprehensive comparison of the synergistic effects of EPZ004777 hydrochloride and its analogues with other classes of epigenetic drugs, supported by experimental data and detailed protocols.

Combination with EZH2 Inhibitors

The combination of DOT1L inhibitors with inhibitors of EZH2, a histone methyltransferase that catalyzes the methylation of H3K27, has demonstrated significant synergistic anti-cancer effects, particularly in neuroblastoma.

Quantitative Data Summary
Combination DrugsCancer ModelKey Synergistic OutcomesSupporting Evidence
SGC0946 (DOT1L inhibitor) + GSK343 (EZH2 inhibitor)Neuroblastoma Cell Lines (SK-N-BE(2)-C, CHP134, KELLY, etc.)Strong synergy observed across 8 neuroblastoma cell lines. The combination induced late apoptosis in 87.7% of SK-N-BE(2)-C cells, compared to 2.07% for GSK343 and 0.037% for SGC0946 alone.[1]Synergism was determined using the BLISS synergy model.[1]
Experimental Protocols

Cell Viability and Synergy Analysis: [1]

  • Cell Lines: A panel of 8 neuroblastoma cell lines and normal human fibroblast cell lines were used.

  • Drug Treatment: Cells were treated with a 6x6 dilution matrix of SGC0946 and GSK343, with concentrations corresponding to fractions and multiples of their IC50 values (¼x, ½x, 1x, 2x, and 4x IC50). For validation, a 9-point dose-response curve was generated for the individual drugs and their 1:1 combination.

  • Viability Assay: Cell viability was assessed after 72 hours of treatment using a resazurin-based assay.

  • Synergy Calculation: Synergy was calculated using the BLISS model of drug independence. For all synergy index (SI) values, SI > 0 indicates synergy, SI = 0 is additive, and SI < 1 is antagonistic.

Apoptosis Assay: [1]

  • Cell Line: SK-N-BE(2)-C neuroblastoma cells.

  • Treatment: Cells were treated with DMSO (control), GSK343 (12.8 μM), SGC0946 (12.8 μM), or the combination (1:1 ratio) for 24 hours.

  • Analysis: Apoptosis was assessed by flow cytometry after staining with Annexin V and 7-AAD.

Signaling Pathway

The synergistic effect of combined DOT1L and EZH2 inhibition in neuroblastoma is mediated through the induction of an ATF4-mediated endoplasmic reticulum (ER) stress response.[1][2]

G DOT1Li SGC0946 (DOT1L Inhibitor) ER_Stress Endoplasmic Reticulum (ER) Stress DOT1Li->ER_Stress EZH2i GSK343 (EZH2 Inhibitor) EZH2i->ER_Stress ATF4 ATF4 Activation ER_Stress->ATF4 leads to Apoptosis Apoptosis ATF4->Apoptosis induces

Fig. 1: Synergistic induction of ER stress and apoptosis.

Combination with Menin-MLL Interaction Inhibitors

The interaction between menin and MLL fusion proteins is critical for the aberrant gene expression that drives MLL-rearranged leukemias. Combining DOT1L inhibitors with drugs that disrupt this interaction has shown potent synergistic effects.

Quantitative Data Summary
Combination DrugsCancer ModelKey Synergistic OutcomesSupporting Evidence
EPZ004777 or EPZ-5676 (DOT1L inhibitors) + MI-2-2 or MI-503 (Menin-MLL inhibitors)MLL-rearranged Leukemia Cell Lines (in vitro) and primary leukemia cellsMarkedly enhanced induction of differentiation and cell killing compared to single agents. More profound suppression of MLL fusion protein and MYC target genes.[3]The combination of a DOT1L inhibitor with a menin-MLL interaction inhibitor was found to be highly effective.[3][4]
EPZ5676 (DOT1L inhibitor) + MI-136 (Menin inhibitor)Ovarian Cancer Cell Lines (PEO1, PEO4)Additive effect on growth inhibition in both chemotherapy-sensitive and -refractory cells.[5][6][7]The combination led to significant changes in the transcriptome, affecting pathways related to cell cycle, MYC, and KRAS signaling.[5][7]
Experimental Protocols

Leukemia Cell Proliferation and Differentiation: [3][8]

  • Cell Lines: MLL-rearranged leukemia cell lines and primary patient samples.

  • Drug Treatment: Cells were treated with EPZ004777 or EPZ-5676 in combination with MI-2-2 or MI-503.

  • Analysis: Cell proliferation was assessed using standard cell counting methods or viability assays. Differentiation was evaluated by morphology and the expression of cell surface markers (e.g., CD14) via flow cytometry. Gene expression was analyzed by qRT-PCR.

Ovarian Cancer Cell Proliferation: [5][6][7]

  • Cell Lines: PEO1 and PEO4 ovarian cancer cell lines.

  • Drug Treatment: Cells were treated with increasing concentrations of MI-136 and EPZ5676 for up to twelve days.

  • Analysis: Cell proliferation was measured by MTT assay. The effect of the combination was analyzed using the Loewe additivity model.

Signaling Pathway

In MLL-rearranged leukemia, MLL fusion proteins aberrantly recruit DOT1L and the MLL-menin complex to target genes like HOXA9 and MEIS1, leading to their overexpression and leukemogenesis. Dual inhibition of DOT1L and the MLL-menin interaction synergistically reverses this process.

G cluster_0 MLL-Fusion Complex cluster_1 Inhibitors MLL_Fusion MLL Fusion Protein Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes recruits Menin Menin Menin->MLL_Fusion interacts with DOT1L DOT1L DOT1L->MLL_Fusion recruited by Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits Menin_i Menin Inhibitor (MI-2-2) Menin_i->Menin inhibits

Fig. 2: Dual inhibition of the MLL-fusion oncogenic pathway.

Combination with DNA Hypomethylating Agents

The analogue of EPZ004777, EPZ-5676, has shown synergistic anti-proliferative activity when combined with DNA hypomethylating agents (HMAs) like azacitidine and decitabine in MLL-rearranged leukemia.

Quantitative Data Summary
Combination DrugsCancer ModelKey Synergistic OutcomesSupporting Evidence
EPZ-5676 (DOT1L inhibitor) + Azacitidine or Decitabine (DNMT inhibitors)MLL-rearranged Leukemia Cell Lines (MOLM-13, MV4-11)Synergistic anti-proliferative activity was observed.[9][10]Synergy was determined using the Chou-Talalay method.[11] A clinical trial (NCT03701295) is evaluating the combination of pinometostat (EPZ-5676) and azacitidine in AML patients.[12]
Experimental Protocols

Cell Proliferation and Synergy Analysis: [9][11]

  • Cell Lines: MOLM-13 and MV4-11 MLL-rearranged leukemia cell lines.

  • Drug Treatment: Cells were co-treated with EPZ-5676 and either azacitidine or decitabine. A pre-treatment model was also tested where cells were incubated with EPZ-5676 for several days before the addition of the HMA.

  • Analysis: Anti-proliferative effects were measured, and synergy was quantified using the Chou-Talalay method, generating Combination Index (CI) values.

Experimental Workflow

The experimental design to assess the synergy between DOT1L inhibitors and DNA hypomethylating agents typically involves a matrix of drug concentrations to robustly determine the nature of the interaction.

G Start Seed MLL-rearranged leukemia cells Treatment Treat with a matrix of EPZ-5676 and HMA (Azacitidine/Decitabine) concentrations Start->Treatment Incubation Incubate for a defined period (e.g., 7 days) Treatment->Incubation Viability Measure cell viability (e.g., MTT, CellTiter-Glo) Incubation->Viability Analysis Calculate Combination Index (CI) using Chou-Talalay method Viability->Analysis Result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) Analysis->Result

Fig. 3: Workflow for synergy assessment.

Conclusion

The combination of EPZ004777 and its analogues with other epigenetic modifiers represents a promising therapeutic strategy for various cancers. The synergistic interactions observed with EZH2 inhibitors, menin-MLL inhibitors, and DNA hypomethylating agents highlight the potential to achieve enhanced anti-tumor activity, overcome drug resistance, and potentially reduce treatment-related toxicities. The detailed experimental protocols and pathway analyses provided in this guide offer a valuable resource for researchers and clinicians working to advance these combination therapies into clinical practice. Further investigation into the precise molecular mechanisms and the identification of predictive biomarkers will be crucial for optimizing patient selection and treatment outcomes.

References

A Head-to-Head Showdown: EPZ004777 vs. Menin-MLL Inhibitors in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective targeted therapies for aggressive cancers like Mixed Lineage Leukemia (MLL)-rearranged leukemia is a paramount challenge. Two prominent therapeutic strategies have emerged, targeting critical epigenetic and protein-protein interaction pathways: the DOT1L inhibitor EPZ004777 and the class of menin-MLL interaction inhibitors. This guide provides a comprehensive, data-driven comparison of these two approaches, offering insights into their mechanisms, preclinical efficacy, and clinical potential.

At a Glance: Key Differences and Mechanisms of Action

EPZ004777 and menin-MLL inhibitors, while both aiming to disrupt the oncoprotein complexes that drive MLL-rearranged leukemia, operate through distinct mechanisms. EPZ004777 is a potent and selective inhibitor of the histone methyltransferase DOT1L.[1][2] In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] By inhibiting DOT1L's enzymatic activity, EPZ004777 aims to reverse this aberrant methylation and suppress the oncogenic gene expression program.

On the other hand, menin-MLL inhibitors are designed to disrupt the critical protein-protein interaction between menin and the MLL fusion protein.[5][6][7] Menin acts as a crucial scaffold protein, tethering the MLL fusion protein to chromatin and enabling its oncogenic function. By blocking this interaction, these inhibitors prevent the recruitment of the MLL fusion complex to its target genes, ultimately leading to the downregulation of the same key downstream targets, HOXA9 and MEIS1.[7][8][9]

dot

cluster_epz EPZ004777 Pathway cluster_menin Menin-MLL Inhibitor Pathway MLL_Fusion_EPZ MLL Fusion Protein DOT1L DOT1L MLL_Fusion_EPZ->DOT1L recruits H3K79 Histone H3K79 DOT1L->H3K79 methylates Leukemogenic_Genes_EPZ Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79->Leukemogenic_Genes_EPZ activates EPZ004777 EPZ004777 EPZ004777->DOT1L inhibits MLL_Fusion_Menin MLL Fusion Protein Menin Menin MLL_Fusion_Menin->Menin interacts with Chromatin Chromatin Menin->Chromatin tethers to Leukemogenic_Genes_Menin Leukemogenic Genes (e.g., HOXA9, MEIS1) Chromatin->Leukemogenic_Genes_Menin activates Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin disrupts interaction

Caption: Signaling pathways targeted by EPZ004777 and Menin-MLL inhibitors.

Preclinical Efficacy: A Quantitative Comparison

The preclinical activity of both EPZ004777 and various menin-MLL inhibitors has been extensively evaluated in in vitro and in vivo models of MLL-rearranged leukemia. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity (IC50) of EPZ004777 and Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionEPZ004777 IC50 (nM)Menin-MLL InhibitorMenin-MLL Inhibitor IC50 (nM)Reference
MOLM-13MLL-AF98.6MI-50314.7[3][6]
MV4-11MLL-AF44.8MI-50315.3[3][6]
RS4;11MLL-AF41,300VTP504691.1[5]
SEMMLL-AF42,700MI-3454<10[9]
KOPN-8MLL-ENL1,200MI-3454<50[9]

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here are for comparative purposes and are extracted from different studies.

Table 2: In Vivo Efficacy of EPZ004777 and Menin-MLL Inhibitors in Mouse Xenograft Models of MLL-Rearranged Leukemia

InhibitorXenograft ModelDosing RegimenOutcomeReference
EPZ004777MV4-11 (systemic)70 mg/kg/day via osmotic pump for 21 daysModest but statistically significant increase in median survival.[3]
MI-503MOLM-13 (subcutaneous)100 mg/kg, oral, once daily for 21 daysSignificant tumor growth inhibition.[8]
VTP50469Patient-Derived Xenograft (MLL-r ALL)100 mg/kg, oral, once daily for 28 daysDramatic reduction in leukemia burden and long-term disease-free survival in some mice.[5]

Clinical Development Landscape

While EPZ004777 itself did not advance to clinical trials due to suboptimal pharmacokinetic properties, its development was a crucial proof-of-concept that paved the way for second-generation DOT1L inhibitors like pinometostat (EPZ-5676).[4] Pinometostat has been evaluated in Phase 1/2 clinical trials for patients with MLL-rearranged leukemias.[10][11][12][13][14]

In contrast, the field of menin-MLL inhibitors has seen rapid clinical translation with several compounds, including revumenib (SNDX-5613) and ziftomenib (KO-539), progressing through clinical trials and demonstrating promising early efficacy in patients with relapsed or refractory acute leukemias harboring KMT2A (MLL) rearrangements or NPM1 mutations.

Experimental Protocols: A Closer Look at the Methodology

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.

DOT1L Histone Methyltransferase (HMT) Assay (Biochemical)

This assay is designed to measure the enzymatic activity of DOT1L and the inhibitory potential of compounds like EPZ004777 in a cell-free system. A common method is a radiometric assay using a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant DOT1L enzyme, a histone H3 substrate (e.g., purified histones or a synthetic peptide), and [³H]-SAM in an appropriate assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., EPZ004777) or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding a quenching solution, such as trichloroacetic acid (TCA), to precipitate the proteins.

  • Detection: Capture the precipitated, radiolabeled histones on a filter plate, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

dot

start Start prepare_mix Prepare Reaction Mix (DOT1L, Histone H3, [³H]-SAM) start->prepare_mix add_inhibitor Add Inhibitor (e.g., EPZ004777) or Vehicle Control prepare_mix->add_inhibitor incubate Incubate add_inhibitor->incubate quench Quench Reaction incubate->quench detect Detect Radioactivity quench->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: Workflow for a DOT1L biochemical assay.

Menin-MLL Interaction Assay (Biochemical)

Several assay formats can be used to measure the disruption of the menin-MLL interaction by small molecules, including fluorescence polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Assay Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled peptide corresponding to the menin-binding motif of MLL (e.g., fluorescein-labeled MLL peptide) and purified recombinant menin protein in an appropriate assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., a menin-MLL inhibitor) or vehicle control to the assay plate.

  • Protein-Peptide Binding: Add the fluorescently labeled MLL peptide and menin protein to the wells and incubate to allow for binding.

  • Measurement: Measure the fluorescence polarization of the samples using a plate reader. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger menin protein, its tumbling is slower, leading to higher polarization.

  • Data Analysis: An effective inhibitor will displace the fluorescent peptide from menin, causing a decrease in fluorescence polarization. Calculate the percent inhibition and determine the IC50 value from the dose-response curve.[15][16]

dot

start Start prepare_reagents Prepare Reagents (Fluorescent MLL Peptide, Menin) start->prepare_reagents add_inhibitor Add Inhibitor or Vehicle prepare_reagents->add_inhibitor incubate Incubate to Allow Binding add_inhibitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data (Calculate IC50) measure_fp->analyze end End analyze->end

Caption: Workflow for a Menin-MLL fluorescence polarization assay.

Cell Viability/Proliferation Assay

This assay determines the effect of the inhibitors on the growth and survival of cancer cells in culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a commonly used colorimetric method.

MTT Assay Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound (EPZ004777 or a menin-MLL inhibitor) or vehicle control to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours to several days) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse model.

Protocol:

  • Cell Implantation: Engraft immunodeficient mice (e.g., NOD/SCID or NSG mice) with human MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13), either subcutaneously or systemically via tail vein injection.

  • Tumor/Leukemia Establishment: Allow the tumors to grow to a palpable size or for the leukemia to establish, which can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.

  • Treatment Initiation: Randomize the mice into treatment and control groups. Administer the test compound (EPZ004777 or a menin-MLL inhibitor) or vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection, or continuous infusion via osmotic pump).

  • Monitoring: Monitor tumor volume (for subcutaneous models) and/or leukemia burden (for systemic models) regularly. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (e.g., after a specific treatment duration or when tumors in the control group reach a certain size), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers, histology). For survival studies, monitor the mice until they meet predefined endpoint criteria.

  • Data Analysis: Compare the tumor growth inhibition or survival rates between the treated and control groups to assess the in vivo efficacy of the compound.[3][8]

Conclusion: A Tale of Two Targeted Therapies

Both EPZ004777 and menin-MLL inhibitors represent promising targeted therapeutic strategies for MLL-rearranged leukemias. EPZ004777, as a pioneering DOT1L inhibitor, validated the therapeutic potential of targeting this epigenetic writer enzyme. While its own clinical development was halted, it laid the groundwork for next-generation inhibitors. Menin-MLL inhibitors, on the other hand, have demonstrated remarkable preclinical efficacy and are rapidly advancing through clinical trials, offering a new hope for patients with these aggressive leukemias.

The choice between these two strategies, or potentially their combination, will depend on a multitude of factors including the specific MLL fusion partner, the genetic background of the leukemia, and the development of resistance mechanisms. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and compare these exciting therapeutic avenues.

References

A Comparative Guide to DOT1L Inhibitors in Preclinical Long-Term Survival Studies for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pioneering DOT1L inhibitor, EPZ004777 hydrochloride, and its clinical successor, Pinometostat (EPZ-5676), in the context of long-term survival studies in mouse models of Mixed Lineage Leukemia (MLL)-rearranged leukemia. While EPZ004777 demonstrated the therapeutic potential of DOT1L inhibition, its suboptimal pharmacokinetic properties paved the way for the development of Pinometostat. This guide synthesizes available preclinical data to offer a clear comparison of their efficacy and experimental protocols.

Performance Comparison of DOT1L Inhibitors

The following table summarizes the key performance metrics of EPZ004777 and Pinometostat in preclinical mouse models of MLL-rearranged leukemia.

InhibitorCell LineMouse StrainAdministration RouteDosing RegimenMedian SurvivalKey Findings
Vehicle Control MV4-11NSGContinuous subcutaneous infusionN/A38.5 days[1]Baseline survival in a widely used MLL-rearranged leukemia xenograft model.
EPZ004777 HCl MV4-11NSGContinuous subcutaneous infusion50 mg/mL for 14 daysIncreased (p=0.0285)Demonstrated a dose-dependent and statistically significant increase in median survival.[2]
EPZ004777 HCl MV4-11NSGContinuous subcutaneous infusion100 mg/mL for 14 daysIncreased (p=0.0007)Showed a more pronounced survival benefit compared to the lower dose.[2]
EPZ004777 HCl MV4-11NSGContinuous subcutaneous infusion150 mg/mL for 14 daysIncreased (p=0.0002)The highest dose tested resulted in the most significant extension of survival.[2]
Pinometostat (EPZ-5676) MLL-r xenograftRodentContinuous IV infusion/ SubcutaneousNot specifiedTumor regressionWhile specific median survival data is not readily available in public literature, studies report robust single-agent antiproliferative activity and sustained tumor regressions.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections outline the experimental protocols for the in vivo studies cited in this guide.

This compound Survival Study
  • Animal Model: Nine-week-old female NOD/SCID gamma (NSG) mice were used for this study.

  • Cell Line and Engraftment: Mice were injected intravenously with 1x10^6 MV4-11 human MLL-rearranged leukemia cells.

  • Drug Formulation and Administration: this compound was dissolved in a vehicle solution and loaded into mini-osmotic pumps. These pumps were implanted subcutaneously to ensure continuous infusion of the compound. Pumps were replaced after 7 days to provide a total of 14 days of continuous drug exposure.

  • Dosing Groups: Mice were randomized into four groups: vehicle control, 50 mg/mL, 100 mg/mL, and 150 mg/mL of EPZ004777.

  • Endpoint: The primary endpoint of the study was survival, with mice being monitored daily. Survival data was analyzed using the log-rank test.

Pinometostat (EPZ-5676) Efficacy Studies

While specific long-term survival studies with median survival data for Pinometostat in mice are not detailed in the available literature, studies in rodent xenograft models have demonstrated its efficacy.

  • Animal Model: Rat xenograft models have been prominently used.

  • Cell Line and Engraftment: MLL-rearranged leukemia cell lines, such as MV4-11, were used to establish tumors.

  • Drug Administration: Due to its pharmacokinetic profile, Pinometostat has been administered via continuous intravenous (IV) infusion or through subcutaneous (SC) injections.[4][6] SC dosing in xenograft models required a thrice-daily frequency to achieve optimal inhibition of DOT1L target genes and tumor growth.[6]

  • Efficacy Readouts: Studies have reported complete and sustained tumor regressions in a rat xenograft model of MLL-rearranged leukemia with continuous IV infusion of Pinometostat.[7]

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated using the DOT language.

G cluster_0 MLL-Rearranged Leukemogenesis cluster_1 Therapeutic Intervention MLL-Fusion Protein MLL-Fusion Protein DOT1L DOT1L MLL-Fusion Protein->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates (H3K79me2/3) HOXA9/MEIS1 HOXA9/MEIS1 H3K79->HOXA9/MEIS1 activates transcription Leukemia Progression Leukemia Progression HOXA9/MEIS1->Leukemia Progression EPZ004777 / Pinometostat EPZ004777 / Pinometostat EPZ004777 / Pinometostat->DOT1L inhibits

Caption: The canonical signaling pathway in MLL-rearranged leukemia and the point of intervention for DOT1L inhibitors.

G cluster_workflow In Vivo Survival Study Workflow Cell Culture MV4-11 Cell Culture Injection Intravenous Injection (1x10^6 cells/mouse) Cell Culture->Injection Treatment Continuous Subcutaneous Infusion (Mini-osmotic Pump) Injection->Treatment Animal Model NSG Mice Animal Model->Injection Monitoring Daily Health Monitoring & Survival Tracking Treatment->Monitoring Data Analysis Kaplan-Meier Survival Analysis Monitoring->Data Analysis

Caption: A generalized experimental workflow for long-term survival studies in a mouse xenograft model of leukemia.

References

Safety Operating Guide

Proper Disposal of EPZ004777 Hydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of EPZ004777 hydrochloride, a potent and selective DOT1L inhibitor, to minimize environmental impact and ensure personnel safety.

This compound is a chemical compound used in research and development. As with any laboratory chemical, it is imperative to follow established safety protocols for its handling and disposal. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) procedures, is paramount.

Waste Management and Disposal Plan

The proper disposal of this compound and any materials contaminated with it involves a multi-step process that segregates waste into solid and liquid forms.

Solid Waste Disposal

All disposable materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes, but is not limited to:

  • Gloves

  • Weighing boats

  • Pipette tips

  • Contaminated bench paper

These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.

Liquid Waste Disposal

All solutions containing this compound, including unused stock solutions and experimental media, must be collected as hazardous liquid chemical waste.

Crucially, liquid waste containing this compound should never be disposed of down the drain.

Collected liquid waste should be stored in a sealed, properly labeled container. The label should clearly identify the contents, including the full chemical name and any known hazards.

Empty Vial Disposal

Empty vials that previously contained this compound require a specific decontamination procedure before they can be disposed of as solid waste. A triple-rinse protocol is recommended to ensure the removal of residual chemical. The rinsate from this process must be collected and treated as hazardous liquid waste.

Quantitative Data for Disposal Procedures

The following table summarizes key data relevant to the handling and disposal of this compound.

PropertyValueNotes
Solubility in DMSO ≥16.5 mg/mL[1]A common solvent for preparing stock solutions.
Solubility in Ethanol ≥26.35 mg/mL[1]An alternative solvent for solubilization.
Solubility in Water Insoluble[1][2]Important to note for aqueous experimental setups and disposal considerations.
Hazardous Waste Classification To be determined by institutional EHSThis compound does not have a specific federal waste code. Its classification will depend on the characteristics of the waste (e.g., ignitability, corrosivity, reactivity, toxicity) and state or local regulations. Consult your institution's EHS office for guidance on proper waste stream identification.

Experimental Protocol: Triple-Rinse Procedure for Empty Vials

This protocol details the steps for the safe and effective rinsing of empty this compound vials.

Materials:

  • Empty this compound vial(s)

  • A suitable solvent in which this compound is soluble (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol)

  • Designated hazardous liquid waste container

  • Appropriate Personal Protective Equipment (PPE), including lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • First Rinse:

    • Add a small volume of the chosen solvent to the empty vial.

    • Securely cap the vial and vortex or agitate to ensure the solvent comes into contact with all interior surfaces.

    • Carefully decant the rinsate into the designated hazardous liquid waste container.

  • Second Rinse:

    • Repeat the rinsing process with a fresh aliquot of the solvent.

    • Ensure thorough rinsing of the vial's interior.

    • Collect the rinsate in the same hazardous liquid waste container.

  • Third Rinse:

    • Perform a final rinse with another fresh aliquot of the solvent.

    • Collect the rinsate in the hazardous liquid waste container.

  • Final Disposal:

    • Allow the rinsed vial to air dry completely in a well-ventilated area, such as a fume hood.

    • Once dry, the vial can be disposed of as regular solid laboratory waste, in accordance with your institution's guidelines.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound and associated waste.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal A Solid EPZ004777 Hydrochloride D Solid Hazardous Waste Container A->D B This compound Solutions E Liquid Hazardous Waste Container B->E C Contaminated Labware C->D I Contact Institutional EHS for Pickup and Disposal D->I E->I F Empty Vials G Triple-Rinse Protocol F->G G->E Collect Rinsate H Rinsed Vials (Solid Waste) G->H

References

Essential Safety and Logistics for Handling EPZ004777 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with EPZ004777 hydrochloride, a potent and selective DOT1L inhibitor, adherence to strict safety and handling protocols is paramount to ensure personal safety and experimental integrity.[1] While some safety data sheets (SDS) may classify this compound as non-hazardous, it is prudent to handle it with a high degree of caution.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in both its solid and solution forms.

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended when handling the solid compound. Gloves should be changed immediately if contaminated.[1]
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.[1]
Body Protection Laboratory CoatShould be fully buttoned with tight-fitting cuffs.[1]
Respiratory Protection N95 or higher-rated respiratorRecommended when weighing or handling the powdered form outside of a certified chemical fume hood or ventilated balance enclosure.[1]

Operational Plan: Step-by-Step Guidance

A systematic workflow is crucial to minimize exposure risk and prevent contamination when handling this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the shipment for any signs of damage.

  • Log the compound into the laboratory inventory.

  • Store this compound at -20°C for up to one year or at -80°C for up to two years for the stock solution.[2] The storage area should be clearly labeled and designated for potent compounds.[1]

2. Sample Preparation (Solid Form):

  • All handling of the solid, powdered form of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[1]

  • Decontaminate the work surface before weighing.

  • Use dedicated spatulas and weighing boats. Disposable items should be discarded as solid chemical waste immediately after use. Reusable items must be thoroughly decontaminated.[1]

3. Preparation of Stock Solution:

  • To prepare a stock solution, dissolve the weighed powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1]

4. Experimental Handling:

  • When working with solutions containing this compound, appropriate PPE, including gloves, a lab coat, and safety glasses, must be worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., weighing boats, pipette tips, gloves, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.[1]

  • Liquid Waste: Unused stock solutions and experimental media containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid chemical waste container. Do not dispose of any liquid waste down the drain.[1]

  • Empty Vials: Empty vials that contained the solid compound or stock solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vials can then be disposed of as solid waste.[1]

  • Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

This compound Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Inspection storage Secure Storage (-20°C or -80°C) receiving->storage weighing Weighing in Fume Hood storage->weighing dissolving Dissolving in DMSO weighing->dissolving handling Experimental Handling dissolving->handling solid_waste Solid Waste Collection handling->solid_waste liquid_waste Liquid Waste Collection handling->liquid_waste vial_disposal Empty Vial Decontamination handling->vial_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.